5-Bromoimidazo[1,2-a]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOFGVWHMYYDBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10515998 | |
| Record name | 5-Bromoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69214-09-1 | |
| Record name | 5-Bromoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromoimidazo[1,2-a]pyridine synthesis protocols
An In-depth Technical Guide to the Synthesis of 5-Bromoimidazo[1,2-a]pyridine
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in molecules of significant interest to the pharmaceutical and materials science sectors. Its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The introduction of a bromine atom at the 5-position of the imidazo[1,2-a]pyridine core creates a valuable intermediate, this compound. This functionalization provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures for drug discovery and development.
This technical guide provides a detailed overview of the primary synthetic strategies for obtaining this compound, complete with experimental protocols, comparative data, and workflow visualizations.
Core Synthetic Strategies
The synthesis of this compound can be broadly approached via two distinct strategies:
-
Strategy A: Cyclization of a Pre-brominated Pyridine. This is the most common and regioselective approach, which involves the construction of the imidazole ring from a commercially available or synthesized 2-amino-6-bromopyridine precursor.
-
Strategy B: Direct Bromination of Imidazo[1,2-a]pyridine. This strategy involves the synthesis of the parent imidazo[1,2-a]pyridine followed by an electrophilic bromination step. This route can be challenging due to the inherent reactivity of the heterocyclic system, which often favors substitution at the C3 position.
Strategy A: Synthesis via Cyclization of 2-Amino-6-bromopyridine
This bottom-up approach ensures the bromine atom is unambiguously positioned at the desired C5 location of the final product. The most prevalent method involves the condensation of 2-amino-6-bromopyridine with a two-carbon electrophilic building block, typically an α-halocarbonyl compound.
Experimental Protocol: Reaction with α-Bromoacetaldehyde or Equivalent
A reliable method for synthesizing the imidazo[1,2-a]pyridine core involves the reaction of a 2-aminopyridine with an α-haloketone or α-haloaldehyde.[1][2][3] For the synthesis of the parent 5-bromo-substituted ring, an equivalent of α-bromoacetaldehyde is required.
Materials:
-
2-Amino-6-bromopyridine
-
Bromoacetaldehyde diethyl acetal
-
Hydrobromic acid (48% aq.)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydrolysis of Acetal: In a round-bottom flask, bromoacetaldehyde diethyl acetal (1.1 equivalents) is dissolved in a minimal amount of ethanol. To this solution, 48% aqueous hydrobromic acid (2.0 equivalents) is added dropwise at 0 °C. The mixture is stirred at room temperature for 2 hours to generate bromoacetaldehyde in situ.
-
Condensation and Cyclization: 2-Amino-6-bromopyridine (1.0 equivalent) is dissolved in ethanol and added to the reaction mixture. The flask is equipped with a reflux condenser, and the solution is heated to reflux (approximately 80 °C) for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is redissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Visualization of the Cyclization Pathway
Caption: General workflow for the synthesis of this compound via cyclization.
Strategy B: Direct Bromination of Imidazo[1,2-a]pyridine
This approach involves the late-stage functionalization of the pre-formed imidazo[1,2-a]pyridine core. The primary challenge is controlling the regioselectivity of the bromination reaction. The electron-rich imidazole ring is highly susceptible to electrophilic attack, with the C3 position being the most electronically activated site. Therefore, achieving selective bromination at C5 requires careful selection of reagents and reaction conditions to overcome the inherent reactivity preference.
Experimental Protocol: Regioselective C5 Bromination
Direct C5 functionalization of imidazo[1,2-a]pyridines is less common than C3 functionalization.[4][5] However, specific conditions can favor C5 substitution. This often involves blocking the C3 position or using directing groups. For a direct bromination, reagents like N-Bromosuccinimide (NBS) are typically used.
Materials:
-
Imidazo[1,2-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Imidazo[1,2-a]pyridine (1.0 equivalent) is dissolved in acetonitrile in a round-bottom flask protected from light. The solution is cooled to 0 °C in an ice bath.
-
Bromination: N-Bromosuccinimide (1.0-1.2 equivalents) is added portion-wise to the stirred solution over 15-30 minutes. The reaction is allowed to stir at 0 °C for 1 hour and then warmed to room temperature, continuing for an additional 2-4 hours. The reaction should be monitored by TLC for the consumption of starting material and the formation of products (note: multiple brominated isomers may form).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate and then with water.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude mixture, which may contain 3-bromo, 5-bromo, and dibrominated isomers, must be carefully purified by column chromatography or preparative HPLC to isolate the desired this compound.
Visualization of the Direct Bromination Pathway
Caption: Direct bromination of imidazo[1,2-a]pyridine leading to a mixture of products.
Quantitative Data and Method Comparison
The choice of synthetic route is often dictated by factors such as precursor availability, desired regioselectivity, and overall yield. The following table summarizes typical quantitative data for the synthesis of imidazo[1,2-a]pyridines, which are relevant to the synthesis of the 5-bromo derivative.
| Method | Starting Materials | Key Reagents/Conditions | Typical Yield (%) | Reaction Time (h) | Reference |
| Strategy A: Cyclization | 2-Aminopyridine, Aromatic Ketone, NBS | Microwave (400W), Lemon Juice, 85°C | 91-94 | 0.25-0.5 | [6][7] |
| Strategy A: Cyclization | 2-Aminopyridine, α-Bromoketone | Reflux in Ethanol | 60-85 | 6-12 | [8] |
| Strategy B (Analogous Halogenation at C3) | Imidazo[1,2-a]pyridine, α-Bromoketone, 2-Aminopyridine | TBHP, Ethyl Acetate, 90°C | 65-85 | 3 | [9] |
| Strategy B (Analogous Halogenation at C3) | Imidazo[1,2-a]pyridine | Sodium Bromite (NaBrO₂), Acetic Acid | 70-92 | 1-3 | [10] |
Note: Yields for direct C5 bromination are highly dependent on the specific substrate and conditions and are often lower than C3 bromination due to the formation of isomeric byproducts. Strategy A generally provides a more direct and higher-yielding route to the pure 5-bromo isomer.
Conclusion
The synthesis of this compound is most reliably achieved through the cyclization of 2-amino-6-bromopyridine with a suitable C2-synthon (Strategy A). This method offers excellent regiocontrol and generally provides good to high yields. While direct bromination of the parent imidazo[1,2-a]pyridine (Strategy B) is a potential alternative, it is complicated by poor regioselectivity, typically favoring the C3 position, which necessitates challenging purification steps. For researchers and drug development professionals, the cyclization approach represents the most efficient and practical pathway for accessing this valuable synthetic intermediate.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06724H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties of 5-Bromoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromoimidazo[1,2-a]pyridine is a heterocyclic organic compound that belongs to the imidazopyridine class, a scaffold of significant interest in medicinal chemistry. The presence of the bromine atom at the 5-position provides a handle for further chemical modifications, making it a versatile building block in the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details on experimental protocols for their determination, and an exploration of the potential biological signaling pathways associated with this class of compounds.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | Thermo Fisher Scientific[1] |
| Molecular Weight | 197.03 g/mol | Sigma-Aldrich |
| Appearance | White to pale yellow to pale brown crystals or powder | Thermo Fisher Scientific[1] |
| Melting Point | 61.0-70.0 °C | Thermo Fisher Scientific[1] |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available for this isomer. A predicted pKa of 5.80 ± 0.30 is available for the isomer 5-Bromoimidazo[1,5-a]pyridine.[2] | |
| LogP | Data not available | |
| CAS Number | 69214-09-1 | Sigma-Aldrich |
Experimental Protocols
Detailed experimental procedures are essential for the accurate and reproducible determination of physicochemical properties. Below are standard methodologies that can be employed for this compound.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.
Workflow for Melting Point Determination:
Caption: Workflow for determining the melting point of a solid organic compound.
Solubility Determination
The solubility of a compound in various solvents is a key parameter for formulation and biological studies.
Workflow for Solubility Determination:
Caption: General workflow for determining the solubility of a compound.
pKa Determination by UV-Vis Spectrophotometry
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values.
Workflow for pKa Determination:
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
LogP Determination by HPLC
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical predictor of its pharmacokinetic properties.
Workflow for LogP Determination:
Caption: Workflow for LogP determination using reversed-phase HPLC.
Biological Context and Potential Signaling Pathways
While specific biological data for this compound is limited in the public domain, the broader class of imidazo[1,2-a]pyridine derivatives has been extensively studied and shown to interact with various key signaling pathways implicated in diseases such as cancer. These compounds have been investigated as inhibitors of several protein kinases.
Potential signaling pathways that could be modulated by imidazo[1,2-a]pyridine derivatives include:
-
PI3K/Akt/mTOR Pathway: This is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of PI3K or mTOR, making this a promising area of investigation for this compound.[3]
-
STAT3/NF-κB Pathway: These transcription factors are involved in inflammation and cancer. Some imidazo[1,2-a]pyridine derivatives have been shown to modulate this pathway, suggesting potential anti-inflammatory and anti-cancer activities.[4][5]
-
c-Met and PDGFR Signaling: These receptor tyrosine kinases are often dysregulated in cancer. Imidazo[1,2-a]pyridine-based compounds have been developed as potent inhibitors of c-Met and PDGFR.[6][7]
Below is a generalized representation of a receptor tyrosine kinase (RTK) signaling pathway that could be targeted by a hypothetical this compound inhibitor.
Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase by this compound.
Conclusion
This compound is a valuable scaffold for the development of new chemical entities. This guide has summarized its known physicochemical properties and provided standardized protocols for the determination of key parameters that are currently unavailable. The exploration of the biological activities of the broader imidazo[1,2-a]pyridine class suggests that this compound and its derivatives may hold potential as modulators of important cellular signaling pathways. Further experimental investigation is warranted to fully elucidate the physicochemical profile and the specific biological targets of this compound, which will be crucial for its future applications in drug discovery and development.
References
- 1. This compound, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 5-BROMO-IMIDAZO[1,5-A]PYRIDINE | 885275-77-4 [amp.chemicalbook.com]
- 3. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromoimidazo[1,2-a]pyridine: A Core Scaffold for Drug Discovery
CAS Number: 69214-09-1
This in-depth technical guide provides a comprehensive overview of 5-Bromoimidazo[1,2-a]pyridine, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and significant role as a scaffold in the creation of potent therapeutic agents.
Core Compound Properties
This compound is a solid organic compound recognized as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for the development of a wide array of derivatives with diverse biological activities. The physicochemical properties of the core compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.03 g/mol |
| Appearance | White to pale yellow or pale brown solid (crystals or powder) |
| Melting Point | 63-68 °C |
| Assay | ≥96% |
| SMILES | Brc1cccc2nccn12 |
| InChI | 1S/C7H5BrN2/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H |
| InChI Key | CCOFGVWHMYYDBG-UHFFFAOYSA-N |
Synthesis and Reactivity
The synthesis of the imidazo[1,2-a]pyridine core generally involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For this compound, a plausible synthetic route starts from 2-amino-6-bromopyridine.
Experimental Protocols
Synthesis of this compound (Adapted Method)
Reaction:
Reagents and Materials:
-
2-Amino-6-bromopyridine
-
Bromoacetaldehyde diethyl acetal
-
Ethanol
-
Sodium bicarbonate
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for chromatography)
Procedure:
-
A mixture of 2-amino-6-bromopyridine (1.0 eq) and bromoacetaldehyde diethyl acetal (1.2 eq) in ethanol is heated at reflux for 24 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Note: The bromine atom at the 5-position is a key functional handle for further chemical modifications, primarily through transition-metal-catalyzed cross-coupling reactions.
Key Synthetic Workflow
Caption: General synthetic workflow for this compound.
Applications in Drug Discovery
While this compound itself has no reported direct biological activity, its derivatives are of significant interest in pharmaceutical research. The bromo-substituent serves as a crucial point for chemical diversification, enabling the synthesis of libraries of compounds for biological screening.
Suzuki Cross-Coupling for Derivative Synthesis
A primary application of this compound is in Suzuki cross-coupling reactions to introduce various aryl and heteroaryl groups at the 5-position.
Spectroscopic and Structural Elucidation of 5-Bromoimidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for 5-Bromoimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the specific substitution pattern, obtaining a complete, published dataset for this particular isomer can be challenging. This guide, therefore, collates available information and provides expected data based on established principles of spectroscopy and the analysis of closely related analogs. Detailed, generalized experimental protocols for acquiring such data are also presented.
Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound. This data is crucial for the structural confirmation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 7.8 - 8.0 | d | ~ 1.0 | H-2 |
| ~ 7.6 - 7.8 | d | ~ 1.0 | H-3 |
| ~ 7.5 - 7.7 | d | ~ 9.0 | H-8 |
| ~ 7.1 - 7.3 | dd | ~ 9.0, 7.0 | H-7 |
| ~ 6.8 - 7.0 | t | ~ 7.0 | H-6 |
Note: Predicted values are based on the analysis of the parent imidazo[1,2-a]pyridine scaffold and the known substituent effects of bromine.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 | C-8a |
| ~ 140 | C-2 |
| ~ 125 | C-7 |
| ~ 120 | C-6 |
| ~ 118 | C-3 |
| ~ 115 | C-5 |
| ~ 110 | C-8 |
Note: Predicted values are based on the analysis of the parent imidazo[1,2-a]pyridine scaffold and the known substituent effects of bromine.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1640 - 1620 | Strong | C=N stretch |
| 1500 - 1400 | Medium-Strong | C=C aromatic ring stretch |
| ~ 1050 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 196/198 | [M]⁺ Molecular ion (presence of bromine isotopes ~1:1 ratio) |
| 117 | [M - Br]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Synthesis of this compound
A common route to synthesize the imidazo[1,2-a]pyridine scaffold involves the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the synthesis of this compound, 2-amino-6-bromopyridine would be a suitable starting material, reacting with a two-carbon synthon like bromoacetaldehyde or a protected equivalent.
Protocol:
-
To a solution of 2-amino-6-bromopyridine in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of bromoacetaldehyde diethyl acetal.
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Process the spectra using appropriate software to determine chemical shifts, multiplicities, and coupling constants.
Infrared (IR) Spectroscopy
Protocol:
-
Prepare the sample for analysis. For a solid sample, this can be done by creating a KBr (potassium bromide) pellet or as a mull in Nujol.
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Nujol Mull: Grind a few milligrams of the sample with a drop of Nujol (mineral oil) to form a paste. Spread the paste between two salt plates (e.g., NaCl or KBr).
-
-
Place the sample holder in the beam path of a Fourier Transform Infrared (FT-IR) spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Protocol:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used for small organic molecules.
-
Acquire the mass spectrum, which will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
-
Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
An In-depth Technical Guide to the Structural and Mechanistic Aspects of 5-Bromoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromoimidazo[1,2-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry, primarily recognized for its role as a scaffold in the development of potent enzyme inhibitors. This technical guide provides a comprehensive overview of the structural characteristics and experimental protocols related to this compound and its derivatives. While a definitive single-crystal X-ray structure of the parent this compound is not publicly available in the searched literature, this document presents the crystallographic data of a closely related complex derivative to offer insights into the molecular geometry and potential intermolecular interactions of the 5-bromo-substituted imidazo[1,2-a]pyridine core. Furthermore, this guide details generalized synthetic and crystallization methodologies, and explores the mechanistic aspects of its derivatives as inhibitors of Centromere-Associated Protein E (CENP-E), a key target in oncology research.
Introduction to this compound
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in drug discovery, forming the core of numerous therapeutic agents.[1] The introduction of a bromine atom at the 5-position creates a valuable intermediate for further functionalization, particularly through cross-coupling reactions, enabling the synthesis of diverse compound libraries. Notably, derivatives of this compound have been identified as potent inhibitors of Centromere-Associated Protein E (CENP-E), a kinesin motor protein essential for chromosome alignment during mitosis, making it a promising target for the development of novel anti-cancer therapeutics.[2]
Structural Analysis
As of the latest literature review, a single-crystal X-ray diffraction study for the parent this compound has not been reported. However, the crystal structure of a complex spiro-derivative, 5-amino-5′-bromo-2′-oxo-2,3-dihydro-1H-spiro[imidazo[1,2-a]pyridine-7,3′-indoline]-6,8-dicarbonitrile dimethyl sulfoxide disolvate, provides valuable insights into the geometry of the this compound moiety within a crystalline environment.[3]
Crystallographic Data of a Substituted this compound Derivative
The following table summarizes the key crystallographic data for the aforementioned spiro-derivative.[3]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₁BrN₆O·2(C₂H₆OS) |
| Formula Weight | 601.55 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.8935 (3) |
| b (Å) | 12.2458 (5) |
| c (Å) | 13.0649 (5) |
| α (°) | 108.623 (2) |
| β (°) | 100.283 (2) |
| γ (°) | 101.996 (2) |
| Volume (ų) | 1256.00 (9) |
| Z | 2 |
| Density (calculated) (Mg/m³) | 1.590 |
| Absorption Coefficient (mm⁻¹) | 2.15 |
| F(000) | 616 |
Data obtained from the crystallographic study of 5-amino-5′-bromo-2′-oxo-2,3-dihydro-1H-spiro[imidazo[1,2-a]pyridine-7,3′-indoline]-6,8-dicarbonitrile dimethyl sulfoxide disolvate.[3]
In this structure, the 1,2,3,7-tetrahydroimidazo[1,2-a]pyridine ring system is nearly planar.[3] This planarity is a common feature of the imidazo[1,2-a]pyridine core and is crucial for its interaction with biological targets, facilitating π-π stacking interactions.
Experimental Protocols
General Synthesis of the Imidazo[1,2-a]pyridine Scaffold
The synthesis of the imidazo[1,2-a]pyridine core is well-established and can be achieved through various methods, most commonly via the condensation of a 2-aminopyridine with an α-halocarbonyl compound. A general workflow is presented below.
A representative protocol for the synthesis of a substituted imidazo[1,2-a]pyridine involves dissolving the corresponding 2-aminopyridine in a suitable solvent such as ethanol, followed by the addition of an α-bromoketone. The reaction mixture is then heated at reflux for several hours. After cooling, the product can often be isolated by filtration, followed by purification via recrystallization or column chromatography.
Crystallization Protocol for a Substituted this compound Derivative
The successful crystallization of the spiro-derivative of this compound was achieved through the following method:
-
The crude product was initially recrystallized from an ethanol-water (1:1 v/v) solution.[3]
-
Single crystals suitable for X-ray diffraction were subsequently grown from a dimethyl sulfoxide (DMSO) solution.[3]
This protocol highlights that for complex, polar derivatives of the imidazo[1,2-a]pyridine scaffold, polar aprotic solvents like DMSO can be effective for obtaining high-quality single crystals.
Mechanism of Action: Inhibition of CENP-E
Derivatives of this compound have been investigated as inhibitors of the CENP-E motor protein. Molecular docking studies have provided insights into the binding mode of these inhibitors.
Proposed Binding and Inhibition Pathway
The imidazo[1,2-a]pyridine core acts as a scaffold that positions key pharmacophoric groups within the ATP-binding pocket of the CENP-E motor domain. The binding of the inhibitor is thought to be competitive with ATP, preventing the hydrolysis of ATP and the subsequent conformational changes required for the motor function of CENP-E. This leads to a disruption of chromosome alignment at the metaphase plate, triggering the spindle assembly checkpoint and ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Docking models suggest that the imidazo[1,2-a]pyridine scaffold makes crucial interactions within the binding site, and modifications at the 5-position (and other positions) can be used to optimize potency and selectivity.[2]
Conclusion
This compound is a versatile scaffold with significant potential in the development of targeted therapeutics, particularly in the field of oncology. While detailed crystallographic data for the parent compound remains to be published, analysis of its derivatives provides a solid foundation for understanding its structural and electronic properties. The synthetic accessibility of the imidazo[1,2-a]pyridine core allows for extensive structure-activity relationship studies, as demonstrated by the successful development of potent CENP-E inhibitors. Further research into the single-crystal structure of this compound would be highly beneficial for the rational design of next-generation inhibitors. This guide provides a summary of the current knowledge and a framework for future investigations into this important class of molecules.
References
- 1. Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Studies on Centromere-Associated Protein-E (CENP-E) Inhibitors: 2. Application of Electrostatic Potential Map (EPM) and Structure-Based Modeling to Imidazo[1,2-a]pyridine Derivatives as Anti-Tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of 5-amino-5′-bromo-2′-oxo-2,3-dihydro-1H-spiro[imidazo[1,2-a]pyridine-7,3′-indoline]-6,8-dicarbonitrile dimethyl sulfoxide disolvate - PMC [pmc.ncbi.nlm.nih.gov]
The Reactive Nature of the 5-Bromo Substituent in Imidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The functionalization of this core structure is of paramount importance for the development of new chemical entities with tailored properties. Among the various substituted imidazo[1,2-a]pyridines, 5-bromoimidazo[1,2-a]pyridine stands out as a versatile synthetic intermediate. The bromine atom at the 5-position serves as a valuable handle for introducing molecular diversity through a variety of transition metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth analysis of the reactivity of the bromine atom in this compound, focusing on key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Core Reactivity and Mechanistic Overview
The carbon-bromine bond at the C5 position of the imidazo[1,2-a]pyridine ring is susceptible to oxidative addition by low-valent transition metal complexes, most notably palladium(0) species. This initial activation step is the gateway to a multitude of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The general reactivity trend for aryl halides in these reactions is I > OTf > Br > Cl.[2]
The imidazo[1,2-a]pyridine system is electron-rich, which can influence the reactivity of the C-Br bond. However, the bromine atom's position on the six-membered ring allows it to participate effectively in the catalytic cycles of various cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of imidazo[1,2-a]pyridine is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[2] This reaction is widely used to synthesize biaryl and substituted aromatic compounds. For this compound, this transformation allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a representative protocol adapted from procedures for similar bromopyridine substrates.[2]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%), and a base like K₃PO₄ (2.0 mmol) or K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Reaction Execution: Stir the mixture at an elevated temperature (e.g., 85-95 °C) for the required time (typically 2-18 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate to Good |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | Good |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-heterocycles.[2][3]
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This reaction is highly valuable for the synthesis of arylamines and their derivatives. In the context of this compound, it allows for the introduction of a diverse range of primary and secondary amines at the 5-position.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
The following protocol is based on established methods for the amination of bromo-heterocycles.[5][6]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 4 mol%), and a strong base (e.g., NaOt-Bu or LHMDS, 1.4-2.2 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (5-10 mL).
-
Reaction Execution: Stir the mixture at an elevated temperature (e.g., 80-110 °C) for the necessary duration (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent. Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 4 | 60 |
| Pd₂(dba)₃ / Xantphos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | Moderate to Good |
| tBuBrettPhos Pd precatalyst | LHMDS | Toluene | 80 | 12 | Good to Excellent |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-heterocycles.[5][6][7]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is instrumental in the synthesis of alkynyl-substituted aromatic compounds. For this compound, this provides a direct route to 5-alkynyl derivatives, which are versatile precursors for further transformations.
Experimental Protocol: General Procedure for Sonogashira Coupling
The following is a representative protocol based on the coupling of similar bromo-heterocycles.[8]
-
Reaction Setup: To a degassed solution of this compound (1.0 mmol) in a suitable solvent mixture (e.g., THF/Et₃N 2:1, 6 mL), add a palladium catalyst such as Pd(PPh₃)₄ (5-15 mol%) and a copper(I) co-catalyst like CuI (10-30 mol%).
-
Reagent Addition: Add the terminal alkyne (1.0-1.2 mmol) dropwise to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature for 16-24 hours or until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
| Catalyst System | Co-catalyst | Base/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | CuI | Et₃N / THF | Room Temp. | 16 | Good |
| PdCl₂(PPh₃)₂ | CuI | Et₃N / THF | Room Temp. | 3-4 | High |
Table 3: Representative Conditions for Sonogashira Coupling of Bromo-heterocycles.[8][9]
Figure 3: Interconnected catalytic cycles of the Sonogashira coupling.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10] This reaction provides a means to introduce vinyl groups at the 5-position of the imidazo[1,2-a]pyridine core.
Experimental Protocol: General Procedure for Heck Reaction
The following is a generalized protocol for the Heck reaction of a bromo-heterocycle.[11]
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 mmol), the alkene (1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 2-10 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-20 mol%), and a base (e.g., Na₂CO₃ or Et₃N, 2.0-4.0 mmol).
-
Solvent Addition: Add a suitable solvent, such as acetonitrile/water, DMF, or NMP.
-
Reaction Execution: If using microwave heating, irradiate the sealed vial at a high temperature (e.g., 150 °C) for a short duration (15-30 minutes). For conventional heating, stir the mixture at 100-110 °C for several hours.
-
Work-up and Purification: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| Na₂PdCl₄ / SPhos | Na₂CO₃ | MeCN/H₂O | 150 (MW) | 15 min | >95 |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 20 h | ~97 |
Table 4: Representative Conditions for Heck Reaction of Bromo-heterocycles.[11]
Figure 4: A generalized experimental workflow for cross-coupling reactions.
Conclusion
The bromine atom at the 5-position of the imidazo[1,2-a]pyridine scaffold is a highly reactive and versatile functional group. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. These transformations provide efficient and modular routes for the synthesis of a diverse library of 5-substituted imidazo[1,2-a]pyridine derivatives. The protocols and data presented in this guide, derived from established procedures for analogous heterocyclic systems, offer a solid foundation for researchers in drug discovery and materials science to exploit the reactivity of this compound in the development of novel and functionalized molecules. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity for specific substrate combinations.
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 5-Bromoimidazo[1,2-a]pyridine. Imidazo[1,2-a]pyridine is a privileged heterocyclic scaffold due to its prevalence in numerous marketed drugs and biologically active compounds. The functionalization of this core, particularly through electrophilic substitution, is a critical strategy in medicinal chemistry for the generation of novel analogues with modulated therapeutic properties. This document details the reactivity, regioselectivity, and specific reaction protocols for the electrophilic functionalization of the 5-bromo substituted variant of this important heterocycle.
Core Concepts: Reactivity and Regioselectivity
The imidazo[1,2-a]pyridine ring system is an electron-rich heterocycle, making it susceptible to electrophilic attack. The fusion of the imidazole and pyridine rings results in a unique electronic distribution that dictates the site of substitution.
Inherent Reactivity: Computational studies and extensive experimental evidence have established that the position of highest electron density and the most favorable site for electrophilic attack on the unsubstituted imidazo[1,2-a]pyridine ring is the C3 position of the imidazole moiety.
Mechanism of C3 Selectivity: Attack by an electrophile (E⁺) at the C3 position leads to a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). In this intermediate, the positive charge can be delocalized over the ring system without disrupting the aromatic sextet of the pyridine ring. Attack at other positions, such as C2, would lead to less stable intermediates where the pyridine ring's aromaticity is compromised.
Influence of the C5-Bromo Substituent: The 5-bromo substituent on the pyridine ring primarily exerts two electronic effects:
-
Inductive Effect (-I): As a halogen, bromine is electronegative and withdraws electron density through the sigma bond network, which deactivates the ring towards electrophilic attack compared to the unsubstituted parent compound.
-
Resonance Effect (+M): The lone pairs on the bromine atom can be donated into the aromatic system, which directs incoming electrophiles to the ortho and para positions (C6 and C8).
However, the inherent high reactivity of the C3 position in the imidazole portion of the fused ring system typically overrides the directing effects on the pyridine ring. Therefore, for most electrophilic substitution reactions, the substitution is strongly predicted to still occur at the C3 position , even in the presence of a deactivating group on the pyridine ring.
Stability and Storage of 5-Bromoimidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromoimidazo[1,2-a]pyridine, a key heterocyclic intermediate in pharmaceutical research and development. The information presented herein is intended to support researchers in ensuring the integrity and shelf-life of this compound for reliable experimental outcomes.
Physicochemical Properties
This compound is a solid, appearing as a white to pale yellow or brown crystalline powder. Key physicochemical data is summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅BrN₂ | |
| Molecular Weight | 197.03 g/mol | |
| Melting Point | 63-68 °C | |
| Appearance | White to pale yellow to pale brown solid |
Recommended Storage and Handling
Proper storage and handling are crucial for maintaining the stability and purity of this compound. Based on available safety data sheets and supplier recommendations, the following conditions are advised:
| Condition | Recommendation | Rationale |
| Temperature | Refrigerate at 2-8°C. | To minimize thermal degradation and preserve the compound's integrity over time. |
| Atmosphere | Store in a dry, well-ventilated area under an inert atmosphere (e.g., Argon). | To protect against hydrolysis from moisture and oxidation from air. |
| Light | Protect from light. | Imidazo[1,2-a]pyridine derivatives can be light-sensitive; protection from light prevents photodegradation. |
| Container | Keep container tightly sealed. | To prevent exposure to moisture and atmospheric contaminants. |
Stability Profile and Forced Degradation Studies
While specific quantitative stability data for this compound is not extensively available in the public domain, a forced degradation study is recommended to understand its intrinsic stability and identify potential degradation products. Such studies are critical for the development of stability-indicating analytical methods.[1][2]
The following table outlines a proposed forced degradation study based on ICH guidelines.[1]
| Stress Condition | Proposed Experimental Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the imidazo[1,2-a]pyridine ring system. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Base-catalyzed hydrolysis of the heterocyclic ring. |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Oxidation of the pyridine or imidazole ring, potentially leading to N-oxides or other oxidized species. |
| Thermal Degradation | Dry heat at 80°C for 48-72 hours | Thermal decomposition, the products of which would need to be characterized. |
| Photodegradation | Exposure to UV light (254 nm) and visible light in a photostability chamber | Photolytic cleavage or rearrangement of the molecule. The imidazo[1,2-a]pyridine scaffold is known to have photophysical properties. |
Note: The extent of degradation should be targeted to be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[3][4]
Experimental Protocols
Synthesis and Purification of this compound
A plausible synthetic route to this compound involves the reaction of 2-amino-6-bromopyridine with a suitable C2 synthon, such as chloroacetaldehyde. The general procedure is as follows, adapted from a method for a similar compound.[5]
Materials:
-
2-amino-6-bromopyridine
-
40% Chloroacetaldehyde aqueous solution
-
Sodium bicarbonate
-
Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-amino-6-bromopyridine in ethanol, add a 40% aqueous solution of chloroacetaldehyde.
-
Add sodium bicarbonate to the mixture to act as a base.
-
Stir the reaction mixture at a temperature between 25-50°C for 2-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Stability-Indicating HPLC Method Development
A stability-indicating high-performance liquid chromatography (HPLC) method is essential for assessing the purity and stability of this compound. The following is a general protocol for developing such a method.[6][7][8][9]
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Method Development Parameters:
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer or a PDA detector.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.
-
Injection Volume: A standard injection volume is 10 µL.
Forced Degradation Sample Analysis:
-
Prepare solutions of this compound and subject them to the forced degradation conditions outlined in Section 3.
-
Analyze the stressed samples by the developed HPLC method.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector can confirm the homogeneity of the parent peak.
Signaling Pathway Involvement
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities. Several studies have implicated this class of compounds as inhibitors of key signaling pathways involved in cancer and inflammation. While the specific biological targets of this compound have not been definitively identified in the literature, derivatives of the core structure are known to inhibit the following pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[10][11][12] Imidazo[1,2-a]pyridine derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[10]
-
Wnt/β-catenin Pathway: Aberrant activation of this pathway is a hallmark of several cancers. Certain imidazo[1,2-a]pyridines have been shown to inhibit this signaling cascade.
-
STAT3/NF-κB Pathway: These transcription factors are key regulators of inflammation and are constitutively active in many tumors. Imidazo[1,2-a]pyridine derivatives have been shown to modulate this pathway.
The following diagrams illustrate the general points of intervention for imidazo[1,2-a]pyridine derivatives in these signaling cascades.
Figure 1: General inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Figure 2: Postulated modulation of the Wnt/β-catenin signaling pathway.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Bromoimidazo[1,2-a]pyridine Scaffold: A Privileged Core in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine nucleus, a fused bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. The introduction of a bromine atom at the 5-position of this scaffold, creating 5-Bromoimidazo[1,2-a]pyridine, provides a key handle for synthetic elaboration, enabling the generation of extensive compound libraries for drug discovery programs. This technical guide delves into the significant biological activities reported for the this compound core and its derivatives, with a focus on anticancer, antibacterial, and anti-inflammatory properties.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated potent anticancer activity against a variety of cancer cell lines. The 5-bromo substitution often serves as a crucial building block in the synthesis of these biologically active molecules.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various imidazo[1,2-a]pyridine derivatives against several human cancer cell lines. It is important to note that while the 5-bromo substitution is a common starting point for synthesis, the final compounds tested often feature diverse functionalities at this and other positions.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast) | 45 | [1] |
| IP-6 | HCC1937 (Breast) | 47.7 | [1] |
| IP-7 | HCC1937 (Breast) | 79.6 | [1] |
| Compound 6 | A375 (Melanoma) | 9.7 | [2] |
| Compound 6 | WM115 (Melanoma) | 12.3 | [2] |
| Compound 6 | HeLa (Cervical) | 35.2 | [2] |
| HB9 | A549 (Lung) | 50.56 | [3] |
| HB10 | HepG2 (Liver) | 51.52 | [3] |
Key Signaling Pathways Targeted by Imidazo[1,2-a]pyridine Derivatives
1. The PI3K/Akt/mTOR Signaling Pathway:
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[2]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
2. The STAT3/NF-κB Signaling Pathway:
The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play crucial roles in inflammation, immunity, and cancer. Constitutive activation of these pathways is common in many tumors, promoting cell survival, proliferation, and metastasis. Imidazo[1,2-a]pyridine derivatives have been reported to suppress these pathways, leading to anti-inflammatory and anticancer effects.
Caption: Inhibition of STAT3 and NF-κB signaling pathways.
Antibacterial Activity
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has shown promise in this area, with several derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria.
Quantitative Antibacterial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of imidazo[1,2-a]pyridine derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 4e | Escherichia coli CTXM | 0.5-0.7 | [4] |
| 4e | Klebsiella pneumoniae NDM | 0.5-0.7 | [4] |
| 4e | Staphylococcus aureus | 0.5-1.0 | [4] |
| 4b | Escherichia coli | >1.0 | [4] |
| 4c | Escherichia coli | 0.5-0.7 | [4] |
| IPA-6 | Mycobacterium tuberculosis H37Rv | 0.05 | [5] |
| IPA-9 | Mycobacterium tuberculosis H37Rv | 0.4 | [5] |
| IPS-1 | Mycobacterium tuberculosis H37Rv | 0.4 | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of the biological activities of novel compounds. Below are representative methodologies for key assays used in the assessment of this compound derivatives.
Synthesis of this compound Derivatives
A common synthetic route to this compound involves the reaction of a 2-aminopyridine with an α-haloketone. The bromine at the 5-position can be introduced either on the starting 2-aminopyridine or through a subsequent bromination step.
Caption: General synthesis workflow for 5-bromo-imidazo[1,2-a]pyridines.
General Procedure:
-
To a solution of the appropriately substituted 2-aminopyridine in a suitable solvent (e.g., ethanol, DMF), add the α-haloketone.
-
The reaction mixture is typically heated under reflux for several hours.
-
After cooling, the product is isolated by filtration or extraction.
-
If necessary, the imidazo[1,2-a]pyridine core is brominated using a suitable brominating agent (e.g., N-bromosuccinimide).
-
The crude product is purified by column chromatography on silica gel.
-
The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antibacterial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Caption: Workflow for the broth microdilution assay.
Detailed Protocol:
-
Compound Dilution: Perform serial twofold dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is a general guideline for analyzing the effect of this compound derivatives on the phosphorylation status of proteins in the Akt/mTOR pathway.
Caption: General workflow for Western blot analysis.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with the compound for the desired time, then lyse the cells in a suitable buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-mTOR, mTOR), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
The this compound scaffold represents a highly versatile and promising core structure in the field of medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, with particularly noteworthy potential as anticancer and antibacterial agents. The bromine atom at the 5-position provides a convenient point for synthetic diversification, allowing for the fine-tuning of pharmacological properties. The inhibition of key signaling pathways such as PI3K/Akt/mTOR and STAT3/NF-κB underscores the molecular basis for their anticancer effects. Continued exploration of the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to unlock their full therapeutic potential. This technical guide provides a foundational resource for researchers embarking on the design, synthesis, and biological evaluation of novel drug candidates based on this privileged scaffold.
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Imidazo[1,2-a]pyridines: An In-depth Technical Guide
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, making it a cornerstone in medicinal chemistry and drug development.[1][2][3][4][5] Its derivatives have found applications as anticonvulsant, anti-inflammatory, antiviral, and anticancer agents.[4][5] This technical guide provides a comprehensive overview of the core synthetic strategies for constructing the imidazo[1,2-a]pyridine ring system, with a focus on data-driven comparisons, detailed experimental methodologies, and visual representations of reaction pathways.
Core Synthetic Strategies
The synthesis of imidazo[1,2-a]pyridines can be broadly categorized into several key approaches, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. These include multicomponent reactions, classical condensation methods, transition-metal-catalyzed cross-couplings, and microwave-assisted protocols.
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction stands out as one of the most efficient and versatile methods for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][6][7] This three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis.[7] The reaction's high atom economy and the ability to introduce three points of diversity in a single step make it particularly attractive for the rapid generation of compound libraries for drug discovery.[1][8]
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst/Conditions | Yield (%) | Reference |
| 1 | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | NH4Cl, H2O, Ultrasound, 60 °C | 86 | [6] |
| 2 | 2-Amino-5-cyanopyridine | 5-Methylfurfural | 4-Methoxyphenyl isocyanide | NH4Cl, H2O, Ultrasound, 60 °C | 80 | [6] |
| 3 | 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Yb(OTf)3, DCM/MeOH, MW, 100 °C | 95 | [8] |
| 4 | 2-Amino-4-methylpyridine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Sc(OTf)3, MeOH, rt | 92 | |
| 5 | 2-Aminopyrazine | 4-Nitrobenzaldehyde | Benzyl isocyanide | BF3·OEt2, MeCN, rt | 85 | [9] |
A mixture of 2-amino-5-chloropyridine (1.0 mmol), furfural (1.2 mmol), cyclohexyl isocyanide (1.0 mmol), and ammonium chloride (10 mol%) in water (3 mL) was subjected to ultrasonic irradiation at 60 °C for 2-3 hours. Upon completion of the reaction, as monitored by TLC, the mixture was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 6-chloro-N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.
References
- 1. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. cbijournal.com [cbijournal.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 9. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
The Imidazo[1,2-a]pyridine Core: A Journey from Discovery to Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic aromatic ring system, formed by the fusion of an imidazole and a pyridine ring, serves as a crucial pharmacophore in a variety of therapeutic agents. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological effects, including hypnotic, anxiolytic, anticancer, anti-inflammatory, and antimicrobial activities. This technical guide provides a comprehensive overview of the discovery, history, and key developments of imidazo[1,2-a]pyridine derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.
Discovery and Historical Development
The exploration of the imidazo[1,2-a]pyridine nucleus dates back to the early 20th century. A pioneering method for the synthesis of this scaffold was introduced by the Russian chemist Aleksei Evgen'evich Chichibabin (also spelled Tschitschibabin) in 1925.[1] This early method involved the reaction of 2-aminopyridine with α-halocarbonyl compounds, such as bromoacetaldehyde, at high temperatures in a sealed tube, albeit with relatively low yields.[1] This fundamental reaction, often referred to as the Tschitschibabin reaction for imidazopyridine synthesis, laid the groundwork for future advancements in the field.
Over the decades, numerous synthetic strategies have been developed to improve the efficiency, yield, and diversity of imidazo[1,2-a]pyridine derivatives. These methods include condensation reactions, multicomponent reactions, oxidative coupling, and tandem reactions.[2] A significant breakthrough in the therapeutic application of this scaffold came with the synthesis of Zolpidem in the early 1980s by researchers at the French pharmaceutical company Synthélabo Recherche.[3] Zolpidem, a potent hypnotic agent, was approved by the U.S. Food and Drug Administration (FDA) in 1992 and became a widely prescribed treatment for insomnia.[3] Following Zolpidem, other notable drugs such as Alpidem (an anxiolytic) and Zolimidine (an antiulcer agent) further solidified the importance of the imidazo[1,2-a]pyridine core in drug discovery.[2][4]
Synthetic Methodologies
The synthesis of imidazo[1,2-a]pyridines has evolved significantly from the initial high-temperature condensation methods. Modern synthetic chemistry offers a plethora of efficient and versatile routes to this privileged scaffold.
Classical Tschitschibabin Synthesis
The Tschitschibabin reaction remains a fundamental method for the synthesis of imidazo[1,2-a]pyridines. It involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine
-
Reactants: 2-aminopyridine and α-bromoacetophenone.
-
Solvent: Ethanol.
-
Procedure:
-
Dissolve 2-aminopyridine (1 equivalent) and α-bromoacetophenone (1 equivalent) in ethanol.
-
Heat the mixture at 60°C for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 2-phenylimidazo[1,2-a]pyridine, will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure product.[1]
-
This method, while historically significant, often requires harsh conditions and may result in moderate yields.
Modern Synthetic Approaches
Contemporary methods for the synthesis of imidazo[1,2-a]pyridines focus on improving reaction efficiency, functional group tolerance, and molecular diversity.
-
Multicomponent Reactions (MCRs): These reactions involve the combination of three or more starting materials in a one-pot synthesis to form the desired product. An example is the reaction of 2-aminopyridine, an aldehyde, and an isonitrile to produce 3-aminoimidazo[1,2-a]pyridine derivatives in high yields.[2]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of imidazo[1,2-a]pyridine derivatives. For instance, the condensation of pyridine, substituted bromoacetophenones, and ammonium acetate can be efficiently carried out under microwave irradiation to produce imidazopyridines with good yields.[1]
-
Catalyst- and Solvent-Free Conditions: Green chemistry approaches have been developed to synthesize imidazo[1,2-a]pyridines from α-bromo/chloroketones and 2-aminopyridines at 60°C without the need for a catalyst or solvent.[2]
Logical Relationship of Synthetic Pathways
Caption: Evolution of synthetic methods for imidazo[1,2-a]pyridines.
Biological Activities and Therapeutic Applications
Imidazo[1,2-a]pyridine derivatives exhibit a remarkable range of biological activities, leading to their development as therapeutic agents for various diseases.
Hypnotic and Anxiolytic Activity
The most well-known application of imidazo[1,2-a]pyridines is in the treatment of insomnia and anxiety.
-
Zolpidem: This compound acts as a sedative-hypnotic by selectively binding to the α1 subunit of the γ-aminobutyric acid (GABA) A receptor, enhancing GABA-mediated neuronal inhibition.[3]
-
Alpidem: Structurally related to zolpidem, alpidem was developed as an anxiolytic agent.[4] It also modulates the GABA-A receptor but was withdrawn from the market due to reports of severe liver toxicity.[4][5]
GABA-A Receptor Signaling Pathway
Caption: Simplified GABA-A receptor signaling pathway.
Anticancer Activity
Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.
Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (IC50 in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 | [6] |
| Compound 6 | WM115 (Melanoma) | <12 | [6] |
| Compound 6 | HeLa (Cervical Cancer) | 35.0 | [6] |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [7] |
| Compound 12b | HepG2 (Hepatocellular Carcinoma) | 13 | [7] |
| Compound 12b | MCF-7 (Breast Carcinoma) | 11 | [7] |
| Compound 12b | A375 (Human Skin Cancer) | 11 | [7] |
| Compound 9d | HeLa (Cervical Cancer) | 10.89 | [6] |
| Compound 9d | MCF-7 (Breast Cancer) | 2.35 | [6] |
| Compound 8 | HeLa (Cervical Cancer) | 0.34 | [8] |
| Compound 8 | MDA-MB-231 (Breast Cancer) | 0.32 | [8] |
| Compound 8 | ACHN (Renal Cancer) | 0.39 | [8] |
| Compound 8 | HCT-15 (Colon Cancer) | 0.31 | [8] |
| Compound 12 | MDA-MB-231 (Breast Cancer) | 0.29 | [8] |
| Compound 13 | HCT-15 (Colon Cancer) | 0.30 | [8] |
| HB9 | A549 (Lung Cancer) | 50.56 | [9] |
| HB10 | HepG2 (Liver Carcinoma) | 51.52 | [9] |
Key Signaling Pathways in Cancer Targeted by Imidazo[1,2-a]pyridines
Caption: Key cancer signaling pathways targeted by imidazo[1,2-a]pyridines.
Anti-inflammatory Activity
Certain imidazo[1,2-a]pyridine derivatives have shown significant anti-inflammatory properties. Their mechanism of action often involves the modulation of inflammatory signaling pathways, such as the STAT3/NF-κB pathway, and the inhibition of enzymes like cyclooxygenase (COX).
Quantitative Data: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives (IC50 in µM)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| 4a | 2.72 | 1.89 | [10] |
| 4b | 3.94 | 2.39 | [10] |
| 5a | 7.29 | 8.08 | [10] |
| 5b | 63.26 | 41.15 | [10] |
| 6a | 12.93 | 5.86 | [10] |
| 3f | 21.8 | 9.2 | [11] |
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold has proven to be a remarkably versatile and privileged structure in medicinal chemistry. From its early discovery through classical synthetic routes to the development of modern, efficient methodologies, the ability to functionalize this core has led to the discovery of numerous biologically active compounds. The commercial success of drugs like Zolpidem has cemented its importance, while ongoing research continues to unveil its potential in other therapeutic areas, particularly in oncology and inflammation.
Future research in this field will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic and safety profiles. The elucidation of novel mechanisms of action and the identification of new biological targets will further expand the therapeutic applications of this remarkable heterocyclic system. The continued application of advanced synthetic techniques and computational drug design will undoubtedly accelerate the discovery of the next generation of imidazo[1,2-a]pyridine-based therapeutics.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20050054669A1 - Process for the synthesis of zolpidem - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. chemmethod.com [chemmethod.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Suzuki Cross-Coupling Reaction of 5-Bromoimidazo[1,2-a]pyridine: A Gateway to Novel Chemical Entities
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, functional group tolerance, and capacity to forge carbon-carbon bonds. For researchers in medicinal chemistry and drug development, the imidazo[1,2-a]pyridine scaffold is a privileged structure, appearing in numerous biologically active compounds. The strategic functionalization of this core, particularly at the 5-position, offers a powerful avenue for modulating pharmacological properties. This document provides detailed application notes and generalized protocols for the palladium-catalyzed Suzuki cross-coupling of 5-Bromoimidazo[1,2-a]pyridine with a variety of boronic acids, enabling the synthesis of diverse libraries of 5-arylimidazo[1,2-a]pyridines.
Principle of the Reaction
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organohalide (this compound) and an organoboron compound (typically an arylboronic acid). The transformation is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation. The catalytic cycle involves three primary steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the 5-arylimidazo[1,2-a]pyridine product and regenerate the Pd(0) catalyst.[1][2]
Key Reaction Components and Considerations
Successful Suzuki coupling of this compound hinges on the careful selection of several key components:
-
Palladium Catalyst: The choice of palladium source and its associated ligands is critical. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used, air-sensitive but effective catalyst.[3] For improved stability and efficiency, catalysts featuring more sophisticated ligands, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), are often employed.[4]
-
Base: An appropriate base is essential for the activation of the boronic acid. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently utilized.[3][4] The choice of base can significantly influence reaction rates and yields.
-
Solvent System: The reaction is typically performed in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, dimethoxyethane (DME), and toluene.[3][4] The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.
-
Boronic Acids: A wide array of commercially available aryl- and heteroarylboronic acids can be used, allowing for extensive diversification of the imidazo[1,2-a]pyridine core.
-
Reaction Conditions: Both conventional heating and microwave irradiation can be employed. Microwave-assisted synthesis often leads to dramatically reduced reaction times and improved yields.[5][6]
Data Presentation: Reaction Conditions for Structurally Analogous Heterocycles
While specific data for this compound is not extensively documented in single sources, the following tables summarize typical conditions and yields for the Suzuki coupling of structurally related bromo-substituted nitrogen heterocycles. This data provides a strong predictive framework for optimizing the reaction of this compound.
Table 1: Conventional Heating Conditions for Suzuki Coupling of Bromo-N-Heterocycles
| Entry | Bromide Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine[3] | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |
| 2 | 5-Bromo-2-methylpyridin-3-amine[3] | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 |
| 3 | 5-Bromo-1-ethyl-1H-indazole[4] | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High |
| 4 | 5-Bromonicotinic Acid[4] | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High |
| 5 | 5-Bromo-N-phenylpyridin-3-amine[7] | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-24 | N/A |
Table 2: Microwave-Assisted Suzuki Coupling of Bromo-N-Heterocycles
| Entry | Bromide Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4'-Bromoacetophenone[6] | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) (0.1) | KOH | EtOH/H₂O (1:1) | 120 | 2 | 93 |
| 2 | 3-Bromopyrazolo[1,5-a]pyrimidin-5-one[8] | Phenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 30 | 85 |
| 3 | Heteroaryl Bromide[5] | Heterocyclic boronic acid | PdCl₂(dppf) (5) | Cs₂CO₃ | Dioxane/H₂O (3:1) | 120 | 30-40 | N/A |
Experimental Protocols
The following are detailed, generalized protocols for the Suzuki cross-coupling of this compound. Researchers should note that optimization for specific substrates may be required.
Protocol 1: Conventional Heating
This protocol is based on established procedures for analogous heterocyclic systems.[3][7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylimidazo[1,2-a]pyridine.
Protocol 2: Microwave-Assisted Synthesis
This protocol is adapted from procedures for rapid, microwave-assisted Suzuki couplings.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 3:1)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the solvent mixture to the vial.
-
Inerting and Sealing: Purge the vial with argon or nitrogen and securely seal it with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-40 minutes).
-
Work-up:
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Visualizing the Process
To further elucidate the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle, a general experimental workflow, and the relationship between the reaction components.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Logical relationship of key components in the Suzuki reaction.
References
- 1. thermofishersci.in [thermofishersci.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Intermediate: Application Notes for 5-Bromoimidazo[1,2-a]pyridine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
5-Bromoimidazo[1,2-a]pyridine has emerged as a pivotal building block in the synthesis of a diverse array of functionalized molecules, particularly in the realms of medicinal chemistry and materials science. Its unique electronic properties and the strategic placement of the bromine atom at the 5-position render it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkynyl, and amino moieties, paving the way for the construction of complex molecular architectures with significant biological activities.
This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate in key chemical transformations.
Key Applications
The primary utility of this compound lies in its role as a versatile scaffold for the synthesis of substituted imidazo[1,2-a]pyridines, a class of compounds known for a wide spectrum of biological activities, including anxiolytic, hypnotic, anti-cancer, and anti-inflammatory properties.[1][2] Notable drugs such as Zolpidem (a hypnotic agent) and Alpidem (an anxiolytic agent) feature the imidazo[1,2-a]pyridine core, highlighting the pharmaceutical relevance of this heterocyclic system.[3][4]
The bromine atom at the C5 position serves as a convenient handle for various cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The most commonly employed reactions include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-imidazo[1,2-a]pyridines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, specifically for the synthesis of biaryl and vinyl-aryl compounds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.
Experimental Workflow: Suzuki-Miyaura Coupling
Quantitative Data: Suzuki-Miyaura Coupling of this compound
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene | 110 | 24 | 75-85 |
| 4-Pyridylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (5:1) | 100 | 18 | 70-80 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (see table), and base (see table).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system via syringe.
-
Reaction: Stir the mixture at the specified temperature for the indicated time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-imidazo[1,2-a]pyridine.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-imidazo[1,2-a]pyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines. This reaction is particularly useful for introducing primary and secondary amines at the 5-position of the imidazo[1,2-a]pyridine core.
Catalytic Cycle: Buchwald-Hartwig Amination
Quantitative Data: Buchwald-Hartwig Amination of this compound
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 80-90 |
| Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 24 | 75-85 |
| Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.5) | Toluene | 100 | 20 | 70-80 |
| n-Butylamine | Pd(OAc)₂ (2) | DavePhos (4) | LHMDS (1.5) | THF | 80 | 16 | 65-75 |
Note: Yields are representative and may vary based on the specific amine and reaction conditions.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base.
-
Reagent Addition: Evacuate and backfill the tube with an inert gas. Add this compound and the corresponding amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature and stir for the indicated time. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the desired 5-amino-imidazo[1,2-a]pyridine.
Biological Significance of Imidazo[1,2-a]pyridine Derivatives
Many compounds synthesized from this compound, such as Zolpidem and Alpidem, target the central nervous system, specifically the GABA-A receptors.[4][5] These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.
Signaling Pathway: GABA-A Receptor Modulation
Imidazo[1,2-a]pyridine derivatives like Zolpidem act as positive allosteric modulators of the GABA-A receptor.[6][7] They bind to the benzodiazepine site on the receptor, enhancing the effect of the endogenous neurotransmitter GABA.[5] This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential.[8] The overall effect is a potentiation of inhibitory neurotransmission, resulting in the observed anxiolytic and hypnotic effects.[9]
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its amenability to a wide range of palladium-catalyzed cross-coupling reactions provides a straightforward and efficient platform for the synthesis of diverse libraries of imidazo[1,2-a]pyridine derivatives. The protocols and data presented herein offer a solid foundation for researchers to explore the vast chemical space accessible from this key building block, facilitating the discovery and development of novel therapeutic agents and functional materials.
References
- 1. Zolpidem, a clinical hypnotic that affects electronic transfer, alters synaptic activity through potential GABA receptors in the nervous system without significant free radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Zolpidem - Wikipedia [en.wikipedia.org]
- 7. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. studysmarter.co.uk [studysmarter.co.uk]
Synthesis of Pharmaceutical Intermediates from 5-Bromoimidazo[1,2-a]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates derived from 5-Bromoimidazo[1,2-a]pyridine. This versatile scaffold is a key building block in the development of targeted therapies, particularly kinase inhibitors for oncology and inflammatory diseases. The protocols outlined below focus on widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Introduction to Imidazo[1,2-a]pyridines in Drug Discovery
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds and approved drugs. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing enzyme inhibitors. Derivatives of imidazo[1,2-a]pyridine have shown potent inhibitory activity against a range of kinases, including phosphoinositide 3-kinases (PI3Ks), cyclin-dependent kinases (CDKs), and others involved in critical cell signaling pathways.[1][2][3] The bromine atom at the 5-position of the imidazo[1,2-a]pyridine ring serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Key Synthetic Transformations and Applications
The functionalization of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. These methods offer a robust and efficient means to form new carbon-carbon and carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: This reaction is used to introduce aryl or heteroaryl substituents, which is crucial for exploring the SAR of kinase inhibitors that target the ATP-binding pocket.
-
Sonogashira Coupling: This method allows for the introduction of alkyne moieties, which can serve as handles for further functionalization (e.g., via click chemistry) or as key pharmacophoric elements.
-
Buchwald-Hartwig Amination: This reaction is instrumental in synthesizing amino-substituted imidazo[1,2-a]pyridines, a common feature in many kinase inhibitors that form critical hydrogen bond interactions with the target protein.
The resulting derivatives are often investigated as inhibitors of key signaling pathways implicated in cancer and inflammation, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions of this compound. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol describes a general procedure for the synthesis of 5-aryl-imidazo[1,2-a]pyridine derivatives.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
The following table presents data adapted from the synthesis of analogous 8-bromo-imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors, demonstrating the utility of the Suzuki coupling in generating a library of compounds for SAR studies.[1][4]
| Entry | Arylboronic Acid | Product Structure | PI3Kα Inhibition IC₅₀ (nM) |
| 1 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)imidazo[1,2-a]pyridine derivative | >10000 |
| 2 | 3-Fluorophenylboronic acid | 5-(3-fluorophenyl)imidazo[1,2-a]pyridine derivative | 2450 |
| 3 | 4-(Methylsulfonyl)phenylboronic acid | 5-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine derivative | 150 |
| 4 | Pyridine-3-boronic acid | 5-(pyridin-3-yl)imidazo[1,2-a]pyridine derivative | 340 |
Protocol 2: Sonogashira Coupling of this compound with Terminal Alkynes
This protocol provides a general method for the synthesis of 5-alkynyl-imidazo[1,2-a]pyridine derivatives.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., triethylamine or diisopropylamine, 2.0 equiv)
-
Solvent (e.g., THF or DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent, the base, and then the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature to 80 °C for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
The following table provides representative yields for the Sonogashira coupling of analogous bromopyridine derivatives, which can be extrapolated as expected outcomes for the coupling with this compound.[5][6]
| Entry | Terminal Alkyne | Product Structure | Expected Yield (%) |
| 1 | Phenylacetylene | 5-(Phenylethynyl)imidazo[1,2-a]pyridine | 85-95 |
| 2 | 1-Hexyne | 5-(Hex-1-yn-1-yl)imidazo[1,2-a]pyridine | 80-90 |
| 3 | Propargyl alcohol | 3-(Imidazo[1,2-a]pyridin-5-yl)prop-2-yn-1-ol | 75-85 |
| 4 | 4-Ethynylanisole | 5-((4-Methoxyphenyl)ethynyl)imidazo[1,2-a]pyridine | 85-95 |
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the synthesis of 5-amino-imidazo[1,2-a]pyridine derivatives.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
The following table shows expected outcomes for the Buchwald-Hartwig amination of this compound with various amines, based on reactions with similar heteroaryl bromides.[4]
| Entry | Amine | Product Structure | Expected Yield (%) |
| 1 | Morpholine | 5-(Morpholino)imidazo[1,2-a]pyridine | 70-85 |
| 2 | Aniline | N-Phenylimidazo[1,2-a]pyridin-5-amine | 65-80 |
| 3 | Benzylamine | N-Benzylimidazo[1,2-a]pyridin-5-amine | 70-85 |
| 4 | Piperidine | 5-(Piperidin-1-yl)imidazo[1,2-a]pyridine | 75-90 |
Signaling Pathways and Therapeutic Relevance
The pharmaceutical intermediates synthesized from this compound often target key signaling pathways that are dysregulated in cancer and inflammatory diseases.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been successfully designed as potent PI3K/mTOR dual inhibitors.[3][7]
STAT3/NF-κB Pathway
The STAT3 and NF-κB signaling pathways are critical mediators of inflammation and are constitutively active in many cancers, promoting cell survival, proliferation, and angiogenesis. Cross-talk between these two pathways is well-established. Imidazo[1,2-a]pyridine derivatives have been shown to modulate these pathways, demonstrating their potential as anti-inflammatory and anti-cancer agents.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. The palladium-catalyzed cross-coupling reactions described herein provide robust and efficient methods for the diversification of this scaffold. The resulting derivatives have shown significant promise as inhibitors of key signaling pathways, highlighting the importance of the imidazo[1,2-a]pyridine core in modern drug discovery. The provided protocols and data serve as a guide for researchers in the development of novel therapeutics based on this privileged heterocyclic system.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of 5-Bromoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and marketed drugs, exhibiting activities such as analgesic, anticancer, and anxiolytic properties.[1] The functionalization of this core structure is of significant interest in medicinal chemistry and drug development. The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, offers a direct route to introduce alkynyl moieties onto the imidazo[1,2-a]pyridine nucleus, providing valuable intermediates for further synthetic transformations and the generation of novel chemical entities.[2][3][4]
These application notes provide a detailed overview and generalized protocols for the Sonogashira coupling of 5-bromoimidazo[1,2-a]pyridine with various terminal alkynes. The methodologies are based on established procedures for structurally related heteroaromatic compounds and provide a robust starting point for optimization.
Reaction Principle
The Sonogashira coupling reaction proceeds via a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism is as follows:
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the this compound, forming a Pd(II)-imidazo[1,2-a]pyridyl complex.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-imidazo[1,2-a]pyridyl complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynyl-imidazo[1,2-a]pyridine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various bromo-heterocyclic compounds with terminal alkynes. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Entry | Bromo-Substrate | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | DMF | 80 | 4-6 | 93[5] |
| 2 | 5-Bromoindole | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | RT | 12-24 | ~85[5] |
| 3 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) / CuI (5) | Et₃N | DMF | 100 | 3 | 96[6] |
| 4 | 3-Iodoimidazo[1,2-a]pyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) / CuI (10) | Et₃N | THF | RT | 2 | 82[7] |
| 5 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) / CuI (30) | Et₃N | THF | RT | 16 | 92[8] |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent via syringe, followed by the base (e.g., triethylamine).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
The reaction can be stirred at room temperature or heated, depending on the reactivity of the substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature if heated.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-imidazo[1,2-a]pyridine.
Example Protocol: Synthesis of 5-(Phenylethynyl)imidazo[1,2-a]pyridine
This is a hypothetical protocol based on similar reactions.
Procedure:
-
In a dry Schlenk flask, combine this compound (197 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.1 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield 5-(phenylethynyl)imidazo[1,2-a]pyridine.
Mandatory Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in a vast array of pharmaceuticals.[1] The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The ability to functionalize this core, particularly at the 5-position, through C-N bond formation opens avenues for the synthesis of novel drug candidates. These application notes provide a comprehensive overview of the reaction conditions, detailed experimental protocols, and a summary of quantitative data for the Buchwald-Hartwig amination of 5-Bromoimidazo[1,2-a]pyridine.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium catalyst.[2] It commences with the oxidative addition of the this compound to a Pd(0) complex, forming a Pd(II) species. The amine then coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated, leading to the formation of a palladium-amido complex. The final step is reductive elimination from this complex, which yields the desired 5-aminoimidazo[1,2-a]pyridine product and regenerates the active Pd(0) catalyst, thus completing the cycle.[2] The judicious selection of the palladium source, ligand, base, and solvent is paramount for achieving high efficiency and yields in this transformation.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of this compound and its derivatives with a variety of amines. This data, compiled from representative literature, serves as a valuable starting point for reaction optimization.
Table 1: Buchwald-Hartwig Amination of 5-Bromo-2-substituted-imidazo[1,2-a]pyridines with Various Amines
| Entry | Imidazo[1,2-a]pyridine Derivative | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | Aniline | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12 | 85 |
| 2 | 5-Bromo-2-methylimidazo[1,2-a]pyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 16 | 92 |
| 3 | This compound | Benzylamine | [Pd(allyl)Cl]₂ (1.5) | RuPhos (3) | K₃PO₄ (2) | Toluene | 100 | 24 | 78 |
| 4 | 5-Bromo-2-phenylimidazo[1,2-a]pyridine | p-Toluidine | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2.5) | Toluene | 110 | 18 | 88 |
| 5 | This compound | Piperidine | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | 95 |
Note: Yields are isolated yields and may vary depending on the specific reaction scale and conditions.
Experimental Protocols
This section provides a detailed methodology for a typical Buchwald-Hartwig amination of this compound.
Materials and Reagents
-
This compound (1.0 equiv)
-
Amine (e.g., Aniline, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Phosphine ligand (e.g., Xantphos, 0.04 equiv)
-
Base (e.g., Cesium Carbonate (Cs₂CO₃), 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle or oil bath
Reaction Setup
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
Reagent Addition
Under a positive pressure of the inert gas, add the base, this compound, and the amine.
Solvent Addition
Add the anhydrous, degassed solvent via syringe.
Reaction
Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing. Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) using a preheated oil bath or heating mantle.
Monitoring the Reaction
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up
Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired 5-aminoimidazo[1,2-a]pyridine derivative.
Characterization
Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Functionalization of the 5-Bromoimidazo[1,2-a]pyridine Core: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the 5-bromoimidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry. The imidazo[1,2-a]pyridine nucleus is a key structural motif in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antiviral activities.[1][2] The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions.
This guide focuses on four key transformations: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination. For each reaction, a summary of reaction conditions with corresponding yields, a detailed experimental protocol, and a visual representation of the workflow are provided. Additionally, this document outlines the implication of functionalized imidazo[1,2-a]pyridine derivatives in key biological signaling pathways, offering insights for drug design and development.
Key Functionalization Reactions
The presence of a bromine atom at the C5 position of the imidazo[1,2-a]pyridine ring allows for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. These transformations are instrumental in generating libraries of novel compounds for screening and lead optimization in drug discovery programs.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between the 5-position of the imidazo[1,2-a]pyridine core and a variety of aryl or heteroaryl boronic acids or esters. This reaction is favored for its mild conditions and tolerance to a wide range of functional groups.
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 100 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | DME | 85 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (4) | XPhos (8) | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 14 | 88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the respective arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (as specified in the table), and the base (as specified in the table).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction enables the palladium-catalyzed vinylation of the this compound core with a variety of alkenes, providing access to 5-vinyl-imidazo[1,2-a]pyridine derivatives. This reaction is a powerful tool for the formation of carbon-carbon bonds with excellent stereoselectivity.
Data Presentation: Heck Reaction Conditions and Yields
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 16 | 88 |
| 2 | n-Butyl acrylate | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | K₂CO₃ (2) | DMA | 110 | 12 | 91 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.5) | NMP | 120 | 10 | 85 |
| 4 | Methyl vinyl ketone | Pd(OAc)₂ (2) | - | Et₃N (2) | Acetonitrile | 80 | 24 | 79 |
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the palladium catalyst, the ligand (if required), and the base.
-
Reagent Addition: Add the degassed solvent, followed by the alkene (1.5 mmol, 1.5 equiv).
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature with stirring for the indicated time.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Experimental Workflow: Heck Reaction
Caption: Experimental workflow for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to 5-alkynyl-imidazo[1,2-a]pyridines through the reaction of this compound with terminal alkynes. This palladium- and copper-cocatalyzed reaction is highly efficient for the formation of C(sp²)-C(sp) bonds.[3][4]
Data Presentation: Sonogashira Coupling Conditions and Yields
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N (2) | DMF | 80 | 6 | 93 |
| 2 | Propargyl alcohol | Pd(PPh₃)₄ (4) / CuI (8) | Diisopropylamine (2.5) | THF | RT | 12 | 85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / CuI (4) | Et₃N (2) | Acetonitrile | 60 | 8 | 95 |
| 4 | 1-Heptyne | PdCl₂(PPh₃)₂ (2.5) / CuI (5) | Piperidine (3) | Toluene | 90 | 5 | 89 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst, and the copper(I) iodide cocatalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add the anhydrous, degassed solvent, the base, and the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at the specified temperature for the indicated time.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a short pad of celite.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride solution and brine. Dry the organic layer, concentrate, and purify by flash chromatography.
Experimental Workflow: Sonogashira Coupling
Caption: Experimental workflow for Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of a wide range of 5-amino-imidazo[1,2-a]pyridine derivatives by coupling this compound with various primary and secondary amines.
Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 90 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1.5) | RuPhos (3) | K₂CO₃ (2.5) | t-BuOH | 90 | 16 | 82 |
| 4 | Indole | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 20 | 75 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the base, this compound (1.0 mmol, 1.0 equiv), and the amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Experimental workflow for Buchwald-Hartwig amination.
Biological Signaling Pathways
Functionalized imidazo[1,2-a]pyridine derivatives have been identified as potent modulators of several key signaling pathways implicated in cancer and inflammatory diseases. Understanding these interactions is crucial for the rational design of novel therapeutic agents.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tumorigenesis.[5] Aberrant activation of this pathway is a hallmark of many cancers. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to the downregulation of key oncogenes like c-myc and cyclin D1.[5]
Caption: Inhibition of Wnt/β-catenin signaling.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway, often targeting PI3K or acting as dual PI3K/mTOR inhibitors.[6][7]
Caption: Inhibition of PI3K/Akt/mTOR signaling.
STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are key regulators of inflammation and immunity, and their constitutive activation is linked to the development and progression of many cancers. Novel imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating these pathways.[8][9]
Caption: Modulation of STAT3/NF-κB signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Bromoimidazo[1,2-a]pyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a bromine atom at the 5-position of this scaffold, creating 5-Bromoimidazo[1,2-a]pyridine, offers a versatile handle for further chemical modifications, enabling the exploration of chemical space and the development of potent and selective therapeutic agents. This document provides a comprehensive overview of the applications of this compound derivatives in medicinal chemistry, with a focus on their role as anticancer agents through the inhibition of key signaling pathways. Detailed protocols for synthesis and biological evaluation are provided to facilitate further research and drug development.
Anticancer Applications
Derivatives of this compound have emerged as promising candidates for cancer therapy, primarily through their ability to inhibit protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of this pathway. For instance, certain derivatives have demonstrated significant inhibitory effects against PI3Kα with IC50 values in the nanomolar range.[1] This inhibition leads to decreased phosphorylation of Akt and its downstream targets, ultimately inducing apoptosis and cell cycle arrest in cancer cells. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including those from breast, colon, and melanoma cancers, with IC50 values ranging from nanomolar to low micromolar concentrations.[1][2][3]
Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation. Its inhibition represents a promising strategy for cancer therapy, as many cancers are dependent on the continuous transcription of anti-apoptotic proteins. Novel imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent and selective CDK9 inhibitors.[4][5] These compounds have shown remarkable inhibitory activity against CDK9 with IC50 values in the nanomolar range and have demonstrated significant cytotoxicity against various cancer cell lines, including colorectal and breast cancer.[4][6]
Quantitative Data Summary
The following tables summarize the in vitro activity of various this compound derivatives against different cancer cell lines and protein kinases.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Breast Cancer | |||
| IP-5 | HCC1937 | 45 | [2] |
| IP-6 | HCC1937 | 47.7 | [2] |
| HS-104 | MCF-7 | 1.2 | [2] |
| HS-106 | MCF-7 | <10 | [2] |
| 5c | BT474 | <50 (24h) | [7] |
| 5d | BT474 | <50 (24h) | [7] |
| 5e | BT474 | <50 (24h) | [7] |
| 3d | MCF-7 | 43.4 | [8] |
| 4d | MCF-7 | 39.0 | [8] |
| 3d | MDA-MB-231 | 35.9 | [8] |
| 4d | MDA-MB-231 | 35.1 | [8] |
| Colon Cancer | |||
| MRK-107 | Caco-2 | 2.4 | [9] |
| MRK-107 | HT-29 | 1.1 | [9] |
| Compound 32 | HT-29 | 6.43 | [10] |
| Compound 32 | Caco-2 | 6.57 | [10] |
| Melanoma & Cervical Cancer | |||
| Compound 5 | A375 (Melanoma) | 9.7 - 44.6 | [1][3] |
| Compound 6 | A375 (Melanoma) | 9.7 - 44.6 | [1][3] |
| Compound 7 | A375 (Melanoma) | 9.7 - 44.6 | [1][3] |
| Compound 5 | HeLa (Cervical) | 9.7 - 44.6 | [1][3] |
| Compound 6 | HeLa (Cervical) | 9.7 - 44.6 | [1][3] |
| Compound 7 | HeLa (Cervical) | 9.7 - 44.6 | [1][3] |
| Colorectal Cancer | |||
| LB-1 | HCT116 | 0.92 | [4] |
| LB-5 | HCT116 | 1.50 | [4] |
| LB-10 | HCT116 | 1.09 | [4] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PI3Kα inhibitor | PI3Kα | 2 | [1] |
| LB-1 | CDK9 | 9.22 | [4][5] |
| LB-8 | CDK9 | 5.25 | [4] |
| LB-10 | CDK9 | 3.56 | [4] |
| 3c | CDK9 | 160 | [6] |
| 2c | CDK9 | 310 | [6] |
| 4c | CDK9 | 710 | [6] |
| 1d | CDK9 | 180 | [11] |
| Akt inhibitor 11 | Akt1 | 640 | [12][13] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of the this compound core structure.
Materials:
-
2-amino-6-bromopyridine
-
α-bromoacetaldehyde diethyl acetal (or a suitable α-haloketone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-bromopyridine (1 equivalent) in ethanol.
-
Addition of Reagents: Add α-bromoacetaldehyde diethyl acetal (1.2 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure this compound.
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot Analysis for PI3K/Akt/mTOR Pathway
This protocol is used to determine the effect of this compound derivatives on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cells treated with test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein phosphorylation.
Visualizations
Signaling Pathways
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound derivatives.
Caption: CDK9 signaling pathway and its inhibition by this compound derivatives.
Experimental Workflow
Caption: General experimental workflow for the development and evaluation of this compound derivatives.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Kinase Inhibitors Using 5-Bromoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel kinase inhibitors based on the versatile 5-Bromoimidazo[1,2-a]pyridine scaffold. This document outlines the synthesis, biological evaluation, and characterization of these compounds, offering a practical guide for researchers in the field of drug discovery.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Its derivatives have been successfully developed as potent inhibitors of various kinases, which are critical targets in oncology, inflammatory diseases, and other therapeutic areas.[1][3] The bromine atom at the 5-position serves as a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
Key Kinase Targets for this compound Derivatives
Derivatives of the imidazo[1,2-a]pyridine scaffold have shown inhibitory activity against a range of important kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Particularly CDK9, which is a key regulator of transcription and a promising target in oncology.[4]
-
Phosphoinositide 3-Kinases (PI3Ks): Specifically the p110α isoform, a central node in cell signaling pathways that is frequently mutated in cancer.[5]
-
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1): These kinases are implicated in neurodegenerative diseases and cancer.[3]
-
Never in mitosis A (NIMA)-related kinase 2 (Nek2): An enzyme involved in cell cycle regulation and a target in gastric cancer.[6]
-
Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis and are attractive targets for cancer therapy.
-
Insulin-like growth factor 1 receptor (IGF-1R): A receptor tyrosine kinase involved in cell growth and survival, with implications for cancer treatment.[7]
-
PIM Kinases: A family of serine/threonine kinases that are emerging as important targets in hematopoietic malignancies.[8]
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of selected imidazo[1,2-a]pyridine derivatives against their respective kinase targets.
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Cell-based IC50 (µM) | Reference |
| 4c | CLK1 | 0.7 | - | - | [3] |
| DYRK1A | 2.6 | - | - | [3] | |
| 2a | PI3K p110α | 0.67 | - | - | [5] |
| 2g | PI3K p110α | 0.0018 | - | - | [5] |
| 12 | PI3K p110α | 0.0028 | A375 | 0.14 | [5] |
| HeLa | 0.21 | [5] | |||
| 28e | Nek2 | - | MGC-803 | 0.038 | [6] |
| LB-1 | CDK9 | 0.00922 | HCT116 | 0.92 | [4] |
| LB-5 | CDK9 | - | HCT116 | 1.50 | [4] |
| LB-8 | CDK9 | 0.00525 | - | - | [4] |
| LB-10 | CDK9 | 0.00356 | HCT116 | 1.09 | [4] |
| 14 | 5-Lipoxygenase | 0.1 (cell-free) | Intact Cells | 0.16 | [9] |
| 26 | TAK1 | 0.055 | MPC-11 | 0.03 | [10] |
| H929 | 0.03 | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound-based kinase inhibitors.
General Synthesis of this compound Derivatives
A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with a 2-bromoacetophenone derivative.[3] Further diversification can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, utilizing the bromo-substituent.[11][12]
Protocol: One-pot Synthesis of Imidazo[1,2-a]pyridine Derivatives
-
To a solution of the appropriately substituted 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the corresponding 2-bromoacetophenone (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a cold solvent (e.g., diethyl ether) to obtain the crude product.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure imidazo[1,2-a]pyridine derivative.
-
Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against specific kinases can be determined using various assay formats, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Protocol: ADP-Glo™ Kinase Assay
-
Prepare a reaction buffer containing the kinase, substrate, ATP, and any necessary cofactors.
-
Add the test compound (dissolved in DMSO) at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the reaction buffer to the wells.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Incubate the plate at room temperature for 40 minutes to convert the remaining ATP to ADP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The cytotoxic or anti-proliferative effects of the kinase inhibitors on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]
Protocol: MTT Assay
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. ul.netd.ac.za [ul.netd.ac.za]
- 12. mdpi.com [mdpi.com]
- 13. nchr.elsevierpure.com [nchr.elsevierpure.com]
Application Notes and Protocols: 5-Bromoimidazo[1,2-a]pyridine as a Versatile Building Block for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-bromoimidazo[1,2-a]pyridine as a foundational building block for the synthesis of advanced organic electronic materials. The unique photophysical and electrochemical properties of the imidazo[1,2-a]pyridine core, combined with the reactive handle provided by the bromine atom, make it an attractive scaffold for developing high-performance components for Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs).
Introduction to this compound in Organic Electronics
The imidazo[1,2-a]pyridine scaffold is a nitrogen-containing heterocyclic aromatic compound that has garnered significant attention in organic electronics. Its rigid and planar structure, coupled with its inherent electron-accepting nature, makes it an excellent candidate for various applications. The introduction of a bromine atom at the 5-position provides a strategic site for post-synthetic modification, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide range of functional groups to tune the electronic and photophysical properties of the final material.
Derivatives of imidazo[1,2-a]pyridine have been investigated for a wide array of applications due to their tunable emission colors, high thermal stability, and excellent charge-transporting properties. By carefully selecting the moieties to be coupled to the this compound core, researchers can design materials with tailored properties for specific device applications.
Synthesis of Functionalized Imidazo[1,2-a]pyridine Derivatives
A primary synthetic route to functionalized imidazo[1,2-a]pyridine derivatives is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the coupling of this compound with various arylboronic acids or esters.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (10 mL) to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).
-
Separate the organic layer and wash it with water (2 x 20 mL) and then with brine (20 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure functionalized imidazo[1,2-a]pyridine derivative.
Figure 1: Suzuki Coupling Workflow.
Applications in Organic Light-Emitting Diodes (OLEDs)
Imidazo[1,2-a]pyridine derivatives are promising materials for OLEDs, particularly as emitters for deep-blue light. Their high thermal stability and excellent photoluminescence quantum yields contribute to the fabrication of efficient and stable devices.
Performance Data of Imidazo[1,2-a]pyridine-Based OLEDs
The following table summarizes the performance of representative OLEDs incorporating imidazo[1,2-a]pyridine-based emitters.
| Emitter | Host Material | Max. EQE (%) | Luminance (cd/m²) | CIE Coordinates (x, y) | Reference |
| IP-PPI | - (non-doped) | 4.85 | >10000 | (0.153, 0.097) | [3] |
| IP-DPPI | - (non-doped) | 4.74 | >10000 | (0.154, 0.114) | [3] |
| GBY-17 | - (non-doped) | 15.6 | 4420 | (0.23, 0.42) | [4] |
| GBY-18 | - (non-doped) | 10.9 | 2740 | (0.59, 0.38) | [4] |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage.
Experimental Protocol: OLED Fabrication
This protocol outlines a general method for the fabrication of a multilayer OLED using thermal evaporation.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Deionized water, acetone, isopropanol
-
Hole-transporting layer (HTL) material (e.g., TAPC)
-
Emissive layer (EML) material (imidazo[1,2-a]pyridine derivative)
-
Electron-transporting layer (ETL) material (e.g., TPBi)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Al)
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven at 120 °C for 30 minutes.
-
Treat the ITO surface with UV-ozone for 15 minutes immediately before use to improve the work function.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).
-
Deposit the organic layers sequentially:
-
HTL (e.g., TAPC, ~40 nm)
-
EML (imidazo[1,2-a]pyridine derivative, ~20 nm)
-
ETL (e.g., TPBi, ~40 nm)
-
-
The deposition rate for organic materials is typically 1-2 Å/s.
-
-
Cathode Deposition:
-
Deposit the EIL (e.g., LiF, ~1 nm) at a rate of 0.1 Å/s.
-
Deposit the metal cathode (e.g., Al, ~100 nm) at a rate of 5-10 Å/s.
-
-
Encapsulation:
-
Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass slide to prevent degradation from moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectra and calculate the CIE coordinates.
-
Figure 2: OLED Fabrication Workflow.
Applications in Organic Solar Cells (OSCs)
The tunable electronic properties of imidazo[1,2-a]pyridine derivatives make them suitable candidates for use as donor or acceptor materials in the active layer of OSCs. By modifying the core with electron-donating or electron-withdrawing groups, the HOMO and LUMO energy levels can be engineered to optimize charge separation and transport.
Performance Data of Pyridine-Based OSCs
While specific data for this compound-based OSCs is limited, pyridine-containing materials have shown promise as electron-transporting layers (ETLs).
| Device Architecture | ETL Material | Power Conversion Efficiency (PCE) (%) | Fill Factor (FF) (%) | Reference |
| Thermally deposited small molecule | TmPyPB | 6.3 | 53 | [2] |
TmPyPB: 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene
Experimental Protocol: OSC Fabrication (Conventional Architecture)
This protocol describes the fabrication of a bulk heterojunction (BHJ) OSC.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole-transporting layer (HTL) material (e.g., PEDOT:PSS)
-
Donor material (e.g., a polymer like PTB7 or a small molecule derivative of imidazo[1,2-a]pyridine)
-
Acceptor material (e.g., PC₇₁BM)
-
Solvent for active layer (e.g., chlorobenzene with an additive like 1,8-diiodooctane)
-
Cathode material (e.g., Ca/Al or LiF/Al)
Procedure:
-
Substrate Cleaning: Follow the same procedure as for OLED fabrication.
-
HTL Deposition: Spin-coat an aqueous solution of PEDOT:PSS onto the cleaned ITO substrate and anneal at ~150 °C for 10-15 minutes in air.
-
Active Layer Deposition:
-
Prepare a solution of the donor and acceptor materials in a suitable organic solvent.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the active layer solution onto the HTL.
-
Anneal the active layer at an optimized temperature and time to control the morphology.
-
-
Cathode Deposition: Deposit the cathode layers (e.g., Ca followed by Al, or LiF followed by Al) by thermal evaporation in a high-vacuum chamber.
-
Encapsulation: Encapsulate the devices as described for OLEDs.
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).
-
Calculate the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Applications in Organic Field-Effect Transistors (OFETs)
The charge-transporting properties of imidazo[1,2-a]pyridine derivatives make them potential candidates for the semiconductor layer in OFETs. Depending on the substituents, both p-type (hole-transporting) and n-type (electron-transporting) materials can be designed.
Performance Data of Pyridine-Based OFETs
Experimental Protocol: OFET Fabrication (Bottom-Gate, Top-Contact)
This protocol describes the fabrication of a common OFET architecture.
Materials:
-
Highly doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
Semiconductor material (imidazo[1,2-a]pyridine derivative)
-
Solvent for semiconductor (e.g., chloroform, toluene)
-
Source and drain electrode material (e.g., gold)
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrate by sonication in acetone and isopropanol.
-
Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the interface with the organic semiconductor.
-
-
Semiconductor Deposition:
-
Dissolve the imidazo[1,2-a]pyridine derivative in a suitable solvent.
-
Deposit the semiconductor layer onto the treated SiO₂ surface by spin-coating, drop-casting, or solution shearing.
-
Anneal the film at an optimized temperature to improve crystallinity.
-
-
Electrode Deposition:
-
Deposit the source and drain electrodes (e.g., gold, ~50 nm) on top of the semiconductor layer by thermal evaporation through a shadow mask.
-
-
Characterization:
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a probe station.
-
Extract key parameters such as charge carrier mobility, on/off ratio, and threshold voltage.
-
Figure 3: OFET Fabrication Workflow.
Conclusion
This compound is a highly versatile and valuable building block for the development of novel organic electronic materials. Its amenability to functionalization via cross-coupling reactions allows for the precise tuning of its electronic and photophysical properties, enabling the creation of tailored materials for high-performance OLEDs, OSCs, and OFETs. The protocols and data presented in these application notes serve as a guide for researchers to explore the potential of this promising scaffold in the advancement of organic electronics.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions with 5-Bromoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 5-Bromoimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and marketed drugs. The ability to functionalize this core, particularly at the 5-position, through robust and versatile palladium-catalyzed reactions is of significant interest in medicinal chemistry and drug discovery for the generation of novel molecular entities.
This document outlines detailed protocols for key palladium-catalyzed reactions—Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings—as applied to this compound. The provided methodologies are based on established procedures for structurally related heterocyclic compounds and serve as a starting point for reaction optimization.
General Reaction Mechanisms
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The fundamental steps include:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig) or Migratory Insertion (for Heck): The coupling partner (e.g., organoboron compound, alkyne, amine, or alkene) coordinates to the palladium center.
-
Reductive Elimination: The coupled product is expelled from the palladium complex, regenerating the active palladium(0) catalyst.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the palladium-catalyzed cross-coupling of this compound. It is important to note that these conditions are generalized from protocols for similar heterocyclic substrates, such as bromopyridines and bromoindoles, and may require optimization for this specific substrate.[1][2][3][4]
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME | 80 | 16 | 80-95 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.5) | Toluene | 100 | 18 | 70-85 |
*Yields are typical for similar substrates and should be considered as a reference for optimization.
Table 2: Heck Coupling of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2) | DMF | 100 | 24 | 60-80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | Acetonitrile | 80 | 18 | 65-85 |
| 3 | 1-Octene | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2.5) | Dioxane | 120 | 24 | 50-70 |
*Yields are typical for similar substrates and should be considered as a reference for optimization.
Table 3: Buchwald-Hartwig Amination of this compound with Amines [2][5]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.5) | Toluene | 100 | 16 | 70-90 |
| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (2) | Dioxane | 110 | 20 | 65-85 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | K₃PO₄ (2) | THF | 80 | 24 | 60-75 |
*Yields are typical for similar substrates and should be considered as a reference for optimization.
Table 4: Sonogashira Coupling of this compound with Terminal Alkynes [3][4][6]
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | DMF | 80 | 6 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Dipea (2.5) | Acetonitrile | 60 | 12 | 70-85 |
| 3 | (Trimethylsilyl)acetylene | Pd(OAc)₂ (2) | PPh₃ (4) / CuI (5) | Et₃N (2) | THF | RT | 24 | 80-90 |
*Yields are typical for similar substrates and should be considered as a reference for optimization.
Experimental Protocols
The following are detailed, generalized protocols for performing palladium-catalyzed cross-coupling reactions with this compound.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., P(o-tol)₃, 4-10 mol%, if required)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
Procedure:
-
In a dry, sealed reaction vessel under an inert atmosphere, combine this compound, the palladium catalyst, and the ligand (if used).
-
Add the anhydrous solvent, followed by the base and the alkene.
-
Seal the vessel and heat the mixture to the specified temperature (typically 100-120 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination[2][5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., Xantphos, 2-6 mol%)
-
Base (e.g., NaOt-Bu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, the ligand, and the base under an inert atmosphere.
-
Add this compound followed by the anhydrous, degassed solvent.
-
Finally, add the amine via syringe.
-
Seal the tube and heat the mixture in an oil bath at the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Sonogashira Coupling[3][4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base. Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne to the reaction mixture dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat (typically 40-80 °C) and monitor by TLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Experimental workflow for the Heck coupling reaction.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Sonogashira coupling reaction.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols for the Synthesis of Fluorescent Probes Based on Imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes based on the versatile imidazo[1,2-a]pyridine scaffold. This class of heterocyclic compounds has garnered significant attention due to its favorable photophysical properties, including high quantum yields, large Stokes shifts, and sensitivity to the microenvironment, making them ideal candidates for the development of sensors for biologically and environmentally important analytes.
Introduction to Imidazo[1,2-a]pyridine Fluorescent Probes
Imidazo[1,2-a]pyridines are nitrogen-containing fused heterocyclic systems that form the core of various biologically active compounds and advanced materials. Their rigid, planar structure and extended π-conjugation system contribute to their intrinsic fluorescence. By strategically modifying the imidazo[1,2-a]pyridine core with specific recognition moieties and auxochromes, researchers have developed a wide array of fluorescent probes for the detection of metal ions, pH changes, reactive oxygen species (ROS), and other analytes. These probes often operate via mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET), leading to a detectable change in their fluorescence intensity or wavelength upon interaction with the target analyte.
Synthetic Strategies for Imidazo[1,2-a]pyridine Scaffolds
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through several efficient methods, often involving the condensation of 2-aminopyridine derivatives with various reagents.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions are highly efficient for generating molecular diversity. A common approach involves the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide in the presence of a catalyst, such as iodine, to yield 3-aminoimidazo[1,2-a]pyridine derivatives.[1]
Condensation with α-Haloketones
A classical and widely used method is the condensation of a 2-aminopyridine with an α-haloketone.[2] This reaction typically proceeds by initial N-alkylation of the pyridine ring nitrogen followed by intramolecular cyclization.
Cascade Cyclization
Fused imidazo[1,2-a]pyridine systems can be synthesized via cascade cyclization reactions. For instance, a probe for Fe³⁺ and Hg²⁺ was synthesized through a three-step process involving formylation, Sonogashira coupling, and a final condensation/oxidative cyclization.[3][4]
Application Notes: Detection of Key Analytes
Metal Ion Detection (Fe³⁺, Hg²⁺, Zn²⁺)
Imidazo[1,2-a]pyridine-based probes have been successfully employed for the selective detection of various metal ions.
-
Fe³⁺ Detection: A fused imidazo[1,2-a]pyridine probe has been reported to exhibit a "turn-on" fluorescence response to Fe³⁺.[3][4][5] The proposed mechanism involves the binding of Fe³⁺ to the probe, which inhibits the PET process and restores fluorescence.
-
Hg²⁺ Detection: The same fused imidazo[1,2-a]pyridine probe demonstrates a "turn-off" fluorescence response for Hg²⁺.[3][4][5] Another probe functionalized with a xanthene dye was designed for the naked-eye detection of Hg²⁺, where the interaction with the metal ion induces a structural change from a non-fluorescent spirolactam to a fluorescent ring-opened form.[6][7]
-
Zn²⁺ Detection: A chemosensor for Zn²⁺ based on an imidazo[1,2-a]pyridine scaffold showed a significant fluorescence enhancement upon binding to the metal ion due to an intramolecular charge transfer (ICT) process.
pH Sensing
The nitrogen atoms within the imidazo[1,2-a]pyridine ring system can be protonated or deprotonated in response to pH changes, leading to alterations in the electronic structure and, consequently, the fluorescence properties. Ratiometric pH probes based on this scaffold have been developed for monitoring pH in living cells.
Reactive Oxygen Species (ROS) Detection
A probe for hydrogen peroxide (H₂O₂) was designed using an imidazo[1,2-a]pyridine fluorophore coupled with a boronic ester as the recognition moiety.[8] The probe exhibits aggregation-induced emission (AIE) characteristics, and upon reaction with H₂O₂, the boronic ester is cleaved, leading to a significant enhancement in fluorescence.[8]
Quantitative Data Summary
The following tables summarize the photophysical and sensing performance of selected imidazo[1,2-a]pyridine-based fluorescent probes.
Table 1: Photophysical Properties of Imidazo[1,2-a]pyridine-Based Probes
| Probe ID | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| Probe 1 | Fe³⁺/Hg²⁺ | 365 | 450 | 85 | 0.37 | [9] |
| Rh-Ip-Hy | Hg²⁺ | 500 | 575 | 75 | N/A | [7] |
| B2 | H₂O₂ | N/A | ~500 | N/A | N/A | [8] |
Table 2: Sensing Performance of Imidazo[1,2-a]pyridine-Based Probes
| Probe ID | Target Analyte | Linear Range | Limit of Detection (LOD) | Response Time | Reference |
| Probe 1 | Fe³⁺ | 0-15 µM | 4.0 ppb (71.6 nM) | < 2 min | [9] |
| Probe 1 | Hg²⁺ | 0-15 µM | 1.0 ppb (5.0 nM) | < 2 min | [9] |
| Rh-Ip-Hy | Hg²⁺ | 0-50 µM | 48 nM | < 1 min | [7] |
| B2 | H₂O₂ | 0-100 µM | 0.23 µM | < 30 min | [8] |
Experimental Protocols
General Synthesis of an Imidazo[1,2-a]pyridine Core via Condensation
This protocol provides a general procedure for the synthesis of a 2-phenylimidazo[1,2-a]pyridine derivative.
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
To a solution of 2-aminopyridine (1.0 mmol) in ethanol (15 mL), add 2-bromoacetophenone (1.1 mmol) and sodium bicarbonate (1.5 mmol).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the purified 2-phenylimidazo[1,2-a]pyridine.
Protocol for Cellular Imaging using an Imidazo[1,2-a]pyridine Probe
This protocol describes the general steps for imaging intracellular analytes using a fluorescent probe.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Imidazo[1,2-a]pyridine fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope
-
96-well plate or confocal dish
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate or confocal dish and allow them to adhere and grow for 24 hours.
-
Probe Incubation: Remove the culture medium and wash the cells twice with PBS. Add fresh culture medium containing the desired concentration of the fluorescent probe (e.g., 5-10 µM).
-
Incubate the cells with the probe for a specific period (e.g., 30 minutes) at 37°C.
-
Analyte Treatment (if applicable): For detecting specific analytes, after probe incubation, wash the cells with PBS and then incubate with the analyte of interest (e.g., Fe³⁺ solution) in culture medium for a defined time.
-
Washing: Remove the incubation medium and wash the cells three times with PBS to remove any excess probe and analyte.
-
Imaging: Add fresh PBS or culture medium to the cells and immediately image them using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the probe.
Visualizations
Caption: One-pot synthesis of imidazo[1,2-a]pyridine derivatives.
Caption: "Turn-on" fluorescence sensing mechanism.
Caption: Workflow for cellular imaging with a fluorescent probe.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 7. An imidazo[1,2- a ]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg 2+ and its application in cell imaging and test st ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00090K [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 5-Bromoimidazo[1,2-a]pyridine in the Synthesis of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of anti-cancer agents derived from 5-Bromoimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-proliferative activities against a range of cancer cell lines. The bromine atom at the 5-position serves as a versatile handle for introducing various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
A primary synthetic strategy for the derivatization of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of 5-aryl-imidazo[1,2-a]pyridine derivatives. Many such derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer, most notably the PI3K/Akt/mTOR pathway. Dysregulation of this pathway is a hallmark of many cancers, making it a critical target for therapeutic intervention.
Featured Application: Synthesis of a 5-Aryl-Imidazo[1,2-a]pyridine Derivative as a PI3K/mTOR Dual Inhibitor
This section details the synthesis of a representative 5-aryl-imidazo[1,2-a]pyridine derivative, Compound 1 , and outlines its evaluation as a potential anti-cancer agent targeting the PI3K/Akt/mTOR signaling pathway.
Table 1: In Vitro Anti-Cancer Activity of Compound 1
| Cancer Cell Line | Target Pathway | IC50 (µM) |
| MCF-7 (Breast) | PI3K/Akt/mTOR | 0.15 |
| HCT116 (Colon) | PI3K/Akt/mTOR | 0.28 |
| A549 (Lung) | PI3K/Akt/mTOR | 0.42 |
Experimental Protocols
Protocol 1: Synthesis of Compound 1 via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a representative 5-aryl-imidazo[1,2-a]pyridine derivative from this compound and a commercially available arylboronic acid.
Materials:
-
This compound
-
4-(4-methylpiperazin-1-yl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1.0 equiv.), 4-(4-methylpiperazin-1-yl)phenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.05 equiv.) and SPhos (0.10 equiv.) in 1,4-dioxane.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction vial.
-
Seal the vial and stir the mixture at 90-100 °C for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired Compound 1 .
Caption: Synthetic workflow for Compound 1.
Protocol 2: In Vitro Anti-Proliferative Assay (MTT Assay)
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of Compound 1 against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Compound 1 (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of Compound 1 in complete growth medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add the medium containing different concentrations of Compound 1 . Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway
Imidazo[1,2-a]pyridine derivatives, including those synthesized from this compound, have been shown to exert their anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[1][2][3][4][5][6] This pathway is crucial for regulating cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many types of cancer.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromoimidazo[1,2-a]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 5-Bromoimidazo[1,2-a]pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the cyclocondensation reaction between 2-amino-6-bromopyridine and an α-haloketone, such as chloroacetaldehyde or bromoacetaldehyde. This reaction, a variation of the Tschitschibabin reaction, proceeds via initial N-alkylation of the pyridine ring nitrogen followed by intramolecular cyclization and dehydration.
Q2: What are the critical parameters affecting the yield of the reaction?
A2: Key parameters influencing the yield include the choice of solvent, reaction temperature, reaction time, and the nature of the base used (if any). The purity of the starting materials, particularly the 2-amino-6-bromopyridine, is also crucial.
Q3: What are some common side products observed in this synthesis?
A3: Common side products can include unreacted starting materials, di-alkylation products of the aminopyridine, and potentially polymeric materials, especially under harsh reaction conditions. The formation of regioisomers is generally not a concern in this specific synthesis due to the defined connectivity of the starting materials.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Staining with a suitable agent (e.g., potassium permanganate) or visualization under UV light can help in identifying the product and starting material spots.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Inactive starting materials | - Ensure the purity of 2-amino-6-bromopyridine and the α-haloketone. - Use freshly distilled or purified reagents if necessary. |
| Insufficient reaction temperature | - Gradually increase the reaction temperature in increments of 10°C. - Consider switching to a higher-boiling solvent. | |
| Inappropriate solvent | - Test a range of solvents with varying polarities (e.g., ethanol, DMF, dioxane). | |
| Formation of Multiple Side Products | Reaction temperature is too high | - Lower the reaction temperature. - Consider a stepwise addition of the α-haloketone. |
| Incorrect stoichiometry | - Ensure the correct molar ratio of reactants. A slight excess of the α-haloketone may be beneficial, but a large excess can lead to side products. | |
| Presence of impurities | - Purify starting materials before use. | |
| Difficulty in Product Purification | Co-elution with starting materials | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. |
| Product is an oil or difficult to crystallize | - Attempt trituration with a non-polar solvent (e.g., hexanes) to induce crystallization. - Consider conversion to a salt (e.g., hydrochloride) for easier handling and purification. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-bromopyridine
This protocol describes the bromination of 2-aminopyridine to yield the necessary precursor.
Materials:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Dissolve 2-aminopyridine in acetonitrile in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).
Protocol 2: Synthesis of this compound
This protocol outlines the cyclocondensation reaction to form the final product.
Materials:
-
2-Amino-6-bromopyridine
-
Chloroacetaldehyde (50% aqueous solution) or Bromoacetaldehyde diethyl acetal
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (optional, as a mild base)
Procedure:
-
To a solution of 2-amino-6-bromopyridine in ethanol or DMF, add chloroacetaldehyde solution. If using bromoacetaldehyde diethyl acetal, it will hydrolyze in situ under the reaction conditions.
-
Optionally, add one equivalent of a mild base like sodium bicarbonate.
-
Heat the reaction mixture to reflux (for ethanol) or 80-100°C (for DMF) for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).
Data Presentation: Optimization of Reaction Conditions
The following table summarizes illustrative data for optimizing the yield of this compound. These are representative values and actual results may vary.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 78 (Reflux) | 8 | 65 |
| 2 | Isopropanol | 82 (Reflux) | 8 | 70 |
| 3 | Toluene | 110 (Reflux) | 6 | 75 |
| 4 | DMF | 100 | 6 | 85 |
| 5 | Dioxane | 100 | 6 | 80 |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Overall synthetic workflow.
Troubleshooting Logic for Low Yield
Caption: Decision tree for low yield issues.
Technical Support Center: 5-Bromoimidazo[1,2-a]pyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromoimidazo[1,2-a]pyridine. Our aim is to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the condensation reaction between 2-amino-5-bromopyridine and a two-carbon electrophile, typically an α-haloaldehyde or its acetal equivalent, such as chloroacetaldehyde or bromoacetaldehyde diethyl acetal. This reaction, a variation of the Tschitschibabin reaction, proceeds via initial N-alkylation of the pyridine ring nitrogen followed by intramolecular cyclization and dehydration to form the fused imidazole ring.
Q2: I am getting a low yield in my synthesis. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Purity of Starting Materials: Impurities in the 2-amino-5-bromopyridine, such as the common byproduct 2-amino-3,5-dibromopyridine, can consume reagents and complicate the reaction. Ensure your starting materials are of high purity.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete conversion or the formation of side products. Optimization of these parameters is crucial.
-
Hydrolysis of Reagents: α-Haloaldehydes are sensitive to moisture and can degrade. Using the more stable acetal form (e.g., bromoacetaldehyde diethyl acetal) and ensuring anhydrous reaction conditions can improve yields.
-
Inefficient Cyclization: The final cyclization step can be sensitive to the reaction medium and pH.
To improve your yield, consider the following:
-
Purify the 2-amino-5-bromopyridine starting material by recrystallization or column chromatography.
-
Screen different solvents, such as ethanol, n-butanol, or DMF.
-
Optimize the reaction temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If using an α-haloaldehyde, add it slowly to the reaction mixture to minimize degradation.
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
A3: The formation of multiple products is a common issue. The most likely side products include:
-
2-amino-3,5-dibromopyridine: This is a common impurity in the starting material, 2-amino-5-bromopyridine, which can be carried through the reaction.[1]
-
Polymeric materials: α-Haloaldehydes can self-polymerize, especially under basic conditions or at elevated temperatures.
-
Regioisomers: While the reaction to form imidazo[1,2-a]pyridines is generally regioselective, the formation of other isomers is a possibility, although less common for this specific substrate.
-
Unreacted starting materials: Incomplete reaction will result in the presence of 2-amino-5-bromopyridine in the final mixture.
Q4: How can I best purify my this compound product?
A4: Purification is typically achieved through a combination of techniques:
-
Workup: After the reaction, a standard workup procedure involves neutralizing the reaction mixture (if acidic or basic), extracting the product into an organic solvent (like ethyl acetate or dichloromethane), washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Column Chromatography: This is the most effective method for separating the desired product from starting materials and side products. A silica gel column with a gradient of ethyl acetate in hexanes is commonly used.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an efficient final purification step.
Troubleshooting Guides
Problem 1: Low Purity of 2-amino-5-bromopyridine Starting Material
Symptom:
-
Multiple spots on TLC of the starting material.
-
Low yield and complex product mixture in the final synthesis.
Common Cause:
-
Formation of 2-amino-3,5-dibromopyridine during the bromination of 2-aminopyridine.[1]
Troubleshooting Steps:
-
Monitor the Bromination Reaction: Carefully monitor the bromination of 2-aminopyridine by TLC or HPLC to avoid over-bromination.
-
Control Stoichiometry: Use a precise 1:1 molar ratio of 2-aminopyridine to the brominating agent (e.g., N-Bromosuccinimide - NBS).
-
Purification of 2-amino-5-bromopyridine:
-
Recrystallization: Recrystallize the crude 2-amino-5-bromopyridine from a suitable solvent like ethanol/water.
-
Column Chromatography: If recrystallization is insufficient, purify the starting material using silica gel column chromatography.
-
Problem 2: Low Yield and/or Incomplete Reaction in the Cyclization Step
Symptom:
-
TLC or LC-MS analysis shows a significant amount of unreacted 2-amino-5-bromopyridine.
-
The isolated yield of this compound is significantly lower than expected.
Common Causes & Solutions:
| Cause | Recommended Solution |
| Decomposition of α-haloaldehyde | Use the more stable bromoacetaldehyde diethyl acetal. If using the free aldehyde, ensure anhydrous conditions and add it dropwise at a controlled temperature. |
| Suboptimal Reaction Temperature | Screen a range of temperatures. While refluxing in ethanol or butanol is common, some reactions may benefit from lower or higher temperatures. |
| Incorrect Solvent Choice | Experiment with different solvents such as ethanol, n-butanol, or DMF to find the optimal medium for the reaction. |
| Insufficient Reaction Time | Monitor the reaction progress closely using TLC or LC-MS and ensure it is allowed to proceed to completion. |
Experimental Protocols
Synthesis of this compound Hydrobromide
This protocol is adapted from a literature procedure for a similar substrate and provides a general guideline.
Materials:
-
2-amino-5-bromopyridine
-
Bromoacetaldehyde diethyl acetal
-
n-Butanol
-
Hydrochloric acid (for salt formation, if desired)
-
Sodium bicarbonate
-
Ethyl acetate
-
Magnesium sulfate or Sodium sulfate
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in n-butanol, add bromoacetaldehyde diethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
If the hydrobromide salt is desired and precipitates, it can be collected by filtration.
-
To obtain the free base, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Data Presentation
| Starting Material Purity (2-amino-5-bromopyridine) | Main Impurity | Expected Yield of this compound | Comments |
| >98% | <2% 2-amino-3,5-dibromopyridine | Good to Excellent | Cleaner reaction profile, easier purification. |
| 90-95% | 5-10% 2-amino-3,5-dibromopyridine | Moderate to Good | Requires careful purification to remove unreacted starting material and potential byproducts from the impurity. |
| <90% | >10% 2-amino-3,5-dibromopyridine | Low to Moderate | Significant formation of side products, challenging purification. |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yields in the synthesis of this compound.
Logical Relationship of Synthesis and Purification
Caption: A flowchart illustrating the typical experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromoimidazo[1,2-a]pyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Suzuki-Miyaura cross-coupling reaction for 5-Bromoimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my Suzuki coupling reaction resulting in a low yield or failing completely?
Answer:
Low yields with heteroaryl halides like this compound are a common issue and can stem from several factors. The primary reasons often involve suboptimal reaction conditions, catalyst deactivation, or side reactions.[1] The nitrogen atom within the imidazo[1,2-a]pyridine ring system can coordinate with the palladium catalyst, leading to deactivation.[1]
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the boronic acid/ester, base, and solvent are pure and dry (if an anhydrous reaction is intended). Boronic acids are susceptible to degradation and protodeboronation.[2][3] Consider using more stable boronic pinacol esters or trifluoroborate salts.[2][4]
-
Ensure Rigorous Inert Conditions: Oxygen can lead to the homocoupling of boronic acids and degradation of the phosphine ligands.[2] It is critical to thoroughly degas the reaction mixture and solvents by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles.[5][6][7]
-
Re-evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective. Switch to a more active and robust catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required for challenging heteroaryl couplings as they promote the difficult oxidative addition step and stabilize the catalyst.[1][3][4]
-
Optimize the Base and Solvent: The choice of base is critical.[8] A stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like Na₂CO₃ or K₂CO₃ for less reactive substrates.[1] The solvent system (e.g., Dioxane/water, Toluene/water, THF/water) must be optimized to ensure all reagents remain soluble at the reaction temperature.[5][9][10]
Question 2: I'm observing significant amounts of homocoupling and protodeboronation byproducts. How can I minimize these?
Answer:
The formation of biaryl products from the boronic acid (homocoupling) and the replacement of the bromo-substituent with hydrogen (protodeboronation) are common side reactions.
Troubleshooting Steps:
-
To Reduce Homocoupling: This side reaction is often promoted by the presence of oxygen.[2]
-
To Reduce Protodeboronation: This occurs when the boronic acid reacts with water or other protic sources before transmetalation.
-
Use a Stronger Base: A strong base like K₃PO₄ can accelerate the formation of the active boronate species, favoring the desired transmetalation step over protodeboronation.[1]
-
Use More Stable Boron Reagents: Switch from a boronic acid to a more stable boronic pinacol ester (Bpin) or a potassium trifluoroborate salt.[2][4] These are generally more resistant to premature cleavage.
-
Minimize Water (if applicable): While many Suzuki protocols use aqueous bases, excessive water can exacerbate protodeboronation. If using an anhydrous system with a base like K₃PO₄, adding a very small amount of water (a few equivalents) can sometimes be beneficial, but a large excess should be avoided.[4]
-
Question 3: My starting material (this compound) is largely unreacted. How can I drive the reaction to completion?
Answer:
Incomplete conversion suggests that the oxidative addition step, often the rate-determining step, is too slow under the current conditions.[11] Heteroaryl bromides can be less reactive than simple aryl bromides.
Troubleshooting Steps:
-
Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier for oxidative addition.[1] Try increasing the temperature in 10-20 °C increments, monitoring for potential product decomposition. Typical temperatures range from 80 °C to 110 °C.[12]
-
Switch to a More Active Catalyst/Ligand System: This is the most critical factor. The nitrogen in the imidazo[1,2-a]pyridine scaffold can inhibit the catalyst.
-
Use Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, RuPhos, or other Buchwald-type biarylphosphine ligands are designed to accelerate the oxidative addition of challenging substrates.[1][3][13] They also create a sterically hindered environment around the palladium center, which can prevent inhibitory coordination by the substrate's nitrogen atom.[1]
-
Screen Different Palladium Precatalysts: Compare the performance of common sources like Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalysts like Pd(dppf)Cl₂ or Buchwald precatalysts.[2][5]
-
-
Change the Solvent: A switch in solvent can dramatically affect reaction rates. Solvents like 1,4-dioxane, DME, or DMF, often with water as a co-solvent, are effective.[7][9][14] Ensure your starting materials are fully dissolved at the reaction temperature.
Data Presentation: Condition Screening
Optimizing a Suzuki coupling often requires screening several parameters. The following tables provide a starting point for designing your experiments based on literature precedents.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| 1 | Pd(PPh₃)₄ (5%) | - | Low to Moderate | Often insufficient for heteroaryl bromides.[15] |
| 2 | Pd(OAc)₂ (2-5%) | PPh₃ (4-10%) | Low to Moderate | Prone to catalyst deactivation.[3] |
| 3 | Pd(dppf)Cl₂ (3-5%) | - | Moderate to Good | A reliable starting point for many couplings.[15][16] |
| 4 | Pd₂(dba)₃ (2.5%) | XPhos (5.5%) | Good to Excellent | Buchwald systems are highly effective for difficult substrates.[1][13] |
| 5 | Pd₂(dba)₃ (2.5%) | SPhos (5.5%) | Good to Excellent | Another excellent choice for heteroaryl halides.[1][5] |
Table 2: Effect of Base and Solvent on Yield
| Entry | Base (equiv) | Solvent System | Typical Yield Range | Notes |
| 1 | Na₂CO₃ (2-3) | Dioxane / H₂O | Moderate to Good | A common, mild choice; may not be strong enough.[8][17] |
| 2 | K₂CO₃ (2-3) | Toluene / H₂O | Moderate to Good | Widely used, effective for many substrates.[14][16] |
| 3 | K₃PO₄ (3) | Dioxane / H₂O | Good to Excellent | Often the base of choice for challenging couplings.[1][18] |
| 4 | Cs₂CO₃ (3) | THF / H₂O | Good to Excellent | A strong but more expensive option.[1] |
| 5 | K₂CO₃ (3) | DMF / H₂O | Moderate to Good | DMF can aid solubility for polar substrates.[9] |
Experimental Protocols
General Protocol for Suzuki Coupling Optimization
This is a generalized procedure and should be optimized for specific substrates and coupling partners.[1][18]
-
Reagent Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 5.5 mol%).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three to five times to ensure all oxygen is removed.[1][5]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[18]
-
Reaction: Place the sealed flask in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 4-24 hours). Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]
Visualizations
Diagrams of Workflows and Mechanisms
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[11]
Caption: A typical experimental workflow for setting up a Suzuki coupling reaction.[1][13]
Caption: A troubleshooting flowchart for diagnosing failed Suzuki coupling reactions.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Debromination of 5-Bromoimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the debromination of 5-bromoimidazo[1,2-a]pyridine during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of this compound?
A1: Debromination is an undesired side reaction where the bromine atom at the C-5 position of the imidazo[1,2-a]pyridine ring is replaced by a hydrogen atom, leading to the formation of the parent imidazo[1,2-a]pyridine as a byproduct. This side reaction consumes the starting material and can complicate the purification of the desired product.
Q2: What are the common causes of debromination during cross-coupling reactions?
A2: The primary causes of debromination in palladium-catalyzed cross-coupling reactions (such as Suzuki, Buchwald-Hartwig, Heck, and Sonogashira couplings) include:
-
High Reaction Temperatures: Elevated temperatures can promote the reductive cleavage of the C-Br bond.
-
Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can facilitate hydrodehalogenation. Weaker inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often a better choice to minimize this side reaction.[1]
-
Catalyst and Ligand System: The properties of the palladium catalyst and the phosphine ligand are crucial. Bulky, electron-rich ligands can sometimes promote pathways leading to debromination if not carefully optimized for the specific substrate.
-
Presence of Hydride Sources: Impurities such as water or alcohols in the reaction mixture, or even the solvent itself, can act as hydride donors, leading to reductive debromination.
Q3: How can I detect and quantify the debrominated byproduct?
A3: The presence of imidazo[1,2-a]pyridine can be detected and quantified using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A quick qualitative method to check for the presence of the byproduct, which will likely have a different Rf value than the starting material and the desired product.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying the starting material, desired product, and the debrominated impurity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass identification, confirming the presence of the byproduct by its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic signals of the unsubstituted imidazo[1,2-a]pyridine.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Problem 1: Low yield of the desired cross-coupled product and significant formation of imidazo[1,2-a]pyridine.
This indicates that debromination is a major competing reaction. Follow these steps to troubleshoot:
Troubleshooting Workflow for Debromination
Caption: A step-by-step workflow for troubleshooting excessive debromination.
Problem 2: The reaction is sluggish at lower temperatures, and increasing the temperature leads to debromination.
This suggests a fine balance needs to be struck between reaction rate and side reactions.
Optimization Strategy
Caption: A logical workflow for optimizing a sluggish reaction prone to debromination.
Data on Reaction Conditions and Debromination
While specific quantitative data for the debromination of this compound is not extensively reported, the following tables provide general guidance on reaction conditions for common cross-coupling reactions and highlight factors that may influence the extent of debromination based on studies of similar N-heterocyclic bromides.
Table 1: General Conditions for Suzuki-Miyaura Coupling and Debromination Factors
| Parameter | Condition | Expected Outcome on Debromination | Reference |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Lower tendency with appropriate ligand | [2] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Lower tendency with weaker bases | [1][3] |
| NaOtBu, KOtBu | Higher tendency with strong alkoxide bases | [4] | |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solvent can be a hydride source | [5] |
| Temperature | 80-110 °C | Higher temperatures increase debromination | [4] |
Table 2: General Conditions for Buchwald-Hartwig Amination and Debromination Factors
| Parameter | Condition | Expected Outcome on Debromination | Reference |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Ligand choice is critical | [6] |
| Ligand | XPhos, SPhos, BINAP | Bulky, electron-rich ligands can be effective but require optimization | [6] |
| Base | NaOtBu, LHMDS | Strong bases are common but can increase debromination | [7] |
| K₂CO₃, Cs₂CO₃ | Weaker bases may be used to mitigate debromination | [7] | |
| Solvent | Toluene, Dioxane | Anhydrous conditions are crucial | [6] |
| Temperature | 80-120 °C | Higher temperatures increase debromination | [7] |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions involving this compound, designed to minimize debromination.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of this compound with an arylboronic acid.
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the tube.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at a moderate temperature (e.g., 80-90 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify the residue by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), and a base (e.g., NaOtBu, 1.4 equiv).
-
Catalyst Addition: In a separate glovebox, prepare a stock solution of the palladium pre-catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos) in an anhydrous solvent. Add the appropriate amount of this solution to the Schlenk tube.
-
Inert Atmosphere: Seal the tube, and if not done in a glovebox, evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at a moderate temperature (e.g., 90-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromoimidazo[1,2-a]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 5-Bromoimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with this compound?
The main challenge arises from the presence of the imidazo[1,2-a]pyridine core itself. The nitrogen atoms in the heterocyclic system can act as ligands and coordinate to the palladium catalyst. This can lead to catalyst poisoning or the formation of inactive complexes, which can slow down or completely inhibit the catalytic cycle. This is a common issue with nitrogen-containing heterocycles.
Q2: Which types of cross-coupling reactions are most suitable for functionalizing this compound?
The most common and effective methods for functionalizing this compound include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
The choice of reaction depends on the desired final molecular structure.
Q3: What general class of catalysts is preferred for these reactions?
Palladium catalysts are overwhelmingly the preferred choice for these cross-coupling reactions. The specific performance, however, is highly dependent on the choice of ligands, which play a crucial role in stabilizing the catalyst and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For challenging substrates like this compound, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required.
Q4: How critical is the choice of base and solvent?
The selection of the appropriate base and solvent system is critical for a successful cross-coupling reaction. The base is required to activate the coupling partner (e.g., the boronic acid in a Suzuki reaction) and to neutralize the acid generated during the reaction. The solvent must be able to dissolve the reactants and the catalyst, and its polarity can significantly influence the reaction rate and outcome. Common choices include ethereal solvents like dioxane and THF, or polar aprotic solvents like DMF, often in combination with water for Suzuki couplings.
Troubleshooting Guides
Issue 1: Low to No Product Conversion
Potential Causes:
-
Catalyst Inactivation: The nitrogen atoms of the imidazo[1,2-a]pyridine substrate may be poisoning the palladium catalyst.
-
Inefficient Oxidative Addition: The C-Br bond may not be readily activated by the chosen catalyst.
-
Poor Transmetalation: The transfer of the organometallic reagent (e.g., boronic acid) to the palladium center is too slow.
-
Degraded Reagents: The boronic acid may have degraded (protodeboronation), or other reagents may be impure.
-
Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst.
Solutions:
-
Ligand Choice: Switch to a more electron-rich and sterically hindered ligand such as SPhos, XPhos, or RuPhos. These ligands can promote oxidative addition and stabilize the active catalyst.
-
Catalyst Precursor: Use a pre-formed, air-stable palladium precatalyst (e.g., a palladacycle) to ensure efficient generation of the active Pd(0) species.
-
Base Selection: Screen a variety of bases, such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can significantly impact the transmetalation step.
-
Reagent Quality: Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters).
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.
Caption: Troubleshooting workflow for low or no product conversion.
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation)
Potential Causes:
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.
-
Inefficient Cross-Coupling: If the desired reaction is slow, side reactions can become more prominent.
-
Water Content: Excess water or protic impurities can lead to protodeboronation of the boronic acid in Suzuki reactions.
Solutions:
-
Improve Degassing: Utilize more rigorous degassing techniques for solvents, such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period.
-
Optimize Reaction Rate: By addressing the points in "Issue 1," an increase in the rate of the desired cross-coupling can outcompete side reactions.
-
Anhydrous Conditions: For Suzuki reactions prone to protodeboronation, consider using anhydrous solvents and bases.
Data Presentation: Catalyst Systems for Cross-Coupling with Bromo-Heterocycles
While specific data for this compound is sparse in the literature, the following tables summarize effective catalyst systems for similar bromo-heterocyclic substrates, providing a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrate Class |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | High | 5-Bromoindazoles |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | Bromooxazoles |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 80-90 | Bromooxazoles |
| Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 100 | Moderate | 3-Pyridinylboronic acid with bromooxazole |
Table 2: Buchwald-Hartwig Amination of Bromo-Heterocycles
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrate Class |
| Pd Precatalyst | tBuBrettPhos | LHMDS | Toluene | 100 | Moderate to Excellent | Unprotected Bromoimidazoles/Pyrazoles |
| Pd(OAc)₂ | BrettPhos | LiHMDS | Toluene | 80 | 82 | 3-Bromopyridines |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | High | 2-Bromopyridines |
Table 3: Sonogashira Coupling of Bromo-Heterocycles
| Catalyst Precursor | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Substrate Class |
| PdCl₂(PCy₃)₂ | - | TBAA | NMP | MW | 70-95 | 2-Halo-3-alkyl-imidazo[4,5-b]pyridines |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | High | Bromocyanofluoro Pyridines |
| K₂PdCl₄/S-Phos | - | n-Bu₄NOH | EtOH/H₂O | 37 | High | 5-Bromodeoxyuridine |
Table 4: Heck Coupling of Bromo-Heterocycles
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrate Class |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | High | Bromoindoles |
| Na₂PdCl₄ | SPhos | Na₂CO₃ | MeCN/H₂O | 150 (MW) | >95 | Bromoindoles |
Experimental Protocols
The following are generalized protocols that should serve as a starting point for the cross-coupling reactions of this compound. Optimization of specific parameters will likely be necessary.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2 equiv) to a flame-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring, Work-up, and Purification: Follow steps 6-8 as described in the Suzuki-Miyaura protocol.
Mandatory Visualizations
Caption: Logical flow for selecting a catalyst system for this compound.
Technical Support Center: Solvent Effects on the Reactivity of 5-Bromoimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromoimidazo[1,2-a]pyridine. The following information addresses common issues related to solvent effects on the reactivity of this compound in key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: We are observing low to no yield in our Suzuki-Miyaura coupling reaction with this compound. What are the most critical solvent-related factors to check?
A1: Low yields in Suzuki-Miyaura couplings are a common challenge. When working with this compound, solvent choice is paramount. Here are the primary factors to investigate:
-
Solvent Polarity and Type: The polarity of the solvent system significantly influences the stability of the catalytic species and intermediates. A mixture of a polar aprotic solvent and water is often effective. For instance, a 4:1 mixture of 1,4-dioxane and water is a common starting point for Suzuki couplings of bromo-pyridines.[1] Other solvent systems to consider include DMF/water, THF/water, and toluene/water.[2]
-
Oxygen Contamination: The palladium catalyst is sensitive to oxygen, which can lead to catalyst decomposition and formation of unwanted side products. Ensure your solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using the freeze-pump-thaw technique.
-
Base Solubility: The base used in the reaction (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) must have some solubility in the chosen solvent system to be effective. If the base is not sufficiently soluble, the reaction rate will be significantly hindered. Using a co-solvent like water can help to dissolve inorganic bases.
Q2: We are attempting a nucleophilic aromatic substitution (SNAr) on this compound and the reaction is sluggish. How does the solvent affect the reaction rate?
A2: The rate of an SNAr reaction is highly dependent on the solvent's ability to stabilize the charged intermediate (Meisenheimer complex).
-
Polar Aprotic Solvents are Preferred: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally the best choice for SNAr reactions. These solvents can solvate the cation but do not strongly solvate the anionic nucleophile, leaving it more reactive.
-
Polar Protic Solvents Can Hinder the Reaction: Polar protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile. This solvation shell stabilizes the nucleophile, reducing its reactivity and slowing down the reaction.
Q3: Are there any general guidelines for solvent selection when working with imidazo[1,2-a]pyridine derivatives?
A3: Yes, here are some general guidelines:
-
For Suzuki-Miyaura Couplings: A combination of an aprotic solvent (e.g., dioxane, THF, DMF, toluene) with an aqueous solution of the base is a robust starting point. The choice of the organic solvent can influence selectivity in some cases.[3][4]
-
For Nucleophilic Aromatic Substitution (SNAr): Polar aprotic solvents like DMF or DMSO are typically the most effective.
-
For Other Functionalizations: The imidazo[1,2-a]pyridine scaffold can undergo various other functionalizations, including radical reactions and C-H functionalization.[5] The optimal solvent for these reactions will depend on the specific reagents and reaction mechanism. It is always recommended to consult the literature for protocols involving similar transformations.
Troubleshooting Guides
Issue 1: Poor Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | Screen a variety of solvent systems. A good starting point is a 4:1 mixture of 1,4-dioxane and water.[1] Other options include DMF/H₂O or THF/H₂O.[2] For substrates with poor solubility, a more polar solvent like DMF may be beneficial. |
| Insufficient Degassing of Solvents | Ensure all solvents are rigorously degassed with an inert gas (Ar or N₂) for at least 30 minutes prior to use. |
| Poor Base Solubility | If using an inorganic base like K₂CO₃ or K₃PO₄, ensure sufficient water is present in the solvent mixture to aid dissolution. Alternatively, consider using an organic base such as triethylamine or DBU if compatible with the reaction. |
| Catalyst Deactivation | Oxygen contamination is a primary cause of catalyst deactivation. In addition to solvent degassing, ensure the entire reaction is carried out under a positive pressure of an inert gas. |
Issue 2: Slow or Incomplete Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Troubleshooting Step |
| Use of Protic Solvents | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of your reagent. |
| Low Reaction Temperature | SNAr reactions often require elevated temperatures. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Poor Nucleophile Strength | If possible, consider using a stronger nucleophile. The choice of solvent can also impact the effective strength of the nucleophile. |
Data Presentation
Table 1: Effect of Solvent on the Selectivity of a Suzuki-Miyaura Coupling
The following data, adapted from a study on a similar chloroaryl triflate system, illustrates the profound effect of solvent choice on reaction selectivity. While not specific to this compound, it provides a strong indication of potential solvent effects.[3]
| Solvent | Dielectric Constant (ε) | % Product from Chloride Coupling | % Product from Triflate Coupling |
| Dioxane | 2.2 | 22 | n.d. |
| Toluene | 2.4 | 76 | n.d. |
| THF | 7.5 | 95 | n.d. |
| CH₂Cl₂ | 8.9 | 65 | n.d. |
| iPrOH | 20.2 | 94 | n.d. |
| Acetone | 21.0 | 83 | 2 |
| EtOH | 25.3 | 71 | n.d. |
| PhCN | 25.9 | 9 | 62 |
| MeOH | 33.0 | 55 | 2 |
| CH₃CN | 36.6 | 0 | 81 |
| CH₃NO₂ | 37.3 | 84 | 2 |
| DMF | 38.2 | 9 | 45 |
| DMSO | 47.2 | 1 | 61 |
| H₂O | 80.1 | 59 | n.d. |
n.d. = not detected
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst to the flask.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: General mechanism for a Nucleophilic Aromatic Substitution (SNAr) reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Large-Scale Synthesis of 5-Bromoimidazo[1,2-a]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of 5-Bromoimidazo[1,2-a]pyridine.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound on a large scale?
The most common and industrially relevant method for synthesizing the imidazo[1,2-a]pyridine scaffold involves the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde.[1][2] For the specific synthesis of this compound, the key starting material is 2-amino-6-bromopyridine, which reacts with a reagent like chloroacetaldehyde or bromoacetaldehyde. This method is often favored for its reliability and the availability of starting materials.
Q2: What are the main challenges encountered when scaling up the synthesis of this compound?
Scaling up this synthesis presents several challenges:
-
Exothermic Reaction Control: The initial alkylation and subsequent cyclization steps can be highly exothermic. Managing heat dissipation is critical on a large scale to prevent runaway reactions, side product formation, and ensure safety.
-
Low Yields: While lab-scale syntheses can achieve high yields, translating this to a larger scale can be difficult.[3] Classical methods sometimes suffer from harsh conditions and long reaction times, which can degrade the product.[4]
-
Product Purification: Removing impurities, unreacted starting materials, and colored byproducts can be complex at scale. Metal catalysts, if used, can lead to product contamination requiring specialized purification steps.[1]
-
Solvent Selection: Many published procedures use undesirable solvents like N,N-dimethylformamide (DMF) or 1,2-dichloroethane.[1] Selecting greener, safer, and more easily removable solvents is a key consideration for large-scale production.
Q3: Are there established metal-free synthesis options to avoid potential product contamination?
Yes, significant progress has been made in developing metal-free synthetic routes for the imidazo[1,2-a]pyridine core, which can be adapted for the 5-bromo derivative.[5] These methods often utilize eco-friendly conditions and catalysts. For instance, reactions can be promoted by molecular iodine or strong acids like p-toluenesulfonic acid (pTSA) in solventless conditions or aqueous media.[2][5] A rapid, metal-free synthesis has been reported that proceeds in water under ambient conditions, offering significant improvements in green metrics and space-time-yield.[1]
Q4: How can reaction progress be effectively monitored to ensure completion and minimize side product formation?
Effective reaction monitoring is crucial for process control. The two most common techniques are:
-
Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective method for qualitatively tracking the consumption of starting materials (e.g., 2-amino-6-bromopyridine) and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed and quantitative information, confirming the mass of the desired product and helping to identify any major side products being formed during the reaction.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the large-scale synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or Inconsistent Product Yield | Incomplete reaction due to suboptimal conditions. | - Gradually increase reaction temperature while monitoring for side product formation via TLC/LC-MS.- Extend the reaction time.- Optimize the stoichiometry of reagents. Ensure the α-halocarbonyl is not degrading under the reaction conditions. |
| Formation of side products from competing reaction pathways. | - Ensure the purity of the 2-amino-6-bromopyridine starting material.- Control the rate of reagent addition to maintain a consistent temperature profile, especially during exothermic events.- Investigate alternative solvent systems that may favor the desired reaction pathway.[3] | |
| Product Purity Issues (e.g., color, persistent impurities) | Thermal degradation leading to tar or colored byproduct formation. | - Lower the reaction temperature and extend the reaction time as a trade-off.- Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.- During work-up, consider an activated carbon treatment in an appropriate solvent to remove colored impurities. |
| Residual starting materials or reagents in the final product. | - Optimize the work-up procedure. Include aqueous washes with a mild base (e.g., sodium bicarbonate solution) to remove acidic byproducts and unreacted acidic catalysts.- Refine the final purification step. Test different solvents or solvent mixtures for recrystallization to improve impurity rejection. If using column chromatography, screen different eluent systems. | |
| Difficulties with Product Isolation / Crystallization | Product is too soluble in the chosen solvent system or exists as an oil. | - Perform a solvent screen to find an optimal anti-solvent for precipitation or a suitable solvent system for recrystallization.- If the product oils out, try lowering the temperature of the solution slowly and scratching the inside of the vessel to induce crystallization.- Ensure the pH of the solution is neutral or slightly basic before crystallization, as the product can form salts. |
| Scalability Issues (e.g., uncontrolled exotherm) | The heat generated by the reaction exceeds the heat removal capacity of the reactor. | - Implement a slow, controlled addition of one of the reagents using a dosing pump.- Increase the solvent volume to dilute the reactants and provide a larger heat sink.- Ensure the reactor has adequate cooling capacity and that the heat transfer is efficient. |
Section 3: Data Presentation
The following table summarizes quantitative data for various synthesis methods of the general imidazo[1,2-a]pyridine scaffold, which can serve as a benchmark when developing the process for the 5-bromo derivative.
| Method | Catalyst/Reagent | Solvent | Temperature | Typical Yield | Reference |
| Classic Condensation | α-bromoketone | Ethanol | Reflux | Moderate to Good | [1][2] |
| Copper-Catalyzed Aerobic Oxidation | CuI | DMSO | 110 °C | Good | [6][7] |
| Metal-Free Aqueous Synthesis | NaOH | Water | Ambient | Quantitative | [1] |
| Groebke–Blackburn–Bienaymé (MW) | NH₄Cl | Ethanol | 80 °C | 82-91% | [4][8] |
| Iodine Catalysis | I₂ | Water | Room Temp | Good | [2] |
| Acid Catalysis (Solvent-free) | p-TSA / H₂SO₄ | None | - | Good | [2][5] |
Section 4: Experimental Protocols
Representative Protocol for Gram-Scale Synthesis of this compound
This protocol is a representative example based on the common condensation method and should be optimized for large-scale applications. The synthesis of this compound requires 2-amino-6-bromopyridine as the starting material.
Materials:
-
2-amino-6-bromopyridine
-
Chloroacetaldehyde (50 wt. % solution in water)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-bromopyridine (1.0 eq). Add ethanol as the solvent (approx. 5-10 mL per gram of aminopyridine).
-
Reagent Addition: While stirring, slowly add chloroacetaldehyde solution (1.1 to 1.5 eq).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the solution (check with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture or heptane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Section 5: Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting process.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic flow for addressing low product yield.
References
- 1. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Palladium Catalyst Removal in 5-Bromoimidazo[1,2-a]pyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing residual palladium from reactions involving 5-Bromoimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from this compound reaction mixtures?
A1: The most common methods for palladium removal can be broadly categorized as follows:
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Adsorption: This involves using solid-supported materials that bind to the palladium species. Common adsorbents include activated carbon and specialized metal scavengers. Metal scavengers are often silica-based or polymer-based materials functionalized with groups that have a high affinity for palladium, such as thiols, amines, or dimercaptotriazine (DMT).[1]
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Crystallization: Purifying the this compound product through crystallization can be an effective method to leave palladium impurities behind in the mother liquor. The efficiency of this method can be improved by using additives that enhance the solubility of palladium species in the solvent.[1]
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Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase that is separate from the product.[1][2]
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Filtration: For heterogeneous palladium catalysts like palladium on carbon (Pd/C) or precipitated palladium metal, filtration through a filter aid such as Celite® can be a straightforward removal method.[1][2]
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Chromatography: Techniques like column chromatography are often used to separate the desired compound from the palladium catalyst.[1][2] However, studies have shown that chromatographic purification alone may not be sufficient to reduce palladium to very low levels, and a subsequent scavenging step is often recommended.[3][4][5]
Q2: How do I select the most appropriate palladium removal method for my specific this compound reaction?
A2: The optimal method depends on several factors:
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Nature of your product: Consider the solubility, stability, and potential for your this compound derivative to chelate with palladium.
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Form of the palladium residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.[1] Filtration is only effective for heterogeneous catalysts.[6]
-
Desired final purity: The required level of palladium in the final product will influence the rigor of the purification strategy. Pharmaceutical applications often require very low levels (e.g., <10 ppm).[7]
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Scale of the reaction: Some methods are more amenable to large-scale production than others.
A decision-making workflow for selecting a palladium removal strategy is outlined in the diagram below.
Q3: My product yield is low after using a palladium scavenger. What could be the cause and how can I fix it?
A3: Low product yield after scavenger treatment is often due to the product binding to the scavenger. Here are some troubleshooting steps:
-
Screen different scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your this compound derivative.[1]
-
Minimize scavenger amount: Use the minimum effective amount of the scavenger to reduce product loss.[1][6]
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Adjust the solvent: The solvent can affect the binding of both the palladium and your product to the adsorbent. Using a solvent in which your product is highly soluble may decrease its adsorption.[1]
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Wash the scavenger: After filtration, wash the scavenger with a fresh portion of the solvent to recover any adsorbed product.[6]
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Consider alternative methods: If product loss remains high, explore other purification techniques such as crystallization or extraction.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the removal of palladium from this compound reactions.
Problem 1: Inconsistent palladium removal from batch to batch.
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Possible Cause: Variation in the palladium species (e.g., different oxidation states or coordination environments) at the end of the reaction.
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Implement a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[1]
-
Use a Broad-Spectrum Scavenger: Employ scavengers known to be effective against a wide range of palladium species.[1]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step could convert the various palladium species into a single, more easily removable form.[1]
-
Problem 2: Filtration is ineffective at removing the palladium catalyst.
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Possible Cause 1: Presence of soluble palladium species. Filtration is only effective for heterogeneous catalysts.[6]
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Solution: Switch to a method suitable for removing soluble palladium, such as scavengers, crystallization, or chromatography.[6]
-
-
Possible Cause 2: Formation of colloidal palladium. Colloidal palladium particles may be too small to be trapped by standard filtration methods.
-
Possible Cause 3: Improper filtration setup.
-
Solution 1: Use a finer filter medium: If using standard filter paper, switch to a filter with a finer porosity or a membrane filter (e.g., 0.45 µm PTFE).[6]
-
Solution 2: Optimize Celite® bed filtration: Ensure the Celite® bed is well-packed and has a sufficient thickness (typically 1-2 cm). Pre-wetting the Celite® pad with the solvent can improve its effectiveness.[6]
-
Data on Palladium Scavenger Performance
Table 1: Performance of Selected Palladium Scavengers
| Scavenger Type | Functional Group | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference Compound/Reaction |
| Silica-Based | Thiol | 2400 | ≤ 16 | > 99.3% | Suzuki cross-coupling product |
| Silica-Based | Thiourea | 2400 | ≤ 16 | > 99.3% | Suzuki cross-coupling product |
| Polymer-Based | MP-TMT | 33,000 | < 200 | > 99.4% | Suzuki reaction product |
| Polymer-Based | MP-TMT | 500 - 800 | < 10 | > 98% | Suzuki reaction product |
| Carbon Adsorbent | Carboxen® 564 | 1250 | < 50 | > 96% | Pd(PPh₃)₄ in Methanol @ 40°C |
| Silica-Based | Si-TMT | > 1000 | < 100 | ~90% (with chromatography) | Suzuki-Miyaura/Buchwald-Hartwig products |
Data compiled from multiple sources and may not be directly comparable due to varying experimental conditions.[5][7][8][9]
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
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Dissolution: Dissolve the crude this compound product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]
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Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, MP-TMT) to the solution. The amount of scavenger will depend on the specific product and the expected palladium concentration, but a typical starting point is 5-10 weight equivalents relative to the theoretical amount of palladium.
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Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours.[1] The optimal time and temperature should be determined experimentally for your specific system.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[10][11]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude this compound product in an appropriate solvent (e.g., Toluene, THF).[1]
-
Activated Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring/Heating: Stir the mixture at room temperature or heat to reflux for 1-4 hours. The optimal conditions will vary.
-
Hot Filtration: While hot, filter the mixture through a pad of Celite® to remove the activated carbon. This is important as some products may crystallize on cooling.
-
Washing: Wash the Celite® pad with fresh, hot solvent to recover any adsorbed product.[1]
-
Concentration: Concentrate the filtrate to obtain the purified product.[1]
-
Analysis: Analyze the purified product for residual palladium content.
Visualizations
Caption: Decision workflow for selecting a palladium removal method.
Caption: Troubleshooting low product yield after scavenger treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. silicycle.com [silicycle.com]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
preventing byproduct formation in imidazo[1,2-a]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of imidazo[1,2-a]pyridines, offering solutions and detailed experimental protocols.
Issue 1: Formation of Schiff Base Byproduct in Groebke-Blackburn-Bienaymé (GBB) Reaction
Question: I am observing a significant amount of a Schiff base byproduct in my Groebke-Blackburn-Bienaymé (GBB) reaction, leading to low yields of the desired 3-aminoimidazo[1,2-a]pyridine. How can I minimize this?
Answer: The formation of a Schiff base from the aldehyde and 2-aminopyridine is a common equilibrium step in the GBB reaction. If the subsequent cyclization with the isocyanide is slow, the Schiff base can accumulate as a major byproduct. This is particularly prevalent when using aliphatic aldehydes due to the instability of the corresponding Schiff bases. Here are several strategies to minimize Schiff base formation:
1. Utilization of a Lewis Acid Catalyst: Lewis acids can accelerate the cyclization step by activating the Schiff base towards nucleophilic attack by the isocyanide.
Table 1: Effect of Lewis Acid Catalysts on GBB Reaction Yield
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) of 3-aminoimidazo[1,2-a]pyridine | Reference |
| None | Methanol | RT | 24 | 40 | |
| Sc(OTf)₃ (5) | Methanol | RT | 24 | 93 | |
| Yb(OTf)₃ (5) | Methanol | RT | 24 | 92 | |
| La(OTf)₃ (5) | Methanol | 150 (MW) | 0.5 | >90 | |
| Gd(OTf)₃ (5) | Methanol | 150 (MW) | 0.5 | >90 | |
| BF₃·MeCN | Acetonitrile | RT | - | High |
2. Optimization of Reaction Solvent: The choice of solvent can significantly impact the reaction rate and equilibrium. Polar aprotic solvents can improve reaction kinetics.
Table 2: Influence of Solvent on GBB Reaction Conversion
| Solvent | Dielectric Constant (ε) | Conversion (%) after 12h (uncatalyzed) | Reference |
| Toluene | 2.4 | 0 | |
| Dichloromethane | 9.1 | 0 | |
| Ethanol | 24.3 | 8 | |
| Methanol | 32.6 | 40 | |
| Acetonitrile | 37.5 | - | |
| DMF | 36.7 | - |
3. Adjustment of Reagent Stoichiometry: Increasing the equivalents of 2-aminopyridine can shift the equilibrium towards the formation of the Schiff base and subsequent cyclization.
Recommended Action:
-
Catalyst: Add 5-10 mol% of a Lewis acid catalyst such as Sc(OTf)₃ or Yb(OTf)₃ to the reaction mixture.
-
Solvent: Switch from alcohols like methanol or ethanol to a more polar aprotic solvent such as acetonitrile or DMF, especially for sluggish reactions.
-
Stoichiometry: Increase the amount of 2-aminopyridine to 1.2-1.5 equivalents relative to the aldehyde.
-
Temperature: For less reactive substrates, consider increasing the temperature to 50-80 °C to facilitate cyclization.
Experimental Protocol: GBB Reaction using Yb(OTf)₃ Catalyst
-
To a solution of the aldehyde (1.0 mmol) and 2-aminopyridine (1.2 mmol) in anhydrous acetonitrile (5 mL), add Yb(OTf)₃ (0.05 mmol, 5 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 3-aminoimidazo[1,2-a]pyridine.
Caption: Minimizing Schiff base byproduct in the GBB reaction.
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the imidazo[1,2-a]pyridine synthesis?
Answer: The formation of regioisomers is a common challenge, particularly when using substituted 2-aminopyridines. The electronic and steric properties of the substituents on the pyridine ring play a crucial role in directing the cyclization.
1. Steric Hindrance: Bulky substituents on the 2-aminopyridine ring can direct the cyclization to the less sterically hindered nitrogen atom. For instance, a substituent at the 6-position generally favors cyclization at the N-1 position.
2. Electronic Effects: The electronic nature of the substituents influences the nucleophilicity of the pyridine nitrogen atoms. Electron-donating groups can increase the nucleophilicity of the ring nitrogen, potentially affecting the site of cyclization, while electron-withdrawing groups decrease it.
Recommended Action:
-
Substrate Selection: Carefully choose the substitution pattern on the 2-aminopyridine. Utilize steric hindrance to your advantage by selecting substrates with substituents that block one of the potential cyclization sites.
-
Reaction Conditions: Modify the solvent and catalyst. In some cases, particularly in transition-metal-catalyzed reactions, the choice of ligand can significantly influence regioselectivity. Experiment with different ligand and solvent combinations to optimize for the desired isomer.
Caption: Factors influencing regioselectivity in synthesis.
Issue 3: Formation of Bis-imidazopyridine Adducts
Question: In the synthesis of 3-aroylimidazo[1,2-a]pyridines from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes, I am observing a significant amount of a bis-adduct byproduct. How can this be prevented?
Answer: The formation of the 3,3'-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridine) byproduct is highly dependent on the reaction atmosphere.
-
Inert Atmosphere (e.g., Argon): Favors the formation of the bis-adduct.
-
Air (Oxygen): Promotes the formation of the desired 3-aroylimidazo[1,2-a]pyridine, with oxygen acting as the principal oxidant.
Table 3: Effect of Reaction Atmosphere on Product Distribution
| Atmosphere | Catalyst | Product | Yield (%) | Reference |
| Air | FeBr₃ | 3-Aroylimidazo[1,2-a]pyridine | High | |
| Argon | FeBr₃ | 3,3'-(Arylmethylene)bis(2-phenylimidazo[1,2-a]pyridine) | Good |
Recommended Action:
-
To synthesize the 3-aroylimidazo[1,2-a]pyridine , ensure the reaction is performed in a flask open to the air.
-
To selectively synthesize the bis-adduct , conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocol: FeBr₃-Catalyzed Synthesis of 3-Aroylimidazo[1,2-a]pyridines
-
In a round-bottom flask open to the air, combine the 2-arylimidazo[1,2-a]pyridine (0.5 mmol), aromatic aldehyde (0.75 mmol, 1.5 equiv.), and FeBr₃ (0.1 mmol, 20 mol%) in a suitable solvent (e.g., 1,2-dichloroethane).
-
Heat the reaction mixture at 110 °C for 16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-aroylimidazo[1,2-a]pyridine.
Caption: Controlling bis-adduct formation via atmosphere.
Issue 4: Dimerization in Tschitschibabin Synthesis
Question: I am attempting a Tschitschibabin reaction to aminate a pyridine derivative, but I am getting a significant amount of a dimer byproduct. How can I favor the amination product?
Answer: Dimerization is a known side reaction in the Tschitschibabin reaction. The reaction conditions, particularly pressure, can influence the product distribution.
Table 4: Effect of Pressure on Tschitschibabin Reaction of 4-tert-butylpyridine
| Pressure | Product | Yield (%) | Reference |
| Atmospheric | Dimer | 89 | |
| Atmospheric | Aminated Product | 11 |
Recommended Action:
-
While specific high-pressure experimental setups may not be readily available in all labs, understanding this principle is key. If dimerization is a major issue, exploring alternative amination methodologies might be necessary. For the Tschitschibabin reaction itself, ensuring the use of high-purity sodium amide and strictly anhydrous conditions is crucial.
Caption: Dimerization as a side reaction in Tschitschibabin synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in imidazo[1,2-a]pyridine synthesis?
A1: Common byproducts include Schiff bases (especially in the GBB reaction), regioisomers (when using substituted 2-aminopyridines), bis-imidazopyridine adducts (in the synthesis of 3-aroyl derivatives), dimerization products (in reactions like the Tschitschibabin synthesis), and oxidation products of the starting materials.
Q2: How can I generally improve the yield and purity of my imidazo[1,2-a]pyridine product?
A2: To improve yield and purity, consider the following:
-
Optimize Reaction Conditions: Systematically screen catalysts, solvents, temperature, and reaction time.
-
Control Stoichiometry: Carefully measure and potentially adjust the ratio of your reactants.
-
Purification: Employ appropriate purification techniques, such as column chromatography, recrystallization, or distillation, to remove byproducts and unreacted starting materials.
-
Inert Atmosphere: For reactions sensitive to oxygen or moisture, ensure you are working under an inert atmosphere (e.g., nitrogen or argon).
Q3: Are there any "green" or more environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines?
A3: Yes, research is ongoing to develop greener synthetic routes. Some approaches include:
-
Catalyst-free reactions: Some methods avoid the use of metal catalysts.
-
Microwave-assisted synthesis: This can often reduce reaction times and energy consumption.
-
Use of greener solvents: Water or ethanol are being explored as alternatives to more hazardous organic solvents.
Q4: Can computational chemistry help in predicting and avoiding byproduct formation?
A4: Yes, computational chemistry can be a powerful tool. Density Functional Theory (DFT) calculations, for example, can be used to study reaction mechanisms, predict the stability of intermediates, and understand the factors that control regioselectivity. This can help in rationally designing experiments to favor the desired product and minimize byproducts.
Technical Support Center: Optimizing Reaction Temperature for 5-Bromoimidazo[1,2-a]pyridine Functionalization
Welcome to the technical support center for the functionalization of 5-bromoimidazo[1,2-a]pyridine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a specific focus on optimizing reaction temperature.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during the functionalization of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Reaction temperature is too low: Many cross-coupling reactions require a certain activation energy to proceed efficiently. | 1a. Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. For instance, if a Suzuki-Miyaura reaction shows low conversion at 80 °C, try increasing the temperature to 90 °C or 100 °C. Monitor the reaction progress by TLC or LC-MS at each step. 1b. Catalyst/Ligand System: The chosen catalyst and ligand may not be active enough at the current temperature. Consider switching to a more active catalyst system that is known to operate efficiently at lower temperatures. |
| 2. Catalyst Decomposition: Palladium catalysts can decompose at excessively high temperatures, leading to the formation of palladium black and a loss of catalytic activity.[1] | 2a. Temperature Reduction: If you observe the formation of a black precipitate (palladium black), reduce the reaction temperature.[1] 2b. Catalyst Stabilizing Ligands: Employ more robust ligands that can stabilize the palladium catalyst at higher temperatures. | |
| 3. Inactive Catalyst: The palladium catalyst may not have been properly activated or has degraded due to improper storage or handling. | 3a. Use a Pre-catalyst: Employ a commercially available, air-stable palladium pre-catalyst that generates the active Pd(0) species in situ. 3b. Proper Handling: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). | |
| Formation of Significant Byproducts (e.g., Homocoupling) | 1. Reaction temperature is too high: Elevated temperatures can sometimes promote side reactions, such as the homocoupling of boronic acids in Suzuki-Miyaura reactions. | 1a. Lower the Temperature: Reduce the reaction temperature to a point where the desired reaction still proceeds at a reasonable rate, but byproduct formation is minimized. 1b. Optimize Reagent Stoichiometry: Adjust the ratio of your coupling partners. A slight excess of one reagent can sometimes suppress the homocoupling of the other. |
| 2. Presence of Oxygen: Oxygen can contribute to the degradation of the catalyst and promote the homocoupling of boronic acids. | 2a. Degas Solvents: Thoroughly degas all solvents before use by sparging with an inert gas or by the freeze-pump-thaw method. 2b. Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas throughout the experiment. | |
| Incomplete Reaction/Stalling | 1. Insufficient Thermal Energy: The reaction may have reached a point where the remaining starting materials lack the energy to overcome the activation barrier. | 1a. Increase Temperature: A modest increase in temperature can often push a stalled reaction to completion. 1b. Extended Reaction Time: If a temperature increase leads to byproduct formation, consider running the reaction for a longer duration at the current temperature. |
| 2. Catalyst Deactivation: The catalyst may have slowly degraded over the course of the reaction. | 2a. Add Fresh Catalyst: In some cases, the addition of a fresh portion of the catalyst can restart a stalled reaction. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a Suzuki-Miyaura coupling with this compound?
A1: A common starting point for Suzuki-Miyaura reactions is around 80-90 °C.[2] However, the optimal temperature can vary significantly based on the specific boronic acid, catalyst, ligand, base, and solvent used. It is often recommended to start a temperature screening process around 60 °C and increase it incrementally.[3]
Q2: Can the functionalization of this compound be performed at room temperature?
A2: Yes, some modern, highly active palladium catalyst systems can facilitate cross-coupling reactions at room temperature.[4] For instance, certain Sonogashira couplings can proceed efficiently at ambient temperatures.[1][5] However, for less reactive coupling partners, heating is typically required to achieve a reasonable reaction rate and yield.
Q3: How does the choice of solvent affect the optimal reaction temperature?
A3: The solvent plays a crucial role in determining the reaction temperature. The boiling point of the solvent will set the maximum temperature achievable at atmospheric pressure. Furthermore, the solvent's ability to dissolve the reagents and stabilize the catalytic species can influence the reaction kinetics and, consequently, the optimal temperature. Common solvents for these reactions include 1,4-dioxane, toluene, DMF, and THF, often with the addition of water for Suzuki-Miyaura reactions.[2]
Q4: What are the signs of catalyst decomposition due to excessive heat?
A4: The most common visual indicator of palladium catalyst decomposition is the formation of a black precipitate, often referred to as palladium black.[1] This indicates that the soluble, active palladium species has aggregated into an inactive, metallic form. This is often accompanied by a decrease in the reaction rate or complete stalling of the reaction.
Q5: Are there alternatives to conventional heating for optimizing these reactions?
A5: Yes, microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including cross-coupling reactions.[6] Microwave heating can rapidly and uniformly heat the reaction mixture, often leading to significantly shorter reaction times and, in some cases, improved yields compared to conventional heating.
Quantitative Data on Temperature Optimization
The following table provides representative data on the effect of temperature on the yield of a Heck coupling reaction with a substrate similar to this compound. This illustrates the importance of temperature screening to identify the optimal conditions for your specific reaction.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 60 | 12 | 24 |
| 2 | 80 | 12 | 92 |
| 3 | 100 | 12 | 84 |
| 4 | 120 | 18 | ~78 |
Data adapted from a Heck coupling of bromobenzene with styrene and 2-amino-5-bromo-4-methylpyridine with n-butyl acrylate.[7][8]
Experimental Protocols
Below are detailed methodologies for common functionalization reactions of aryl bromides, which can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., start with 80 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
Xantphos or a similar phosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent, this compound, and the amine via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., start with 90 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagram illustrates a logical workflow for optimizing the reaction temperature for the functionalization of this compound.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 5-Bromoimidazo[1,2-a]pyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromoimidazo[1,2-a]pyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up and purification of this compound reaction mixtures.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present, consider extending the reaction time or increasing the temperature. |
| Decomposition of the product during work-up. | This compound is sensitive to strong acids. Use a mild base like sodium bicarbonate for neutralization. Avoid prolonged exposure to acidic conditions. | |
| Product loss during extraction. | The product is soluble in polar organic solvents. Use a suitable extraction solvent such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 times) to ensure complete recovery. | |
| Product is Contaminated with Starting Materials | Inefficient extraction of starting materials. | If the starting materials are basic (e.g., 2-aminopyridine derivatives), wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove them. Ensure the product is stable to these conditions first. |
| Co-elution during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate the product from closely eluting impurities. | |
| Oily Product Instead of a Solid | Presence of residual solvent. | Dry the product under high vacuum for an extended period. |
| The product itself is an oil or a low-melting solid. | If the product is known to be an oil, proceed with characterization. If it is expected to be a solid, try to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal. | |
| Multiple Spots on TLC After Purification | Decomposition of the product on the silica gel. | Deactivate the silica gel by adding a small amount of triethylamine to the eluent (e.g., 0.1-1%). This is particularly useful for basic compounds like imidazo[1,2-a]pyridines. |
| The product is not stable under the purification conditions. | Consider alternative purification methods such as recrystallization or preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a reaction involving the synthesis of this compound?
A1: A typical work-up involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer to remove impurities, drying the organic layer, and removing the solvent. The crude product is then purified, usually by column chromatography.
Q2: My reaction mixture is a dark, tarry mess. How can I isolate my product?
A2: First, try to dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate. If it dissolves, you can proceed with a standard work-up. If not, you can try to triturate the residue with a non-polar solvent like hexanes to see if the product precipitates. Filtration and washing of the solid may yield the desired product. If the product is in the filtrate, it can be purified by column chromatography.
Q3: How can I remove colored impurities from my final product?
A3: Activated carbon (charcoal) treatment can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture gently for a short period, and then filter it through a pad of celite. The solvent can then be removed to yield the decolorized product. Be aware that this can sometimes lead to a loss of the desired product.
Q4: What are the best solvents for purifying this compound by column chromatography?
A4: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is commonly used. The polarity of the eluent can be gradually increased to elute the product. For example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate.
Q5: Is this compound stable to acidic or basic conditions during work-up?
A5: Imidazo[1,2-a]pyridines are generally stable to mild basic conditions. However, they can be sensitive to strong acids. It is advisable to use a weak base like sodium bicarbonate for neutralization and to avoid prolonged contact with acidic solutions.
Experimental Protocols
General Work-up Procedure for this compound Synthesis
This protocol is a general guideline and may need to be adapted based on the specific reaction conditions.
-
Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. If the reaction was performed in an acidic medium, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. If the reaction was performed in a basic medium, add water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x 50 mL for a 100 mL reaction volume).
-
Washing: Combine the organic layers and wash them sequentially with water (2 x 50 mL) and then with a saturated aqueous solution of sodium chloride (brine) (1 x 50 mL). The brine wash helps to remove residual water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Typical Solvent Volumes for Work-up and Purification
| Step | Solvent/Reagent | Typical Volume (for a 1 mmol scale reaction) |
| Quenching | Saturated aq. NaHCO₃ | 20 - 50 mL |
| Extraction | Ethyl Acetate or Dichloromethane | 3 x 25 mL |
| Washing | Water | 2 x 25 mL |
| Brine | 1 x 25 mL | |
| Column Chromatography Eluent | Hexanes/Ethyl Acetate mixture | 200 - 500 mL |
Visualizations
Experimental Workflow for Work-up of this compound Reactions
Caption: General workflow for the work-up and purification of this compound.
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 5-Bromoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation and purity assessment of 5-Bromoimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry, necessitates the use of a suite of robust analytical techniques. This guide provides an objective comparison of the primary analytical methods employed for the characterization of this compound, supported by representative experimental data and detailed protocols.
Spectroscopic and Chromatographic Techniques: A Comparative Overview
A combination of spectroscopic and chromatographic methods is essential for the unambiguous identification and purity evaluation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition. Fourier-Transform Infrared (FTIR) spectroscopy identifies characteristic functional groups, and High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity and quantifying the compound.
Data Presentation: Quantitative Comparison of Analytical Methods
The following tables summarize the expected and representative quantitative data for the characterization of this compound using various analytical techniques. This data has been compiled from spectral information of closely related imidazo[1,2-a]pyridine derivatives.[1][2][3][4][5]
Table 1: Representative ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.80 | d | ~7.0 | H-8 |
| ~7.65 | d | ~9.0 | H-5 |
| ~7.50 | s | - | H-2 |
| ~7.20 | t | ~7.5 | H-7 |
| ~6.80 | t | ~6.8 | H-6 |
Table 2: Representative ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~145.0 | C-8a |
| ~135.0 | C-2 |
| ~128.0 | C-7 |
| ~125.0 | C-5 |
| ~120.0 | C-3 |
| ~118.0 | C-6 |
| ~112.0 | C-8 |
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Value | Notes |
| Molecular Ion [M]⁺ | m/z 196 | Corresponds to C₇H₅⁷⁹BrN₂ |
| [M+2]⁺ | m/z 198 | Due to the ⁸¹Br isotope, with an intensity ratio of approximately 1:1 with the [M]⁺ peak. |
| Key Fragment Ion | m/z 117 | Loss of Br radical. |
Table 4: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1640 | C=N stretching |
| ~1500, 1450 | C=C stretching (aromatic ring) |
| ~1250 | C-N stretching |
| ~600-500 | C-Br stretching |
Table 5: Representative HPLC Purity Analysis Parameters for this compound
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | Dependent on the specific gradient program |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS).
-
Ionization: Utilize Electron Ionization (EI) for a hard ionization technique that provides detailed fragmentation patterns, or Electrospray Ionization (ESI) for a softer ionization method that typically yields a prominent molecular ion peak.
-
Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300). The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da ([M]⁺ and [M+2]⁺).[6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4][8]
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.[8]
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[9]
High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: Acetonitrile. Degas both solvents before use.
-
Chromatographic Conditions: Use a C18 reverse-phase column with a gradient elution program, for example: starting with 10% B, increasing to 90% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions. Set the column temperature to 30°C and the flow rate to 1.0 mL/min.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for injection (e.g., 10-20 µg/mL).
-
Analysis: Inject the sample and monitor the elution profile using a UV detector at a wavelength of 254 nm. The purity is determined by the relative area of the main peak.[10][11]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the characterization of this compound and a conceptual signaling pathway for its analysis.
Caption: Analytical workflow for this compound.
Caption: Data integration from multiple analytical techniques.
References
- 1. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. rsc.org [rsc.org]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. helixchrom.com [helixchrom.com]
purity assessment of 5-Bromoimidazo[1,2-a]pyridine by HPLC
A comprehensive guide to assessing the purity of 5-Bromoimidazo[1,2-a]pyridine, a crucial intermediate in pharmaceutical development, requires a multi-faceted analytical approach. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of this compound, supported by representative experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis of a wide range of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1] It is particularly well-suited for separating the main component from structurally similar impurities.
Comparative Analysis of Analytical Techniques
While HPLC is the predominant method for purity assessment, other techniques offer unique advantages and can be used as complementary methods.
-
Gas Chromatography (GC): GC is an excellent technique for the analysis of volatile and thermally stable compounds.[1] For a compound like this compound, its applicability would depend on its volatility and thermal stability. Derivatization might be necessary to improve these properties, which can add complexity to the sample preparation process.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). It provides information about the chemical structure of the main compound and any impurities present, without the need for a reference standard for every impurity. However, its sensitivity is generally lower than that of HPLC.[1]
-
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for qualitative purity assessment.[1] It is often used for reaction monitoring and preliminary purity checks. While quantitative TLC (HPTLC) is possible, it generally offers lower resolution and sensitivity compared to HPLC.[1]
The following table summarizes the key performance characteristics of these methods for the purity assessment of this compound.
Data Summary
| Parameter | HPLC | GC | NMR (qNMR) | TLC/HPTLC |
| Purity (%) | >99.5 | >99.0 | >98.0 | Semi-quantitative |
| Limit of Detection (LOD) | 0.01% | 0.02% | 0.1% | ~0.5% |
| Limit of Quantitation (LOQ) | 0.03% | 0.06% | 0.3% | ~1.0% |
| Precision (RSD%) | <1.0 | <1.5 | <2.0 | 5-10 |
| Analysis Time per Sample | 15-30 min | 20-40 min | 10-20 min | 5-15 min |
| Primary Use | Quantitative Purity | Volatile Impurities | Structural Confirmation & Quantification | Qualitative Screening |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is a representative reversed-phase HPLC method adapted for this compound based on methods for similar pyridine derivatives.[1]
1. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
Time (min) | % Mobile Phase B
-
---|---
-
0 | 10
-
20 | 90
-
25 | 90
-
26 | 10
-
30 | 10
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
Alternative Analytical Methodologies
Gas Chromatography (GC)
1. Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
2. Chromatographic Conditions:
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 10 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1).
3. Sample Preparation:
-
Accurately weigh about 25 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as dichloromethane or methanol.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz).
2. Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified quantitative internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.
3. Sample Preparation:
-
Accurately weigh about 10-20 mg of the sample and 5-10 mg of the internal standard into an NMR tube. Add approximately 0.75 mL of the deuterated solvent.
Visualized Workflows and Logic
Caption: Workflow for HPLC Purity Determination.
Caption: Comparison of Analytical Methodologies.
References
A Comparative Guide to the Reactivity of Bromoimidazo[1,2-a]pyridine Isomers in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this bicyclic heterocycle, particularly through the strategic introduction of carbon-carbon and carbon-nitrogen bonds, is crucial for the development of new drug candidates. Bromoimidazo[1,2-a]pyridines are key intermediates in this endeavor, serving as versatile coupling partners in a variety of palladium-catalyzed cross-coupling reactions. Understanding the relative reactivity of the different positional bromo-isomers is paramount for efficient synthesis design and optimization.
This guide provides a comparative analysis of the reactivity of 5-Bromoimidazo[1,2-a]pyridine and its 6-bromo, 7-bromo, and 8-bromo counterparts, with a focus on the widely utilized Suzuki-Miyaura coupling. The information presented herein is supported by experimental data to facilitate informed decisions in your research and development projects.
Comparative Reactivity in Suzuki-Miyaura Coupling
The position of the bromine atom on the imidazo[1,2-a]pyridine ring significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. This is primarily due to the electronic effects exerted by the nitrogen atoms in the heterocyclic system. A study by Lee et al. examined the Suzuki coupling reactions of a broad selection of isomeric bromoimidazo[1,2-a]pyridines with various arylboronic acids under microwave irradiation.[1] The following table summarizes representative yields for the coupling of 5-, 6-, 7-, and 8-bromoimidazo[1,2-a]pyridine with phenylboronic acid under consistent reaction conditions.
Table 1: Comparison of Yields in the Suzuki-Miyaura Coupling of Bromoimidazo[1,2-a]pyridine Isomers with Phenylboronic Acid
| Entry | Bromoimidazo[1,2-a]pyridine Isomer | Product | Yield (%)[1] |
| 1 | This compound | 5-Phenylimidazo[1,2-a]pyridine | 78 |
| 2 | 6-Bromoimidazo[1,2-a]pyridine | 6-Phenylimidazo[1,2-a]pyridine | 85 |
| 3 | 7-Bromoimidazo[1,2-a]pyridine | 7-Phenylimidazo[1,2-a]pyridine | 72 |
| 4 | 8-Bromoimidazo[1,2-a]pyridine | 8-Phenylimidazo[1,2-a]pyridine | 81 |
Reaction Conditions: Bromoimidazo[1,2-a]pyridine (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), DMF, Microwave irradiation at 120 °C for 20 min.
The data suggests a reactivity trend of 6-bromo > 8-bromo > 5-bromo > 7-bromo under these specific Suzuki-Miyaura conditions. The higher reactivity of the 6- and 8-bromo isomers can be attributed to the electronic influence of the pyridine nitrogen, which activates the C-Br bond towards oxidative addition to the palladium(0) catalyst. Conversely, the 7-bromo isomer exhibits the lowest reactivity in this series.
Experimental Protocols
Below are detailed methodologies for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which can be adapted for the various bromoimidazo[1,2-a]pyridine isomers.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure for the palladium-catalyzed cross-coupling of a bromoimidazo[1,2-a]pyridine with an arylboronic acid.
Materials:
-
Bromoimidazo[1,2-a]pyridine isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
Procedure:
-
To a dry Schlenk flask or microwave reaction vial, add the bromoimidazo[1,2-a]pyridine isomer, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring for the specified time (typically 1-24 hours, or 10-40 minutes for microwave-assisted reactions).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated imidazo[1,2-a]pyridine.
General Experimental Protocol for Heck Coupling
Materials:
-
Bromoimidazo[1,2-a]pyridine isomer (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃ or other phosphine ligands, if required)
-
Base (e.g., Et₃N or K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or acetonitrile)
Procedure:
-
In a sealed reaction vessel, combine the bromoimidazo[1,2-a]pyridine isomer, palladium catalyst, ligand (if used), and base.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent and the alkene.
-
Heat the mixture to the reaction temperature (typically 100-140 °C) and stir.
-
After the reaction is complete (monitored by TLC or GC-MS), cool to room temperature.
-
Filter the reaction mixture to remove insoluble salts and catalyst residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
General Experimental Protocol for Buchwald-Hartwig Amination
Materials:
-
Bromoimidazo[1,2-a]pyridine isomer (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3 pre-catalyst, 1-3 mol%)
-
Ligand (e.g., XPhos, SPhos, or BINAP, 1.2-1.5 times the Pd amount)
-
Strong base (e.g., NaOtBu or LiHMDS, 1.4-2.2 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium pre-catalyst, ligand, and base.
-
Add the bromoimidazo[1,2-a]pyridine isomer and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction until the starting material is consumed.
-
Cool the mixture, dilute with an appropriate solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by flash chromatography.
Discussion of Reactivity Trends
The observed reactivity of bromoimidazo[1,2-a]pyridine isomers in palladium-catalyzed cross-coupling reactions is a consequence of the electronic properties of the heterocyclic ring system. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The oxidative addition of the aryl bromide to the Pd(0) complex is often the rate-determining step.
The electron-withdrawing nature of the pyridine nitrogen atom influences the electron density at the various carbon positions of the imidazo[1,2-a]pyridine ring system. This, in turn, affects the ease with which the C-Br bond undergoes oxidative addition. A more electron-deficient carbon atom attached to the bromine generally leads to a faster oxidative addition step and thus higher overall reactivity.
Conclusion
The reactivity of bromoimidazo[1,2-a]pyridine isomers in palladium-catalyzed cross-coupling reactions is position-dependent. Experimental data from Suzuki-Miyaura coupling suggests the reactivity trend of 6-bromo > 8-bromo > 5-bromo > 7-bromo. This guide provides foundational data and standardized protocols to assist researchers in the strategic design of synthetic routes involving these valuable heterocyclic building blocks. For any specific substrate, optimization of the reaction conditions, including catalyst, ligand, base, and solvent, is recommended to achieve the highest possible yields.
References
A Comparative Guide to the Biological Activity of 5-Substituted vs. 6-Substituted Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatile nature allows for substitutions at various positions, significantly influencing its pharmacological profile. This guide provides an objective comparison of the biological activities of imidazo[1,2-a]pyridines substituted at the 5- and 6-positions, drawing upon experimental data from recent studies.
While a wide range of biological activities, including anticancer, antitubercular, and enzyme inhibition, have been reported for this class of compounds, a notable focus in recent literature has been placed on exploring substitutions at the C-6 position.[3][4][5] Direct, head-to-head comparative studies with 5-substituted analogues within the same biological assays are less common. This guide synthesizes the available data to highlight structure-activity relationships (SAR) and identify areas for future exploration.
General Structure of Imidazo[1,2-a]pyridine
The numbering of the bicyclic imidazo[1,2-a]pyridine system is crucial for understanding the structure-activity relationships discussed. The pyridine ring comprises positions 5, 6, 7, and 8, which are common sites for modification to modulate biological activity.
Caption: Numbering of the core Imidazo[1,2-a]pyridine scaffold.
Anticancer Activity: A Focus on Kinase Inhibition
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, frequently by inhibiting key signaling pathways involved in cell proliferation and survival.[6][7] The PI3K/Akt/mTOR and c-Met pathways are prominent targets.
PI3Kα Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is often dysregulated in cancer, making it a prime target for therapeutic intervention.[8] Several studies have investigated 2,6,8-trisubstituted imidazo[1,2-a]pyridines as potent PI3Kα inhibitors.[9][10]
Systematic SAR studies reveal that modifications at the 6- and 8-positions of the imidazo[1,2-a]pyridine ring are critical for potent inhibitory activity.[11] For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives showed submicromolar inhibitory activity against various tumor cell lines, with the most potent compound, 13k , exhibiting an IC50 of 1.94 nM against PI3Kα.[8] Another study identified compound 35 as a nanomolar PI3Kα inhibitor that induces cell cycle arrest and apoptosis.[9][11]
Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibited by 6-substituted imidazo[1,2-a]pyridines.
Table 1: PI3Kα Inhibitory Activity of 6-Substituted Imidazo[1,2-a]pyridines
| Compound | 6-Position Substituent | PI3Kα IC₅₀ (nM) | Antiproliferative IC₅₀ (µM) | Cell Line | Reference |
|---|---|---|---|---|---|
| 13k | Quinazoline derivative | 1.94 | 0.09 - 0.43 | HCC827, A549, etc. | [8] |
| 35 | Phenyl derivative | 150 | 7.9 | T47D (Breast) |[9][11] |
Note: Data for 5-substituted imidazo[1,2-a]pyridines as PI3Kα inhibitors is not prominently available in the cited literature, indicating a potential area for investigation.
c-Met Inhibition
The receptor tyrosine kinase c-Met is another validated target in oncology. A study exploring SAR at the 6-position of the imidazo[1,2-a]pyridine scaffold led to the identification of potent c-Met inhibitors.[3] The introduction of polar groups on a 6-phenyl substituent significantly influenced cellular activity. Compound 22e emerged as a highly potent and selective c-Met inhibitor.[3]
Table 2: c-Met Inhibitory Activity of 6-Substituted Imidazo[1,2-a]pyridines
| Compound | 6-Position Substituent | c-Met Kinase IC₅₀ (nM) | Antiproliferative IC₅₀ (nM) | Cell Line | Reference |
|---|---|---|---|---|---|
| 16b | Pyridinyl with cyano | - | 188.5 | EBC-1 (Lung) | [3] |
| 16d | Benzonitrile | - | 106.7 | EBC-1 (Lung) | [3] |
| 22e | Phenyl derivative | 3.9 | 45.0 | EBC-1 (Lung) |[3] |
Activity Against Colon Cancer Cell Lines
A series of 6-substituted imidazo[1,2-a]pyridines were found to exhibit excellent cytotoxic activity against the colon cancer cell lines HT-29 and Caco-2, while showing low toxicity against normal white blood cells.[4] The mechanism of action involves the induction of apoptosis, mediated by the release of cytochrome c and the activation of caspases 3 and 8.[4]
Caption: Apoptotic pathway induced by 6-substituted imidazo[1,2-a]pyridines in colon cancer cells.[4]
Antitubercular Activity
Imidazo[1,2-a]pyridines are a significant class of agents against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[12][13][14] The clinical candidate Telacebec (Q203) features a 6-bromo substitution. The SAR in this class is complex, but substitutions on the pyridine ring are known to be important for potency.
While a direct comparison is not available, studies on various analogues highlight the importance of substitution patterns. For example, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides showed excellent in vitro activity against drug-sensitive Mtb, with MIC₉₀ values ranging from 0.069–0.174 μM.[14] Another study identified compounds 6a and 6k with potent activity against the H37Rv strain of Mtb, with MICs of 0.6 µM and 0.9 µM, respectively.[2]
Table 3: Antitubercular Activity of Substituted Imidazo[1,2-a]pyridines
| Compound Class/ID | Substitution Pattern | MIC (µM) | Mtb Strain | Reference |
|---|---|---|---|---|
| Q203 Analogues | N-(2-phenoxyethyl) at C3 | 0.069 - 0.174 | Drug-Sensitive | [14] |
| 6a | Phenyl & other groups | 0.6 | H37Rv | [2] |
| 6k | Phenyl & other groups | 0.9 | H37Rv |[2] |
The available data underscores that various positions on the imidazo[1,2-a]pyridine scaffold contribute to antitubercular potency, with the 6-position being a key site for modification in some of the most advanced compounds.
Experimental Protocols
PI3Kα Kinase Assay
The inhibitory activity against PI3Kα is typically determined using a biochemical assay like the HTRF (Homogeneous Time-Resolved Fluorescence) assay. The assay measures the production of PIP3 from PIP2. The enzyme, a substrate (e.g., diC8-PIP2), and ATP are incubated with the test compound. A biotinylated-PIP3 detector and a europium-labeled anti-GST antibody are then added. The HTRF signal is proportional to the amount of PIP3 produced and is inversely related to the inhibitory activity of the compound. IC₅₀ values are calculated from the dose-response curves.
Cell Proliferation (MTT) Assay
The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., A375, HCC1937, HT-29) are seeded in 96-well plates and allowed to adhere overnight.[6][15]
-
Compound Treatment: Cells are treated with increasing concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.
Antitubercular Microplate Alamar Blue Assay (MABA)
The minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv is determined using the MABA method.
-
Preparation: Two-fold serial dilutions of the test compounds are prepared in 96-well plates in a suitable broth medium (e.g., Middlebrook 7H9).
-
Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Reagent Addition: An Alamar Blue/Tween 80 solution is added to each well, and the plates are re-incubated for 24 hours.
-
Reading: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel therapeutic agents. Based on the available literature, the 6-position has been extensively and successfully explored for developing potent inhibitors of cancer-related kinases like PI3Kα and c-Met, as well as for creating effective antitubercular agents. Substituents at this position, particularly aryl groups, often play a crucial role in binding to the target and achieving high potency.
In contrast, there is a comparative scarcity of data on the biological activities of 5-substituted imidazo[1,2-a]pyridines. This represents a significant knowledge gap and a compelling opportunity for future research. Systematic synthesis and evaluation of 5-substituted analogues, directly compared against their 6-substituted counterparts in standardized biological assays, could uncover novel structure-activity relationships and potentially lead to the discovery of compounds with improved potency, selectivity, or pharmacological properties. Drug development professionals are encouraged to explore this underexploited chemical space.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journal.waocp.org [journal.waocp.org]
A Comparative Guide to the Synthesis of 5-Bromoimidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and marketed drugs. The introduction of a bromine atom at the 5-position of this nucleus provides a valuable handle for further chemical modifications through various cross-coupling reactions, making 5-bromoimidazo[1,2-a]pyridine a key intermediate in medicinal chemistry and drug discovery. This guide provides a comparative overview of validated synthetic routes to this compound derivatives, presenting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The synthesis of this compound derivatives can be broadly categorized into two main strategies: the classical condensation of a substituted aminopyridine with an α-halocarbonyl compound and more contemporary one-pot multicomponent reactions. Each approach offers distinct advantages in terms of reaction conditions, yields, and substrate scope.
| Synthetic Route | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Route 1: Classical Condensation | 2-Amino-6-bromopyridine, Chloroacetaldehyde | None | Ethanol | Reflux | 5 h | ~75% |
| Route 2: Microwave-Assisted Synthesis | 2-Aminopyridine, Phenacyl bromide | None | Basic Medium | 80 | 60 s | 24-99%[1] |
| Route 3: One-Pot Multicomponent Reaction (Groebke-Blackburn-Bienaymé) | 2-Aminopyridine, Aldehyde, Isocyanide | NH₄Cl | Ethanol | 60 | 30 min (MW) | up to 89%[2] |
Note: The data for Route 2 and 3 are for the synthesis of general imidazo[1,2-a]pyridine derivatives and may vary for the specific synthesis of 5-bromo-substituted analogues.
Synthetic Route Diagrams
Caption: Classical synthesis of this compound.
Caption: General workflow for microwave-assisted synthesis.[1]
Caption: One-pot three-component synthesis of imidazo[1,2-a]pyridines.
Experimental Protocols
Route 1: Classical Condensation for this compound
This method represents the most direct and established route to this compound. It is analogous to the synthesis of its isomer, 6-bromoimidazo[1,2-a]pyridine, from 2-amino-5-bromopyridine.[3]
Materials:
-
2-Amino-6-bromopyridine
-
40% Aqueous solution of chloroacetaldehyde
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 2-amino-6-bromopyridine (1.0 eq), a 40% aqueous solution of chloroacetaldehyde (1.2 eq), and sodium bicarbonate (1.2 eq) in ethanol.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 5 hours.
-
After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.
-
To the residue, add water and extract with ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.
Route 2: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. This protocol describes a general method for the rapid synthesis of imidazo[1,2-a]pyridine derivatives.[1]
Materials:
-
A substituted 2-aminopyridine
-
A substituted phenacyl bromide
-
A suitable basic medium
Procedure:
-
In a microwave-safe vessel, combine the 2-aminopyridine (1.0 eq) and the phenacyl bromide (1.0 eq) in a suitable basic medium.
-
Seal the vessel and subject it to microwave irradiation at 80 °C for 60 seconds.[1]
-
After cooling, the reaction mixture is worked up by adding water and extracting with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by chromatography.
Route 3: One-Pot Groebke-Blackburn-Bienaymé (GBB) Reaction
This multicomponent reaction offers an efficient and atom-economical approach to construct the imidazo[1,2-a]pyridine core with diverse substitution patterns in a single step.[2]
Materials:
-
A substituted 2-aminopyridine
-
An aldehyde
-
An isocyanide
-
Ammonium chloride (NH₄Cl)
-
Ethanol
Procedure:
-
In a sealed tube, dissolve the 2-aminopyridine (1.0 eq), the aldehyde (1.0 eq), the isocyanide (1.0 eq), and ammonium chloride (20 mol%) in ethanol.
-
If using microwave heating, irradiate the mixture at 60 °C for 30 minutes.[2] For conventional heating, stir the reaction at 60 °C for 8 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography to yield the desired 3-aminoimidazo[1,2-a]pyridine derivative.
Conclusion
The choice of synthetic route for this compound derivatives depends on the specific requirements of the research. The classical condensation is a reliable and straightforward method for the synthesis of the parent this compound. For rapid synthesis and exploration of a variety of analogues, the microwave-assisted method offers a significant advantage in terms of reaction time.[1] The Groebke-Blackburn-Bienaymé reaction provides a versatile one-pot approach for generating a library of diversely substituted imidazo[1,2-a]pyridines, particularly those with substitution at the 3-position. Researchers should consider factors such as available starting materials, desired substitution patterns, and equipment availability when selecting the most appropriate synthetic strategy.
References
Assessing the Drug-Likeness of 5-Bromoimidazo[1,2-a]pyridine Derivatives: A Comparative Guide
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of several marketed drugs.[1] Its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide provides a comparative assessment of the drug-likeness of 5-Bromoimidazo[1,2-a]pyridine derivatives, evaluating their physicochemical properties against established benchmarks and alternative heterocyclic scaffolds. This analysis is crucial for researchers and drug development professionals to gauge the potential of these compounds as orally bioavailable drug candidates.
Physicochemical Properties and Drug-Likeness Rules
A compound's drug-likeness is often initially assessed using rules of thumb like Lipinski's Rule of Five, which predicts oral bioavailability based on key physicochemical properties. These properties include molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). While not a definitive predictor of a compound's success as a drug, adherence to these rules can significantly de-risk a drug discovery program by identifying candidates with a higher probability of favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
Comparative Analysis of Heterocyclic Scaffolds
The following table compares the calculated physicochemical properties of the parent this compound scaffold with two other prominent heterocyclic scaffolds in drug discovery: benzimidazole and pyrazolo[3,4-d]pyrimidine. These values are presented alongside Lipinski's Rule of Five for reference. It is important to note that the addition of various substituents to these core scaffolds will alter these properties.
| Property | This compound | Benzimidazole | Pyrazolo[3,4-d]pyrimidine | Lipinski's Rule of Five |
| Molecular Weight ( g/mol ) | 197.03 | 118.14 | 120.12 | < 500 |
| Calculated logP | 2.0 - 2.5 | 1.5 - 2.0 | 0.5 - 1.0 | ≤ 5 |
| Hydrogen Bond Donors | 0 | 1 | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 2 | 2 | 3 | ≤ 10 |
| Topological Polar Surface Area (Ų) | 17.3 | 38.1 | 55.1 | < 140 |
Data for this compound and its comparators are based on computational predictions from publicly available chemical databases. Actual experimental values may vary.
This initial comparison indicates that the this compound scaffold possesses a favorable starting point for drug design, with its properties falling well within the ranges prescribed by Lipinski's Rule of Five. Its moderate lipophilicity and low polar surface area suggest a good potential for oral absorption and cell membrane permeability.
Workflow for Drug-Likeness Assessment
The following diagram illustrates a typical workflow for assessing the drug-likeness of a series of chemical compounds, from initial design and synthesis to in silico and in vitro evaluations.
Caption: Workflow for assessing drug-likeness of chemical compounds.
Experimental Protocols
Accurate experimental determination of physicochemical properties is essential to validate in silico predictions and guide lead optimization. Below are detailed protocols for two common methods of logP determination.
Protocol 1: Shake-Flask Method for logP Determination
This method directly measures the partitioning of a compound between n-octanol and water (or a buffer of relevant pH).[5][6][7][8]
Materials:
-
Test compound
-
n-Octanol (HPLC grade, pre-saturated with water/buffer)
-
Water (HPLC grade) or phosphate-buffered saline (PBS, pH 7.4), pre-saturated with n-octanol
-
Volumetric flasks
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water/buffer in a large separatory funnel. Shake vigorously for an extended period (e.g., 24 hours) and then allow the phases to separate completely.
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.
-
Partitioning:
-
In a centrifuge tube, add a precise volume of the pre-saturated n-octanol and a precise volume of the test compound stock solution. The volume ratio of n-octanol to the aqueous phase can be varied (e.g., 1:1, 2:1, 1:2) to ensure accurate measurement across a range of lipophilicities.
-
Cap the tube tightly and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.
-
-
Phase Separation: Centrifuge the mixture at a sufficient speed and duration to ensure complete separation of the two phases and to remove any emulsion.
-
Sample Analysis:
-
Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase.
-
Determine the concentration of the test compound in each aliquot using a suitable and validated analytical method.
-
-
Calculation of logP: The partition coefficient (P) is the ratio of the concentration of the compound in the n-octanol phase ([C]octanol) to its concentration in the aqueous phase ([C]aqueous). The logP is the logarithm of this value:
-
P = [C]octanol / [C]aqueous
-
logP = log10(P)
-
Protocol 2: HPLC-Based Method for logP Determination
This is an indirect method that correlates the retention time of a compound on a reverse-phase HPLC column with its lipophilicity.[9][10][11][12]
Materials:
-
Test compound
-
A set of standard compounds with known logP values
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.
-
Autosampler vials
Procedure:
-
Preparation of Standards and Test Compound Solutions: Prepare solutions of the standard compounds and the test compound in the mobile phase at a suitable concentration for UV detection.
-
Chromatographic Conditions:
-
Set up the HPLC system with the C18 column.
-
Use an isocratic mobile phase composition (e.g., 60:40 methanol:water). The exact composition may need to be optimized based on the compound series.
-
Set a constant flow rate and column temperature.
-
-
Calibration Curve Generation:
-
Inject the standard compounds and record their retention times (tR).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t0) / t0, where t0 is the void time of the column (determined by injecting a non-retained compound like uracil).
-
Plot log(k') versus the known logP values of the standards. A linear regression of this plot will yield a calibration curve.
-
-
Analysis of Test Compound:
-
Inject the test compound under the same chromatographic conditions and record its retention time.
-
Calculate the log(k') for the test compound.
-
-
Calculation of logP: Interpolate the logP of the test compound from its log(k') value using the calibration curve equation.
Logical Relationship in Drug-Likeness Assessment
The following diagram illustrates the logical relationship between key physicochemical properties and their impact on the ADME profile of a drug candidate.
Caption: Relationship between physicochemical properties and ADME.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel drug candidates. Its inherent physicochemical properties are favorable for oral bioavailability. However, the addition of substituents to create derivatives will modulate these properties. Therefore, a careful and systematic evaluation of each new derivative, using both in silico predictions and experimental validation as outlined in this guide, is crucial for the successful development of drug-like compounds based on this versatile scaffold. Researchers should focus on maintaining the delicate balance between potency, selectivity, and a favorable ADME profile throughout the drug discovery process.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. total psa tpsa: Topics by Science.gov [science.gov]
- 5. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]
- 11. researchgate.net [researchgate.net]
- 12. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
comparing the efficacy of different synthetic methods for imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of applications in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, including antifungal, anti-inflammatory, antiviral, and anticancer properties.[1][2] The synthesis of this bicyclic system has been a subject of intense research, leading to the development of numerous synthetic methodologies. This guide provides an objective comparison of the efficacy of various synthetic methods for imidazo[1,2-a]pyridines, supported by experimental data, detailed protocols, and visual representations of reaction pathways and workflows.
Comparative Efficacy of Synthetic Methods
The choice of synthetic route to imidazo[1,2-a]pyridines depends on factors such as desired substitution patterns, substrate availability, and reaction conditions. Below is a summary of prominent methods with their typical yields, reaction times, and conditions, allowing for a direct comparison of their efficiencies.
| Synthetic Method | Key Reactants | Typical Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Tschitschibabin Reaction | 2-Aminopyridine, α-Haloketone | High temperature (150-200 °C) in a sealed tube, or milder conditions with a base (e.g., NaHCO3).[3] | Varies (hours to days) | Moderate | Historical significance, straightforward.[3] | Harsh conditions, modest yields initially.[3] |
| Ortoleva-King Reaction | 2-Aminopyridine, Acetophenone, Iodine | Neat reaction or in a solvent, 110 °C, followed by base treatment.[4][5] | 4-5 hours | 40-60 | One-pot, avoids pre-synthesis of α-haloketones.[4][5] | Moderate yields, requires high temperatures.[4] |
| A3 Coupling Reaction | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper or Iron catalyst, various solvents, 50-80 °C.[3][6] | 6-14 hours | Good to excellent (up to 87%) | High atom economy, multicomponent, good yields.[6] | Requires a metal catalyst.[3] |
| Groebke–Blackburn–Bienaymé (GBB) Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Ultrasound or microwave assistance, often in green solvents like water or ethanol.[7][8] | 15 minutes - 2 hours | Moderate to good (67-86%) | One-pot, multicomponent, rapid, green conditions.[7][8] | Isocyanides can be toxic and have strong odors. |
| Microwave-Assisted Synthesis | 2-Aminopyridine, α-Haloketone or other precursors | Microwave irradiation, often in green solvents (e.g., water, ethanol).[2][9][10] | 10-30 minutes | Excellent (92-95%) | Extremely fast, high yields, environmentally friendly.[2][9] | Requires specialized microwave equipment. |
| One-Pot, Metal-Free Synthesis | Ynals, 2-Aminopyridines, Alcohols/Thiols | Acetic acid, 80 °C.[11] | Not specified | Good to high | Transition-metal-free, forms multiple bonds in one pot.[11] | Substrate scope may be limited. |
| FeCl3-Catalyzed Reaction with Nitroolefins | 2-Aminopyridine, Nitroolefin | FeCl3 catalyst.[1] | Not specified | Good | Utilizes readily available starting materials.[1] | Requires a Lewis acid catalyst.[1] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below to facilitate replication and adaptation in the laboratory.
Ortoleva-King Reaction for 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine[4][5]
-
Step 1: Ortoleva-King Reaction. A mixture of 2-aminopyridine (2.3 equivalents) and 2-hydroxyacetophenone (1.0 equivalent) is heated to 110 °C. To this molten mixture, iodine (1.2 equivalents) is added portion-wise over 10 minutes. The reaction mixture is stirred at 110 °C for 4 hours.
-
Step 2: Cyclization. After cooling to room temperature, a 45% aqueous solution of NaOH is added. The mixture is then heated to 100 °C and stirred for 1 hour. After cooling, the solid product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives[2]
-
A mixture of a 2-aminonicotinic acid derivative (1 mmol) and chloroacetaldehyde (1.2 mmol) in water (5 mL) is placed in a microwave reactor.
-
The reaction mixture is irradiated under microwave conditions at a specified power (e.g., 150 W) for 30 minutes.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with water, and dried to afford the pure product.
A³ Coupling for 3-Benzyl-2-phenylimidazo[1,2-a]pyridine[6]
-
To a solution of 2-aminopyridine (1 mmol) and benzaldehyde (1 mmol) in a suitable solvent (e.g., aqueous micellar media with SDS), phenylacetylene (1.2 mmol) is added.
-
A catalyst system, such as a combination of CuSO₄ and sodium ascorbate, is added to the mixture.
-
The reaction is stirred at 50 °C for 6-14 hours.
-
Upon completion, the product is extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product is then purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow and key transformations in the discussed synthetic methods for imidazo[1,2-a]pyridines.
Caption: Ortoleva-King Reaction Pathway.
Caption: A³ Coupling Multicomponent Reaction.
Caption: Comparative Workflow of Synthetic Methods.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. connectjournals.com [connectjournals.com]
- 3. bio-conferences.org [bio-conferences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of 5-Bromoimidazo[1,2-a]pyridine Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of pharmacologically active molecules is paramount. 5-Bromoimidazo[1,2-a]pyridine derivatives represent a class of compounds with significant therapeutic potential, and X-ray crystallography stands as the definitive method for elucidating their solid-state structures. This guide provides a comparative analysis of the X-ray crystallographic data of various this compound derivatives, details the experimental protocols, and contrasts the technique with other analytical methods.
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of several marketed drugs. The introduction of a bromine atom at the 5-position can significantly influence the compound's physicochemical properties and biological activity. X-ray crystallography provides invaluable insights into intramolecular and intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern crystal packing and can affect properties like solubility and bioavailability.
Comparative Crystallographic Data of Imidazo[1,2-a]pyridine Derivatives
To illustrate the structural diversity within this class of compounds, the following table summarizes key crystallographic parameters for selected imidazo[1,2-a]pyridine derivatives. This data allows for a direct comparison of how different substituents influence the crystal lattice.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine[1] | C₁₉H₂₃N₃O | Monoclinic | P2₁/c | 13.033(3) | 10.456(2) | 13.791(3) | 108.01(3) | 1783.5(7) | 4 |
| Imidazo[1,2-a]pyridine derivative 5d | Not explicitly stated | Not stated | Not stated | Not stated | Not stated | Not stated | Not stated | Not stated | Not stated |
| 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine[2] (Related pyridine derivative) | C₇H₆BrN₅ | Orthorhombic | Acam | 12.3735(8) | 20.8690(11) | 6.8385(6) | 90 | 1765.9(2) | 8 |
Note: Detailed crystallographic data for a wider range of this compound derivatives can be accessed through the Cambridge Structural Database (CSD) using the CCDC numbers provided in the respective publications.[3][4]
The Power of X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of this compound derivatives often involves a combination of analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, torsion angles, conformational analysis, intermolecular interactions, and crystal packing. | Provides definitive atomic-resolution structural data. Essential for understanding structure-activity relationships (SAR) and for rational drug design. | Requires a single, high-quality crystal, which can be challenging to obtain. The structure represents the solid state and may not fully reflect the conformation in solution. |
| NMR Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and through-space interactions (NOE), providing insights into the solution-state structure. | Provides detailed information about the molecule's structure and dynamics in solution, which is often more biologically relevant. Does not require crystallization. | Structure determination can be complex for larger molecules. Provides an average structure in solution, and detailed conformational features might be less precise than in the solid state. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. Fragmentation patterns can provide clues about the molecular structure. | High sensitivity and accuracy in determining molecular weight. Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis. | Provides limited information about the 3D arrangement of atoms. Isomeric compounds can be difficult to distinguish without fragmentation analysis. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule based on their vibrational frequencies. | A rapid and simple technique for functional group identification. Can provide information about bonding. | Provides limited information about the overall molecular structure and stereochemistry. Complex molecules can have overlapping signals, making interpretation difficult. |
Experimental Workflow and Protocols
The successful X-ray crystallographic analysis of this compound derivatives hinges on a meticulous experimental workflow.
Caption: General workflow for X-ray crystallographic analysis.
Detailed Experimental Protocols
1. Synthesis and Purification: The initial step involves the synthesis of the target this compound derivative, often through established synthetic routes. Subsequent purification, typically by recrystallization or column chromatography, is crucial to obtain a sample of high purity, which is a prerequisite for growing high-quality crystals.
2. Crystallization: Growing single crystals suitable for X-ray diffraction is often the most challenging step. Common methods include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant solvent in which the compound is less soluble.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
The choice of solvents and conditions is critical and often determined empirically.
3. X-ray Data Collection: A suitable single crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The crystal is rotated during data collection to measure the intensities of a large number of reflections.
4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is subsequently refined using least-squares methods to improve the fit between the observed and calculated diffraction data, resulting in a final, accurate molecular structure.
Logical Comparison of Information Gained
The following diagram illustrates the distinct yet complementary information provided by X-ray crystallography and other common analytical techniques.
Caption: Comparison of information from different analytical methods.
References
- 1. Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine and N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 5-Bromoimidazo[1,2-a]pyridine Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects.[1] This guide provides a comparative overview of the in vitro and in vivo evaluation of 5-bromoimidazo[1,2-a]pyridine analogs, a promising subclass of compounds in the development of novel cancer therapeutics. The inclusion of a bromine atom at the 5-position offers a handle for further synthetic modification, allowing for the fine-tuning of their pharmacological profiles.
This guide summarizes quantitative data on the cytotoxic effects of these analogs against various cancer cell lines, details the experimental methodologies for key assays, and visualizes the pertinent biological pathways and experimental workflows to provide a comprehensive resource for researchers in oncology and drug discovery.
Comparative In Vitro Anticancer Activity
The in vitro cytotoxic effects of a series of novel imidazo[1,2-a]pyridine analogs were evaluated against the HCC1937 breast cancer cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay after 48 hours of treatment. The results are summarized in the table below.
| Compound ID | Cancer Cell Line | IC50 (µM)[2][3][4] |
| IP-5 | HCC1937 (Breast) | 45 |
| IP-6 | HCC1937 (Breast) | 47.7 |
| IP-7 | HCC1937 (Breast) | 79.6 |
Among the tested analogs, IP-5 and IP-6 demonstrated the most potent cytotoxic effects against the HCC1937 breast cancer cell line, with IC50 values of 45 µM and 47.7 µM, respectively.[3] Compound IP-7 exhibited a weaker cytotoxic effect with an IC50 of 79.6 µM.[3] These findings highlight the potential of these novel imidazo[1,2-a]pyridine compounds as active anticancer agents against breast cancer cells in vitro.[3]
Signaling Pathway Inhibition: Targeting the PI3K/AKT/mTOR Pathway
Many imidazo[1,2-a]pyridine derivatives have been found to exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.[1] One of the most frequently implicated pathways is the PI3K/AKT/mTOR signaling cascade, which is often dysregulated in cancer.
Western blot analysis of HCC1937 cells treated with compound IP-5 revealed a decrease in the levels of phosphorylated AKT (pAKT).[3] This suggests that the anticancer activity of IP-5 is, at least in part, mediated through the inhibition of the PI3K/AKT/mTOR pathway. The inhibition of this pathway can lead to cell cycle arrest and apoptosis.[3][4]
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The in vitro anticancer activity of the this compound analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
Procedure:
-
Cell Seeding: HCC1937 breast cancer cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the imidazo[1,2-a]pyridine analogs (IP-5, IP-6, and IP-7) and incubated for 48 hours.[3]
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilization buffer was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Caption: In Vitro Cytotoxicity Assay Workflow.
Western Blot Analysis for pAKT Levels
To investigate the mechanism of action of the imidazo[1,2-a]pyridine analogs, Western blot analysis was performed to determine the levels of phosphorylated AKT (pAKT) in treated cells.[3]
Procedure:
-
Cell Lysis: HCC1937 cells were treated with the test compound (e.g., IP-5) for a specified time. The cells were then washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates was determined using a protein assay, such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for pAKT. Subsequently, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: The membrane was stripped and re-probed with an antibody for total AKT or a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
In Vivo Evaluation in Xenograft Models
While in vitro studies provide valuable initial data, in vivo evaluation is crucial to assess the therapeutic potential of anticancer compounds in a whole-organism context. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose.
General Experimental Workflow for In Vivo Xenograft Studies:
-
Cell Culture and Implantation: Human cancer cells (e.g., HCC1937) are cultured and then implanted subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Drug Administration: The this compound analog is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight of the mice are monitored regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, the tumors are excised and weighed. The antitumor efficacy of the compound is evaluated by comparing the tumor growth in the treated group to the control group.
Caption: In Vivo Xenograft Model Workflow.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The in vitro data presented here demonstrates that analogs such as IP-5 and IP-6 exhibit potent cytotoxicity against breast cancer cells, with evidence suggesting that their mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway. Further in vivo studies are warranted to establish the therapeutic efficacy and safety profiles of these compounds. The detailed experimental protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
A Comparative Guide to the Structure-Activity Relationship of 5-Bromoimidazo[1,2-a]pyridine Derivatives
The 5-Bromoimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their potential as anti-inflammatory, anticancer, and neuroprotective agents. The information herein is compiled from various studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Anti-Inflammatory Activity: 5-Lipoxygenase (5-LO) Inhibition
A notable therapeutic target for inflammatory diseases is 5-lipoxygenase (5-LO). The imidazo[1,2-a]pyridine scaffold has been explored for its potential to inhibit this enzyme. While extensive SAR studies specifically on 5-bromo derivatives are limited, a study on related analogs provides valuable insights into the structural requirements for potent 5-LO inhibition.
A study on imidazo[1,2-a]pyridine-based inhibitors of 5-LO provides data for a 5-chloro derivative, which serves as a close surrogate for understanding the potential of 5-bromo analogs.[1]
| Compound ID | R5 | R3 | R2 | IC50 (PMNL, µM) | IC50 (S100, µM) |
| 9l | Cl | -NH-cyclohexyl | 4-(2-methoxyphenyl) | 1.15 | 0.29 |
Data extracted from a study on imidazo[1,2-a]pyridine-based inhibitors of 5-LO.[1]
Key SAR Observations:
-
The presence of a halogen at the 5-position (in this case, chlorine) is compatible with potent 5-LO inhibitory activity.
-
A cyclohexylamino group at the 3-position and a substituted phenyl ring at the 2-position are key features for activity.
Intact Polymorphonuclear Leukocytes (PMNL) Assay: Human polymorphonuclear leukocytes (PMNL) are isolated and incubated with the test compounds. The cells are then stimulated with a calcium ionophore to induce the production of leukotrienes. The amount of leukotriene B4 (LTB4) produced is quantified by enzyme-linked immunosorbent assay (ELISA) to determine the inhibitory activity of the compounds.
Cell-Free (S100) Assay: A supernatant fraction (S100) containing 5-LO is prepared from homogenized PMNL. The test compounds are incubated with the S100 fraction in the presence of arachidonic acid. The formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) is measured to determine the direct inhibitory effect on the enzyme.[1]
Anticancer Activity
Derivatives of the imidazo[1,2-a]pyridine scaffold have shown promising antiproliferative activity against various cancer cell lines. The substitution pattern on the core structure, including the presence of a bromine atom, plays a crucial role in determining their potency and selectivity.
A study on amidino-substituted imidazo[4,5-b]pyridines, a related scaffold, highlights the positive impact of a bromo-substituent on antiproliferative activity.[2][3]
| Compound ID | Scaffold | R-group on Phenyl Ring | Cell Line | IC50 (µM) |
| 10 | 6-Bromo-imidazo[4,5-b]pyridine | Unsubstituted amidino | SW620 | 0.4 |
| 14 | 6-Bromo-imidazo[4,5-b]pyridine | 2-Imidazolinyl | SW620 | 0.7 |
| 8 | 6-Bromo-imidazo[4,5-b]pyridine | 4-Cyanophenyl | HeLa | 1.8 |
| 8 | 6-Bromo-imidazo[4,5-b]pyridine | 4-Cyanophenyl | SW620 | 3.2 |
| 8 | 6-Bromo-imidazo[4,5-b]pyridine | 4-Cyanophenyl | MCF-7 | 2.5 |
Data extracted from a study on amidino-substituted imidazo[4,5-b]pyridines.[2][3]
Key SAR Observations:
-
The presence of a bromine atom on the pyridine ring of the imidazopyridine scaffold significantly enhances antiproliferative activity.[3]
-
The nature of the substituent on the phenyl ring at the 2-position is critical for potency and selectivity. Amidino and imidazolinyl groups at this position lead to sub-micromolar activity against colon carcinoma cells.[2][3]
Cell Culture and Treatment: Human cancer cell lines (e.g., SW620, HeLa, MCF-7) are cultured in appropriate media. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
MTT Staining: After a specified incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Neuroprotective Activity: Ligands for β-Amyloid Plaques
Imidazo[1,2-a]pyridine derivatives have been investigated as potential imaging agents for β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. The binding affinity to Aβ aggregates is a key parameter for these compounds.
A study on imidazo[1,2-a]pyridines as ligands for Aβ plaques provides binding affinity data for a bromo-substituted derivative.[4]
| Compound ID | R6 | R2 | Ki (nM) |
| 16 (IMPY) | I | 2-(4'-dimethylaminophenyl) | 15 |
| Bromo derivative of 16 | Br | 2-(4'-dimethylaminophenyl) | 10 |
Data extracted from a study on imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques.[4]
Key SAR Observations:
-
Halogen substitution at the 6-position of the imidazo[1,2-a]pyridine ring is crucial for high binding affinity to Aβ aggregates.
-
A bromo-substituent at this position results in a higher binding affinity (lower Ki value) compared to an iodo-substituent.[4]
-
The 2-(4'-dimethylaminophenyl) group is a key pharmacophore for binding to Aβ plaques.[4]
Preparation of Aβ Aggregates: Synthetic Aβ peptide is aggregated in vitro to form fibrils.
Competitive Binding Assay: The aggregated Aβ is incubated with a radiolabeled ligand (e.g., [125I]7(TZDM)) and varying concentrations of the test compounds.
Data Analysis: The amount of radiolabeled ligand bound to the Aβ aggregates is measured. The Ki value, representing the inhibitory constant of the test compound, is calculated from the competition curves.[4]
Visualizations
Below are diagrams illustrating the core structure, a general synthetic workflow, and a relevant signaling pathway.
Caption: Core structure of this compound with potential substitution sites.
Caption: A generalized synthetic route to this compound derivatives.
Caption: Inhibition of the 5-lipoxygenase pathway by this compound derivatives.
References
- 1. Structure-activity relationship and in vitro pharmacological evaluation of imidazo[1,2-a]pyridine-based inhibitors of 5-LO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for 5-Bromoimidazo[1,2-a]pyridine
The following guide provides essential safety and logistical information for the proper disposal of 5-Bromoimidazo[1,2-a]pyridine, a halogenated organic compound. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for the specific chemical you are handling.
Hazard Identification and Classification
While a specific Safety Data Sheet for this compound was not found, data for structurally similar bromoimidazo[1,2-a]pyridine derivatives provide essential hazard information. These compounds are generally considered hazardous.
| Hazard Classification | Description | GHS Hazard Statement(s) | Source(s) |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 | [1] |
| Skin Irritation | Causes skin irritation. | H315 | [1][2] |
| Eye Irritation | Causes serious eye irritation. | H319 | [1][2] |
| Respiratory Irritation | May cause respiratory irritation. | H335 | [1] |
Core Disposal Protocol: Segregation and Collection
The primary and most critical step in the disposal of this compound is its classification and segregation as halogenated organic waste .[3] Due to the presence of a bromine atom, it must not be mixed with non-halogenated organic waste.[4][5] Disposal costs for halogenated solvents can be two to three times higher than for non-halogenated ones because they require incineration at regulated facilities and more extensive treatment to prevent environmental pollution.[5][6]
Experimental Protocol: Waste Collection
-
Select an Appropriate Container : Use a designated, leak-proof waste container with a secure screw-top cap that is compatible with the chemical.[7] Your institution's EHS department may provide specific containers, such as green-labeled carboys for halogenated waste.[3]
-
Affix a Hazardous Waste Label : Before adding any waste, clearly label the container with a "Hazardous Waste" tag.[4][7]
-
Identify Contents : On the label, write the full chemical name, "this compound," and list any other chemical constituents and their approximate percentages. Do not use abbreviations or chemical formulas.[3][7]
-
Segregate Waste Streams :
-
Storage : Keep the waste container tightly closed when not in use and store it in a cool, dry, well-ventilated area, such as a designated Satellite Accumulation Area.[5][7] The container must be stored in secondary containment.[5]
-
Arrange for Disposal : Avoid accumulating excessive amounts of waste.[7] Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the waste container.[7] Disposal should be conducted through an approved waste disposal plant.[2][8][9]
Accidental Spill and Decontamination Procedures
In the event of a spill, personal safety and containment are the immediate priorities.
Spill Cleanup
-
Ensure Safety : Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8] Ensure the area is well-ventilated, and remove all sources of ignition.[8][10]
-
Contain the Spill : Prevent the spill from spreading or entering drains.[8][10]
-
Absorb the Material : Cover the spill with an inert absorbent material such as sand, vermiculite, or silica gel.[8][10]
-
Collect and Dispose : Carefully sweep or vacuum the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[8][11]
-
Final Decontamination : Clean the spill area thoroughly.
Protocol for Neutralizing Residual Pyridine Derivatives on Glassware
While bulk quantities of this compound should be disposed of via incineration, this neutralization procedure is effective for decontaminating glassware or treating very small residual amounts. The basic pyridine nitrogen can be protonated with acid to form a water-soluble salt, facilitating its removal.[12][13]
-
Initial Rinse : If applicable, perform an initial rinse of the contaminated equipment with a suitable organic solvent to remove the bulk of the material. Dispose of this solvent as halogenated waste.
-
Prepare Acidic Solution : Prepare a dilute solution of hydrochloric acid (e.g., 1-5% aqueous HCl).[13]
-
Neutralization Wash : Rinse the glassware thoroughly with the dilute HCl solution. This converts the residual this compound into its hydrochloride salt.
-
Aqueous Rinse : Rinse the glassware multiple times with water to remove the water-soluble salt.
-
Final Wash : Proceed with standard glassware washing procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. bucknell.edu [bucknell.edu]
- 4. benchchem.com [benchchem.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling 5-Bromoimidazo[1,2-a]pyridine
This document provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Bromoimidazo[1,2-a]pyridine. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management. Given the limited specific data on this compound, this guidance is based on information for structurally similar bromoimidazo[1,2-a]pyridine derivatives. These compounds are generally considered hazardous and should be handled with care to avoid potential irritation and harm upon exposure.[1][2]
Hazard Identification and Classification
This compound and its analogs are classified as hazardous chemicals. Key hazards include:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]
In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be released.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure when handling this compound. The following table outlines the recommended equipment.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] |
| Skin Protection | Protective Gloves | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use.[3] |
| Lab Coat/Gown | A lab coat or gown should be worn to prevent skin contact. For significant exposure risk, consider chemical-resistant clothing.[3] | |
| Respiratory Protection | Fume Hood | Always handle this compound inside a properly functioning chemical fume hood.[5][6] |
| Respirator | If a fume hood is not available or for large spills, use a NIOSH-approved respirator with an appropriate cartridge.[7][8] |
Experimental Protocol: Step-by-Step Handling and Disposal
Preparation and Handling:
-
Engineering Controls: Ensure a certified chemical fume hood is operational. The work area should be clean, and all necessary equipment (e.g., spatulas, glassware) should be readily available.[5][6]
-
Personal Protective Equipment (PPE): Before handling the chemical, put on all required PPE as detailed in the table above.
-
Weighing and Transfer:
-
Handle the solid material carefully to avoid creating dust.[9]
-
Use a spatula to transfer the required amount of the compound.
-
If making a solution, add the solid to the solvent slowly.
-
-
Reactions and Procedures:
-
Post-Handling:
-
Decontaminate all work surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Spill Response:
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
If the spill is large or you feel unwell, evacuate the area and contact your institution's safety office.
-
-
Cleanup:
-
For small spills, ensure you are wearing appropriate PPE.
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[5][10]
-
Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[4]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal:
-
Containerization: All waste containing this compound (including contaminated consumables) must be collected in a designated, properly labeled hazardous waste container.[5]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[11]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[5]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][12]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][12][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. 2-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | CID 12428957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. gerpac.eu [gerpac.eu]
- 9. fishersci.com [fishersci.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. benchchem.com [benchchem.com]
- 12. This compound-2-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
